YM-08
Description
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Properties
Molecular Formula |
C19H17N3OS2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2E,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17+ |
InChI Key |
UYFLAORTCSDPFM-KZDRZIDVSA-N |
Isomeric SMILES |
CCN1/C(=C\C2=CC=CC=N2)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O |
Canonical SMILES |
CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
YM-08: An In-Depth Technical Guide on its Mechanism of Action in Tauopathies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the tau protein, represent a significant and growing unmet medical need. Current therapeutic strategies are largely symptomatic, highlighting the urgent requirement for disease-modifying interventions. This technical guide delves into the mechanism of action of YM-08, a novel small molecule inhibitor of Heat Shock Protein 70 (Hsp70), as a potential therapeutic agent for tauopathies. This compound, a derivative of the well-characterized Hsp70 inhibitor MKT-077, leverages the cellular protein quality control machinery to promote the degradation of pathological tau. This document provides a comprehensive overview of its core mechanism, supported by preclinical data on its parent compound, detailed experimental methodologies, and visualizations of the key signaling pathways.
Introduction: The Role of Tau and Hsp70 in Neurodegeneration
The microtubule-associated protein tau is crucial for stabilizing microtubules in neurons. In tauopathies, including Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. The cellular stress response, involving molecular chaperones like Hsp70, plays a pivotal role in managing misfolded and aggregation-prone proteins such as tau. Hsp70, along with its co-chaperones, recognizes and binds to misfolded tau, facilitating its refolding or targeting it for degradation via the ubiquitin-proteasome system (UPS).
This compound emerges as a promising therapeutic candidate by modulating this natural protein degradation pathway. As an allosteric inhibitor of Hsp70, this compound is designed to enhance the clearance of pathological tau, thereby preventing the cascade of events that leads to neurodegeneration.
Core Mechanism of Action: Hsp70 Inhibition for Tau Degradation
This compound is a derivative of MKT-077, an allosteric inhibitor of Hsp70 that has been shown to reduce tau levels. The primary mechanism of action for this compound is the inhibition of the ATPase activity of Hsp70. This inhibition "traps" the client protein, in this case, tau, in a stable complex with Hsp70. This prolonged interaction is a critical signal for the recruitment of the E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP). CHIP then ubiquitinates the Hsp70-bound tau, marking it for degradation by the 26S proteasome.
This mechanism offers a unique advantage: instead of merely blocking tau aggregation, it actively promotes the clearance of soluble, misfolded tau species that are now considered to be the most toxic forms of the protein.
Data Presentation: Preclinical Efficacy
While specific preclinical data for this compound is limited in the public domain, the efficacy of its parent compound, MKT-077, in reducing tau levels provides a strong rationale for the therapeutic potential of this compound. The following tables summarize representative data for MKT-077 from in vitro studies.
Table 1: In Vitro Tau Reduction by MKT-077
| Cell Line | Tau Species | MKT-077 Concentration (µM) | % Tau Reduction (vs. Vehicle) | Reference |
| HeLaC3 | Hyperphosphorylated Tau | 0.5 | ~20% | [1] |
| HeLaC3 | Hyperphosphorylated Tau | 1.0 | ~40% | [1] |
| HeLaC3 | Hyperphosphorylated Tau | 2.5 | ~60% | [1] |
| HeLaC3 | Hyperphosphorylated Tau | 5.0 | ~75% | [1] |
Note: Data is estimated from graphical representations in the cited literature and serves as an illustration of dose-dependent tau clearance.[1]
Table 2: Properties of this compound and its Derivatives
| Compound | Key Feature | Tau Reduction Activity | Metabolic Stability | Reference |
| This compound | Brain-penetrant Hsp70 inhibitor | Yes | Vulnerable to CYP3A4 metabolism | [2] |
| JG-23 (this compound derivative) | Improved metabolic stability | Retained | 12-fold higher than this compound | [2] |
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of Hsp70 inhibitors like this compound in reducing tau levels.
In Vitro Tau Reduction Assay
Objective: To quantify the dose-dependent reduction of tau levels in a cellular model.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) stably overexpressing human tau (wild-type or mutant) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total tau, phosphorylated tau epitopes (e.g., AT8, PHF-1), and a loading control (e.g., GAPDH, β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: Densitometry is used to quantify the intensity of the tau bands, which are then normalized to the loading control.
Co-Immunoprecipitation (Co-IP) for Hsp70-Tau Interaction
Objective: To assess the effect of this compound on the interaction between Hsp70 and tau.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound and lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.
-
An antibody against Hsp70 or tau is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to pull down the antibody-protein complexes.
-
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against both Hsp70 and tau to detect their interaction.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for tauopathies by targeting the Hsp70 chaperone system to enhance the degradation of pathological tau. Its mechanism of action, leveraging the cell's own protein quality control machinery, offers a direct approach to reducing the levels of toxic tau species. While specific preclinical data for this compound remains to be fully disclosed in the public domain, the well-documented effects of its parent compound, MKT-077, provide a strong foundation for its continued development.
Future research should focus on comprehensive preclinical studies to establish the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound and its metabolically stable derivatives. Successful outcomes in these studies will be critical for advancing this novel therapeutic approach into clinical trials for the treatment of Alzheimer's disease and other devastating tauopathies.
References
YM-08: A Technical Guide to a CNS-Penetrant Hsp70 Inhibitor
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone central to cellular protein homeostasis, or "proteostasis".[1] It plays a critical role in the folding, trafficking, and degradation of a vast number of client proteins.[1][2] Due to its function in managing protein quality control, the Hsp70 chaperone system has been identified as a key therapeutic target for diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders and certain cancers.[3][4]
YM-08 is a synthetic small molecule developed as a neutral analogue of MKT-077, a promising but blood-brain barrier (BBB) impermeable Hsp70 inhibitor.[3][5] By replacing the cationic pyridinium (B92312) group in MKT-077 with a neutral pyridine (B92270), this compound was designed to improve its lipophilicity and facilitate its entry into the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as an Hsp70 inhibitor, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its functional pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[5] Unlike ATP-competitive inhibitors that bind to the nucleotide-binding domain (NBD) active site, this compound modulates Hsp70 function through a different mechanism.
-
Binding: this compound binds directly to Hsp70 family members, including the constitutive Hsc70 (HSPA8) and the stress-inducible Hsp72 (HSPA1).[5] Binding studies indicate that both the benzothiazole (B30560) and pyridine components of its structure are crucial for this interaction.[5] The substitution of the charged pyridinium with a neutral pyridine in this compound was found to be favorable for binding.[5]
-
Functional Consequences: The binding of this compound alters the chaperone's conformational dynamics and functional cycle.
-
It partially inhibits the ATPase activity of Hsp70, specifically targeting the co-chaperone-stimulated activity while having minimal effect on the intrinsic ATPase function.[5]
-
A key consequence of its binding is the stabilization of the Hsp70-substrate complex, promoting a "tight binding" state.[5] This disrupts the normal "catch-and-release" mechanism required for client protein refolding and processing.[1]
-
By locking Hsp70 onto its substrates, such as the microtubule-associated protein tau, this compound facilitates the degradation of these clients.[5]
-
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Hsp70 Binding Affinity and Inhibition
| Parameter | Hsp70 Isoform | Value | Assay Method | Reference |
| IC₅₀ | Human Hsc70 (HSPA8) | 0.61 ± 0.05 µM | Competitive ELISA | [5] |
| K_D | Human Hsc70_NBD_ | ~4 µM | Biolayer Interferometry (BLI) | [5] |
| K_D | Human Hsp72 (HSPA1) | ~2 µM | Biolayer Interferometry (BLI) | [5] |
| IC₅₀ | SIRT2 | 19.9 µM | Enzymatic Assay | [6] |
Note: For comparison, the IC₅₀ values for MKT-077 and YM-01 in the competitive ELISA were 6.4 ± 0.23 µM and 3.2 ± 0.23 µM, respectively.[5]
Table 2: Anti-Cancer Activity (72h treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 8.5 | [7] |
| MCF10A | Non-tumorigenic Breast | 7.8 | [7] |
| MCF7 | Breast Cancer | 10.5 | [7] |
Note: this compound displays weaker anti-cancer activity compared to MKT-077 (IC₅₀ values of 1.4, 3.0, and 2.2 µM for MDA-MB-231, MCF10A, and MCF7, respectively).[7]
Table 3: Effect on Tau Protein in HeLaC3 Cells (24h treatment)
| Compound (30 µM) | % Phospho-Tau Degradation | % Total Tau Degradation | Reference |
| This compound | 42% | 64% | [7] |
| MKT-077 | 88% | 89% | [7] |
| YM-01 | 81% | 80% | [7] |
Table 4: Pharmacokinetics in CD1 Mice (6.6 mg/kg, i.v.)
| Parameter | Value | Unit | Reference |
| C_max_ (Brain) | 4 | µg/g | [7] |
| t_½_ (Brain) | 6.8 | h | [7] |
| AUC_inf_ (Brain) | 260 | ng·h/g | [7] |
| Brain/Plasma Ratio | ~0.25 | - | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.
Hsp70 Competitive Binding Assay (ELISA)
This assay quantifies the ability of a test compound to compete with a known ligand for binding to Hsp70.
-
Immobilization: Recombinant human Hsc70 (HSPA8) is coated onto the wells of a high-binding 96-well plate and incubated to allow for immobilization.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific binding.
-
Competition: A fixed concentration of biotinylated MKT-077 is added to the wells along with serial dilutions of the competitor compound (this compound). The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated MKT-077 captured by the immobilized Hsc70.
-
Signal Generation: After another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is proportional to the amount of bound biotinylated MKT-077.
-
Quantification: The reaction is stopped with an acid solution, and the absorbance is read using a plate reader. The IC₅₀ value is calculated by plotting the absorbance against the log of the competitor concentration.[5]
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions and determine kinetic constants.
-
Immobilization: Biotinylated Hsc70 N-terminal domain (NBD) or full-length Hsp72 is immobilized onto streptavidin-coated biosensors.
-
Baseline: The sensors are dipped into assay buffer to establish a stable baseline.
-
Association: The sensors are then moved into wells containing various concentrations of this compound, and the binding (association) is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.
-
Dissociation: After the association phase, the sensors are moved back into buffer-only wells to measure the dissociation of this compound from the immobilized Hsp70.
-
Data Analysis: The resulting association and dissociation curves are fitted to a binding model (e.g., 1:1) to calculate the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/kₐ).[5]
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70, which is a key aspect of its chaperone function.
-
Reaction Setup: The reaction is typically performed using a model system, such as yeast Hsp70 (Ssa1) and a stimulatory J-domain co-chaperone (Hlj1).[5] The reaction mixture contains the Hsp70 enzyme, the co-chaperone, assay buffer, and varying concentrations of the inhibitor (this compound).
-
Initiation: The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 37°C) for a set period.
-
Measurement of ADP Production: The amount of ATP hydrolyzed to ADP is quantified. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to measure the amount of ADP produced.
-
Data Analysis: The rate of ATP turnover is calculated. The effect of this compound is determined by comparing the ATPase activity in its presence to a vehicle control (e.g., DMSO).[5][8]
Cell-Based Tau Degradation Assay
This assay assesses the ability of this compound to promote the degradation of pathogenic forms of tau in a cellular context.
-
Cell Culture and Treatment: HeLaC3 cells, which are engineered to express tau, are cultured under standard conditions. The cells are then treated with this compound, a positive control (MKT-077), or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for different forms of tau (e.g., total tau and phosphorylated tau at specific sites like p396/404) and a loading control (e.g., GAPDH).
-
Quantification: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The intensity of the protein bands is quantified using densitometry software (e.g., NIH ImageJ). The levels of total and phospho-tau are normalized to the loading control to determine the percent degradation compared to the vehicle-treated cells.[5]
Osteoblast Migration Assay
This protocol evaluates the effect of this compound on cell migration stimulated by insulin-like growth factor-I (IGF-I).
-
Wound-Healing Assay:
-
Osteoblast-like MC3T3-E1 cells are grown to confluence in a culture plate.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are then treated with IGF-I in the presence or absence of this compound.
-
The closure of the wound is monitored and photographed at different time points. The filled area is measured to quantify cell migration.[9]
-
-
Transwell Cell Migration Assay (Boyden Chamber):
-
A two-chamber system is used, with a porous membrane separating the upper and lower chambers.
-
MC3T3-E1 cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber contains a medium with IGF-I as a chemoattractant.
-
After incubation, non-migratory cells on the upper surface of the membrane are removed.
-
Cells that have migrated through the pores to the lower surface are fixed, stained, and counted under a microscope. The number of migrated cells indicates the migratory capacity.[9]
-
Visualizations: Pathways and Workflows
Conclusion
This compound is a significant development in the pursuit of Hsp70-targeted therapeutics. As a neutral, blood-brain barrier permeable analogue of MKT-077, it successfully addresses a major pharmacokinetic limitation of its parent compound.[3][5] In vitro and cell-based experiments have confirmed that this compound binds to Hsp70, allosterically modulates its ATPase cycle, and promotes the degradation of client proteins like phosphorylated tau.[5] While its anti-cancer activity is attenuated compared to MKT-077, its ability to penetrate the CNS and its reduced potential for renal toxicity make it a promising scaffold for the development of drugs targeting neurodegenerative tauopathies, such as Alzheimer's disease.[5][7][10] Further investigation into its dual activity as a SIRT2 inhibitor may also open new avenues for its therapeutic application.[6]
References
- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Hsp70 chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of HSP70 and its co-chaperones in protein misfolding, aggregation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. HSP70 Inhibitor Suppresses IGF-I-Stimulated Migration of Osteoblasts through p44/p42 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
YM-08: A Technical Guide to Blood-Brain Barrier Permeability and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-08 is a novel, brain-penetrant small molecule inhibitor of Heat Shock Protein 70 (Hsp70) developed as a potential therapeutic agent for neurodegenerative tauopathies, such as Alzheimer's disease. As a neutral analogue of the potent but BBB-impermeable Hsp70 inhibitor MKT-077, this compound was specifically designed to overcome the challenge of central nervous system (CNS) delivery. Preclinical studies have demonstrated that this compound successfully crosses the blood-brain barrier (BBB) and engages its target in the brain, leading to a reduction in pathogenic, phosphorylated tau levels. This technical guide provides an in-depth overview of the BBB permeability studies of this compound, including detailed experimental protocols, quantitative data, and an exploration of the underlying signaling pathways.
Introduction: The Rationale for a Brain-Penetrant Hsp70 Inhibitor
The molecular chaperone Hsp70 plays a critical role in protein homeostasis. In the context of neurodegenerative diseases, Hsp70 is involved in the folding, refolding, and degradation of the microtubule-associated protein tau.[1] Inhibition of Hsp70's ATPase activity can promote the degradation of hyperphosphorylated and aggregation-prone tau species, making it an attractive therapeutic strategy.[2][3]
The parent compound, MKT-077, is a potent Hsp70 inhibitor that has shown efficacy in cellular models of tauopathy.[1] However, its clinical development for neurological indications has been hampered by its inability to cross the BBB. This compound was designed to address this limitation by modifying the chemical structure of MKT-077 to create a more lipophilic, neutral molecule with improved prospects for CNS penetration.[1]
Quantitative Data on Blood-Brain Barrier Permeability
The primary quantitative measure of this compound's ability to cross the BBB comes from in vivo pharmacokinetic studies in CD1 mice. The key parameter evaluated was the brain-to-plasma (B/P) concentration ratio, which provides a measure of the extent of brain penetration.
| Parameter | Value | Species | Duration | Reference |
| Brain/Plasma (B/P) Ratio | ~0.25 | CD1 Mice | Maintained for at least 18 hours | [1] |
Table 1: In Vivo Blood-Brain Barrier Permeability of this compound
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the BBB permeability and biological activity of this compound.
In Vivo Pharmacokinetic Study for BBB Permeability Assessment
Objective: To determine the brain and plasma concentrations of this compound over time following systemic administration in mice and to calculate the brain-to-plasma ratio.
Animal Model:
-
Species: CD1 mice[1]
-
Sex: Male or female (not specified in the primary reference, but typically one sex is used for consistency)
-
Age/Weight: Adult mice (e.g., 8-12 weeks old, 25-30 g)
Drug Formulation and Administration:
-
Formulation: this compound is dissolved in a suitable vehicle for intravenous (IV) or intraperitoneal (IP) administration. A common vehicle for such studies is a mixture of DMSO, PEG400, and saline.
-
Dose: A specific dose (e.g., 5-10 mg/kg) is administered.
-
Route of Administration: Intravenous (tail vein) or intraperitoneal injection.
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 18, and 24 hours), cohorts of mice are euthanized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: Immediately following blood collection, mice are transcardially perfused with ice-cold saline to remove blood from the brain vasculature. The brain is then rapidly excised, weighed, and snap-frozen in liquid nitrogen. Brain tissue is stored at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Brain Tissue Preparation: Brain tissue is homogenized in a suitable buffer.
-
Extraction: this compound is extracted from plasma and brain homogenate using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Quantification: The concentration of this compound in the extracts is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A standard curve with known concentrations of this compound is used for quantification.
Data Analysis:
-
The brain-to-plasma concentration ratio (B/P ratio) is calculated at each time point by dividing the concentration of this compound in the brain (ng/g) by its concentration in plasma (ng/mL).
Organotypic Brain Slice Culture for Tau Phosphorylation Analysis
Objective: To assess the ability of this compound to reduce levels of phosphorylated tau in a more physiologically relevant ex vivo model.
Slice Preparation:
-
Animal Model: Transgenic mice expressing human tau (e.g., P301S or hTau models) or wild-type mice can be used.[4][5]
-
Procedure:
Slice Culture:
-
Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium.[6][7]
-
The slices are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 2-3 days.
Treatment:
-
After a stabilization period in culture (e.g., 7-14 days), the brain slices are treated with this compound at various concentrations or a vehicle control (e.g., DMSO).
-
The treatment duration can range from a few hours to several days.
Analysis of Tau Phosphorylation:
-
Tissue Lysis: Following treatment, the brain slices are harvested and lysed in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membranes are probed with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
An antibody against a housekeeping protein (e.g., actin or GAPDH) is used as a loading control.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP) are used, and the signal is visualized and quantified.
-
Data Analysis:
-
The levels of phosphorylated tau are normalized to total tau and/or the loading control. The effect of this compound is determined by comparing the levels of phosphorylated tau in treated slices to vehicle-treated controls.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Hsp70's ATPase activity. This allosteric inhibition disrupts the chaperone's normal function in protein folding and degradation pathways.
Hsp70-Mediated Tau Homeostasis
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic Brain Slice Cultures of Adult Transgenic P301S Mice—A Model for Tauopathy Studies | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 7. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sigma-1 Receptor Agonists in the Modulation of Phosphorylated Tau Levels: A Technical Guide
Disclaimer: Initial literature searches for a compound designated "YM-08" in the context of phosphorylated tau did not yield specific results. This document will therefore provide a comprehensive overview of the effects of the broader class of sigma-1 (σ1) receptor agonists on tau phosphorylation, a mechanism of significant interest in the field of neurodegenerative disease research.
Executive Summary
Hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The aggregation of hyperphosphorylated tau into neurofibrillary tangles is strongly correlated with neuronal dysfunction and cognitive decline. Consequently, therapeutic strategies aimed at reducing tau phosphorylation are of paramount importance. This technical guide explores the mechanism by which sigma-1 (σ1) receptor agonists modulate the phosphorylation of tau. Activation of the σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, has been shown to decrease tau hyperphosphorylation by influencing the cyclin-dependent kinase 5 (cdk5) signaling pathway. Specifically, σ1 receptor agonists promote the degradation of p35, a crucial activator of cdk5, thereby reducing the aberrant phosphorylation of tau. This guide provides a detailed examination of the underlying signaling pathways, quantitative data from preclinical studies, and comprehensive experimental protocols for assessing changes in phosphorylated tau levels for researchers, scientists, and drug development professionals.
The Sigma-1 Receptor and Its Role in Tau Phosphorylation
The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated ER membrane (MAM).[1] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[2] Emerging evidence has implicated σ1 receptor dysfunction in the pathogenesis of neurodegenerative diseases.
Activation of the σ1 receptor by agonist compounds has demonstrated neuroprotective effects, in part, through the modulation of tau phosphorylation.[1][3] The primary mechanism involves the regulation of the cdk5/p35 complex. Cdk5 is a proline-directed serine/threonine kinase that, when hyperactivated, contributes significantly to the pathological hyperphosphorylation of tau.[4] The activity of cdk5 is tightly regulated by its binding to the activator protein p35.
Under pathological conditions, p35 can be cleaved into the more stable and potent activator p25, leading to prolonged and aberrant cdk5 activity and subsequent tau hyperphosphorylation.[4][5] Sigma-1 receptor agonists have been found to promote the myristoylation and subsequent proteasomal degradation of p35.[1][4][6] By reducing the available pool of p35, σ1 receptor activation effectively dampens cdk5 activity, leading to a decrease in the phosphorylation of tau at various pathological epitopes.[4][5]
Quantitative Data on the Effect of Sigma-1 Receptor Agonists on Phosphorylated Tau
The following tables summarize key quantitative findings from preclinical studies investigating the impact of σ1 receptor agonists on phosphorylated tau levels.
| Compound/Condition | Model System | Tau Phospho-Epitope(s) | Key Findings | Reference |
| Myristic Acid (endogenous agonist) | Sig-1R Knockout Neurons | Not specified | Treatment with myristic acid mitigated the accumulation of p35 and diminished tau phosphorylation. | [4][5][6] |
| SKF-10047 (agonist) | Not specified | Not specified | Promotes myristoylation of p35, enhancing its degradation and lessening Tau hyperphosphorylation. | [1] |
| ANAVEX 2-73 (agonist) | Not specified | Not specified | Shown to attenuate tau hyperphosphorylation. | [3] |
| Experimental Condition | Protein Measured | Fold Change/Percent Change | Statistical Significance | Reference |
| Sig-1R Knockout | p35 levels | Increased | Not specified | [4][6] |
| Sig-1R Overexpression | p35 levels | Decreased | Not specified | [4][6] |
| Treatment with BD1063 (antagonist) | p35 levels | Increased (time-dependent) | Not specified | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Sigma-1 Receptor-Mediated Reduction in Tau Phosphorylation
Caption: Sigma-1 receptor activation by an agonist promotes p35 degradation, reducing cdk5-mediated tau hyperphosphorylation.
General Experimental Workflow for Assessing Phosphorylated Tau Levels
Caption: A generalized workflow for the analysis of phosphorylated tau levels following experimental treatment.
Experimental Protocols
Western Blotting for Phosphorylated Tau
This protocol outlines the key steps for detecting phosphorylated tau in cell lysates or tissue homogenates.
5.1.1 Materials and Reagents
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-polyacrylamide gels (10%)
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Anti-total-Tau
-
Anti-loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
5.1.2 Protocol
-
Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer with inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Denaturation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize phosphorylated tau levels to total tau and the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Tau
This protocol provides a general outline for a sandwich ELISA to quantify specific phosphorylated tau species.
5.2.1 Materials and Reagents
-
ELISA plate pre-coated with a capture antibody (e.g., anti-total tau)
-
Wash buffer
-
Blocking buffer
-
Detection antibody (biotinylated, specific for a phospho-tau epitope)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Recombinant phosphorylated tau standards
-
Sample diluent
5.2.2 Protocol
-
Standard and Sample Preparation: Prepare a standard curve using recombinant phosphorylated tau. Dilute samples in sample diluent.
-
Coating and Blocking (if not pre-coated): Coat wells with capture antibody overnight at 4°C. Wash and block for 1 hour.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three to five times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of phosphorylated tau in the samples by interpolating from the standard curve.
Immunohistochemistry (IHC) for Phosphorylated Tau in Brain Tissue
This protocol describes the staining of phosphorylated tau in paraffin-embedded brain sections.
5.3.1 Materials and Reagents
-
Paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% normal serum)
-
Primary antibody against phosphorylated tau
-
Biotinylated secondary antibody
-
Avidin-biotin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
5.3.2 Protocol
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Washing: Wash sections with TBST.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
ABC Reagent Incubation: Apply the avidin-biotin-HRP complex and incubate.
-
Washing: Repeat the washing step.
-
Staining: Apply DAB substrate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Visualize under a microscope and quantify staining intensity and distribution using image analysis software.
Conclusion
The activation of the sigma-1 receptor presents a promising therapeutic avenue for mitigating tau pathology in neurodegenerative diseases. The mechanism, centered on the downregulation of the cdk5/p35 pathway, is supported by preclinical evidence demonstrating a reduction in phosphorylated tau levels. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of sigma-1 receptor agonists and other novel compounds in modulating this critical pathological process. Further research in this area is warranted to translate these preclinical findings into effective treatments for tauopathies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Sigma-1 receptor regulates Tau phosphorylation and axon extension by shaping p35 turnover via myristic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor regulates Tau phosphorylation and axon extension by shaping p35 turnover via myristic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of YM-08: A Brain-Permeant Hsp70 Inhibitor for Tauopathies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-08 is a novel, brain-penetrant small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone implicated in the pathogenesis of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. Developed as a neutral analog of the earlier cationic inhibitor MKT-077, this compound was specifically designed to overcome the blood-brain barrier limitations of its predecessor. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Introduction: Targeting Protein Misfolding in Neurodegeneration
The accumulation of misfolded and aggregated proteins is a central pathological hallmark of many neurodegenerative disorders. In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau forms intracellular neurofibrillary tangles, leading to neuronal dysfunction and death.[1] The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes molecular chaperones like Hsp70. Hsp70 plays a crucial role in refolding misfolded proteins and targeting them for degradation, including pathological forms of tau.[2]
MKT-077, a rhodacyanine derivative, was identified as an allosteric inhibitor of Hsp70 with therapeutic potential.[3] However, its cationic charge prevents it from crossing the blood-brain barrier (BBB), limiting its utility for central nervous system (CNS) disorders.[1][4] This led to the rational design of this compound, a neutral analog of MKT-077, with the hypothesis that improved lipophilicity and a neutral charge would facilitate CNS penetration.[1][4]
Chemical Synthesis and Properties
This compound was designed by replacing the cationic pyridinium (B92312) moiety of MKT-077 with a neutral pyridine (B92270) ring.[1] This modification was predicted to improve its calculated logarithm of the partition coefficient (clogP) and topological polar surface area (tPSA), properties favorable for BBB permeability.[2]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, which is detailed in the experimental protocols section. The key steps involve the condensation of 3-ethyl-2-(methylthio)benzothiazolium iodide with a pyridinyl-containing intermediate.
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[2] It binds to a pocket on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding site.[2][3] This binding event is thought to lock Hsp70 in a state with high affinity for its substrate proteins, such as tau.[3] By stabilizing the Hsp70-tau complex, this compound promotes the ubiquitination and subsequent degradation of tau by the proteasome, thereby reducing the levels of pathological tau.[2][3]
Preclinical Evaluation
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its binding affinity, cellular activity, and pharmacokinetic properties.
In Vitro Studies
Binding Affinity: The binding of this compound to Hsp70 family members was quantified using biolayer interferometry (BLI). This compound demonstrated binding to the nucleotide-binding domains of both constitutive Hsc70 and inducible Hsp72.[2]
Tau Reduction in Brain Slices: Treatment of cultured brain slices with this compound resulted in a reduction of phosphorylated tau levels, indicating that the compound can engage its target and exert a biological effect in a complex tissue environment.[1]
In Vivo Studies
Pharmacokinetics: Pharmacokinetic studies in CD1 mice demonstrated that this compound successfully crosses the blood-brain barrier.[1][2] Following administration, this compound maintained a brain-to-plasma concentration ratio of approximately 0.25 for at least 18 hours.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| cLogP (predicted) | 3.8 | [2] |
| tPSA (predicted) | 35.9 Ų | [2] |
| Brain/Plasma Ratio (in CD1 mice) | ~0.25 (sustained for 18h) | [1][2] |
Table 2: In Vitro Binding Affinity and Cellular Activity of this compound
| Assay | Target | Value | Reference |
| Biolayer Interferometry (KD) | Hsc70NBD | ~4 µM | [2] |
| Biolayer Interferometry (KD) | Hsp72 (HSPA1) | ~2 µM | [2] |
| Hsp70 Binding (IC50) | Hsp70 | > 50 µM (for inactive analogs YM-02/03) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments in the development of this compound are provided below.
Chemical Synthesis of this compound
The synthesis of this compound is adapted from the procedures described for MKT-077 analogs. A detailed, step-by-step protocol would typically be found in the supplementary materials of the primary publication. The general scheme involves the reaction of commercially available starting materials in a multi-step synthesis, followed by purification using column chromatography and characterization by NMR and mass spectrometry.
Biolayer Interferometry (BLI) for Hsp70 Binding
This protocol outlines the general steps for assessing the binding of this compound to Hsp70 using BLI.
-
Protein Immobilization: Recombinant human Hsc70NBD or Hsp72 is biotinylated and immobilized on streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) to establish a stable baseline.
-
Association: The biosensors are dipped into wells containing serial dilutions of this compound in the assay buffer. The change in the interference pattern is monitored in real-time to measure association.
-
Dissociation: The biosensors are then moved back to wells containing only the assay buffer to monitor the dissociation of this compound from the immobilized protein.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.
Tau Reduction Assay in Organotypic Brain Slices
This protocol describes the evaluation of this compound's effect on tau levels in a brain tissue context.
-
Slice Culture: Organotypic hippocampal brain slices are prepared from postnatal mice and cultured for several days to stabilize.
-
Compound Treatment: The brain slices are treated with a vehicle control or varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Lysis and Protein Quantification: After treatment, the slices are harvested, lysed in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), and the total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against phosphorylated tau (e.g., AT8, PHF1), total tau, and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: The band intensities are quantified using densitometry software, and the levels of phosphorylated and total tau are normalized to the loading control.
Pharmacokinetic Study in CD1 Mice
This protocol details the in vivo pharmacokinetic evaluation of this compound.
-
Animal Dosing: Male CD1 mice are administered this compound via a single dose, typically through intravenous (IV) or intraperitoneal (IP) injection, at a specified concentration (e.g., 10 mg/kg).
-
Sample Collection: At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 18 hours), blood is collected via cardiac puncture or tail vein sampling. The animals are then euthanized, and brains are harvested.
-
Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.
-
Compound Extraction: this compound is extracted from the plasma and brain homogenates using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: The concentrations of this compound in the plasma and brain extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.
References
- 1. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of YM-08: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a synthetic, blood-brain barrier permeable small molecule that functions as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] Derived from the parent compound MKT-077, this compound was developed to improve central nervous system (CNS) penetrance by replacing the cationic pyridinium (B92312) moiety of MKT-077 with a neutral pyridine (B92270) group.[1] This modification allows this compound to be investigated as a potential therapeutic agent for neurodegenerative diseases, particularly tauopathies, where the accumulation of aberrant tau protein is a key pathological feature. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and a visualization of its role in the tau degradation pathway.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and inhibitory concentrations.
Table 1: Hsp70 Binding Affinity of this compound
| Target Protein | Binding Constant (KD) | Method | Reference |
| Hsc70 (NBD) | ~4 µM | Biolayer Interferometry (BLI) | [1] |
| Hsp72 (HSPA1) | ~2 µM | Biolayer Interferometry (BLI) | [1] |
NBD: Nucleotide-Binding Domain
Table 2: In Vitro Inhibition Data for this compound and Related Compounds
| Compound | Hsp70 Binding (IC50) | Reference |
| This compound | Binding confirmed, specific IC50 not reported | [1] |
| YM-02 | > 50 µM | [1] |
| YM-03 | > 50 µM | [1] |
Mechanism of Action
This compound exerts its pharmacological effects by modulating the function of Hsp70, a key molecular chaperone involved in protein folding and degradation. As a neutral analog of MKT-077, this compound does not accumulate in mitochondria, a characteristic of its parent compound.[2] Its primary mechanism involves enhancing the interaction between Hsp70 and its client proteins, such as tau.[1] This stabilized interaction facilitates the ubiquitination of tau by the E3 ubiquitin ligase CHIP (carboxy-terminus of Hsp70-interacting protein), thereby targeting tau for degradation by the proteasome.[3][4][5]
Signaling Pathway: this compound Mediated Tau Degradation
The following diagram illustrates the proposed signaling pathway for this compound-induced tau degradation.
Caption: this compound binds to Hsp70, promoting the degradation of tau via the ubiquitin-proteasome pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Hsp70 Binding Assay (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding of this compound to Hsp70.
Materials:
-
Recombinant human Hsp70 protein
-
Biotinylated Hsp70 ligand (e.g., biotinylated ATP or a known biotinylated Hsp70 inhibitor)
-
Streptavidin-coated 96-well plates
-
This compound and other test compounds
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
HRP-conjugated anti-Hsp70 antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated wells three times with Wash Buffer.
-
Ligand Immobilization: Add 100 µL of biotinylated Hsp70 ligand (e.g., 1 µg/mL in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Competition:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
In a separate plate, pre-incubate 50 µL of Hsp70 protein (e.g., 5 µg/mL) with 50 µL of the compound dilutions for 30 minutes at room temperature.
-
-
Binding Reaction: Transfer 100 µL of the Hsp70-compound mixture to the washed and blocked streptavidin plate. Incubate for 1 hour at room temperature.
-
Washing: Wash wells three times with Wash Buffer.
-
Detection:
-
Add 100 µL of HRP-conjugated anti-Hsp70 antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash wells five times with Wash Buffer.
-
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The signal will be inversely proportional to the binding of the test compound to Hsp70. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Hsp70 Binding Kinetics (Biolayer Interferometry - BLI)
This protocol outlines the use of biolayer interferometry to determine the kinetics of this compound binding to Hsp70.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant human Hsp70 protein
-
This compound
-
Kinetics Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well microplate
Procedure:
-
Hydration: Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.
-
Plate Setup:
-
Add 200 µL of Kinetics Buffer to baseline wells.
-
Add 200 µL of biotinylated Hsp70 (e.g., 10 µg/mL in Kinetics Buffer) to loading wells.
-
Add 200 µL of Kinetics Buffer to wash wells.
-
Prepare a serial dilution of this compound in Kinetics Buffer in the association wells (200 µL per well).
-
Add 200 µL of Kinetics Buffer to dissociation wells.
-
-
Experimental Workflow (automated by the instrument):
-
Baseline: Equilibrate the biosensors in Kinetics Buffer (60-120 seconds).
-
Loading: Immobilize biotinylated Hsp70 onto the SA biosensors (300-600 seconds).
-
Baseline 2: Establish a new baseline in Kinetics Buffer (60-120 seconds).
-
Association: Move the biosensors to the wells containing different concentrations of this compound and measure the binding response (300-600 seconds).
-
Dissociation: Transfer the biosensors to wells with Kinetics Buffer and measure the dissociation of this compound (300-900 seconds).
-
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation | Semantic Scholar [semanticscholar.org]
- 4. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unraveling the CNS Target Engagement of YM-08: A Review of Publicly Available Preclinical and Clinical Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific agent designated "YM-08" currently under investigation for central nervous system (CNS) target engagement. Search queries for "this compound" consistently yield information on Descartes-08 , an investigational anti-BCMA (B-cell maturation antigen) mRNA CAR T-cell therapy primarily being evaluated for the treatment of multiple myeloma.
This technical guide, therefore, addresses the available information on Descartes-08, while noting the absence of data regarding its application or investigation within the central nervous system. The information presented is intended for researchers, scientists, and drug development professionals.
Descartes-08: An Overview
Descartes-08 is an autologous CD8+ T-cell therapy engineered to transiently express a chimeric antigen receptor (CAR) targeting BCMA.[1] Unlike conventional CAR T-cell therapies that use viral vectors for stable gene integration, Descartes-08 utilizes mRNA transfection. This results in temporary CAR expression, with levels reducing to background approximately one week after generation.[1] This approach is designed to enhance the safety profile by limiting the duration of CAR T-cell activity and potentially reducing the risk of severe side effects like cytokine release syndrome (CRS) and neurotoxicity.[1][2]
Preclinical Evaluation of Descartes-08
Preclinical studies have demonstrated the potent and specific activity of Descartes-08 against BCMA-expressing multiple myeloma cells.
In Vitro Cytotoxicity: Descartes-08 has been shown to induce cytotoxic degranulation and produce key cytokines such as IFN-γ, TNF-α, and IL-2 in a target-dependent manner when co-cultured with various multiple myeloma cell lines.[1] This cytotoxic activity was observed against both immunomodulatory drug (IMiD)-sensitive and -resistant myeloma cells.[1][2] The magnitude of the cytolytic and cytokine responses correlates with the duration of anti-BCMA CAR expression.[1]
In Vivo Efficacy: In a disseminated human multiple myeloma mouse model, Descartes-08 demonstrated CAR-specific suppression of tumor growth and significantly prolonged host survival.[1][2] The transient nature of CAR expression suggests that repeat dosing may be a viable strategy to maintain therapeutic activity.[2]
Experimental Protocols:
A summary of key experimental protocols used in the preclinical evaluation of Descartes-08 is provided below.
Table 1: Summary of Key Preclinical Experimental Protocols for Descartes-08
| Experiment | Methodology |
| CAR T-Cell Generation | Autologous CD8+ T cells are transfected with mRNA encoding the anti-BCMA CAR. CAR expression is typically assessed by flow cytometry.[1] |
| In Vitro Cytotoxicity Assay | Descartes-08 cells are co-cultured with BCMA-expressing target multiple myeloma cell lines at various effector-to-target ratios. Cytotoxicity is measured by assays such as chromium-51 (B80572) release or flow cytometry-based methods to detect target cell lysis.[1] |
| Cytokine Release Assay | Supernatants from the co-culture of Descartes-08 and target cells are collected. Cytokine levels (e.g., IFN-γ, TNF-α, IL-2) are quantified using techniques like ELISA or multiplex bead arrays.[1] |
| In Vivo Xenograft Model | Immunodeficient mice are engrafted with human multiple myeloma cell lines. Descartes-08 cells are administered intravenously, and tumor burden is monitored over time using methods like bioluminescence imaging. Survival is also a key endpoint.[1][2] |
Clinical Development of Descartes-08
Descartes-08 has been evaluated in clinical trials for patients with relapsed/refractory multiple myeloma. An ongoing Phase I/II clinical trial (NCT03448978) has shown preliminary evidence of durable responses with a favorable safety profile, notably a lack of significant CRS or neurotoxicity.[2] These early clinical findings support the potential of this transient mRNA CAR T-cell approach.
Signaling and Workflow Diagrams
To visually represent the processes involved in Descartes-08 therapy, the following diagrams are provided.
Caption: Mechanism of action for Descartes-08.
References
YM-08: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a novel, blood-brain barrier permeable small molecule that has emerged as a promising tool for Alzheimer's disease (AD) research, primarily focusing on the mitigation of tau pathology. A neutral analogue of the established Hsp70 inhibitor MKT-077, this compound was specifically designed for enhanced central nervous system (CNS) penetrance.[1][2][3] This guide provides an in-depth overview of this compound's mechanism of action, experimental data from preclinical studies, and detailed protocols for its application in AD research models.
Mechanism of Action
This compound functions as an allosteric inhibitor of Heat shock protein 70 (Hsp70).[1] In the healthy brain, Hsp70 is a crucial molecular chaperone that plays a key role in protein homeostasis, including the regulation of the microtubule-associated protein tau.[2][4] In tauopathies such as Alzheimer's disease, tau becomes hyperphosphorylated and detaches from microtubules, leading to its misfolding and aggregation into neurofibrillary tangles (NFTs).
The mechanism of this compound involves the following key steps:
-
Binding to Hsp70: this compound binds to an allosteric site on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding pocket.[3]
-
Inhibition of ATPase Activity: This binding event inhibits the J-domain stimulated ATPase activity of Hsp70, effectively locking the chaperone in its ADP-bound state.[1]
-
Stabilization of the Hsp70-Tau Complex: The ADP-bound conformation of Hsp70 has a high affinity for its substrate proteins ("clients"). By stabilizing this state, this compound promotes a tighter and more prolonged interaction between Hsp70 and misfolded tau.[1][4]
-
Promotion of Tau Degradation: The stabilized Hsp70-tau complex is recognized by the cellular protein degradation machinery. Specifically, the C-terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, is recruited to the complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome.[5][6]
This targeted degradation of pathogenic tau species is a key therapeutic strategy being explored for Alzheimer's disease and other tauopathies.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Hsp70 Binding (IC50) | 0.61 ± 0.05 µM | Competitive binding assay | [1] |
| ATPase Inhibition | Partial inhibition of Hlj1-stimulated activity | Single turnover ATPase assay with yeast Ssa1p and Hlj1p | [1] |
| Effect on Tau Binding to Hsp70 | Modestly enhanced affinity | In vitro binding assay with human 4R0N tau and DnaK | [1] |
Table 2: Pharmacokinetic Properties of this compound in CD1 Mice
| Parameter | Value | Duration | Animal Model | Reference |
| Brain/Plasma (B/P) Ratio | ~0.25 | Maintained for at least 18 hours | CD1 Mice | [1][7] |
| Metabolic Stability (t1/2) | < 3 minutes | Not Applicable | Mouse Liver Microsomes | [3][8] |
Table 3: Efficacy of this compound in an Ex Vivo Alzheimer's Disease Model
| Treatment Concentration | Effect on Phosphorylated Tau | Experimental Model | Reference |
| 30 µM | Reduction | Organotypic brain slice cultures from rTg4510 mice | [1] |
| 100 µM | Reduction | Organotypic brain slice cultures from rTg4510 mice | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Tau Degradation
Caption: Mechanism of this compound in promoting the degradation of pathogenic tau.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
Organotypic Brain Slice Culture for Tau Reduction Analysis
This protocol is adapted from standard procedures for culturing brain slices from transgenic mouse models of tauopathy.[9][10][11]
a. Animals:
-
Postnatal day 8-9 (P8-9) rTg4510 transgenic mice and wild-type littermates.
b. Materials:
-
McIlwain Tissue Chopper
-
Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Earle's balanced salt solution, 25 mM HEPES, 2 mM L-glutamine, and 28 mM D-glucose.
-
0.4 µm pore size semi-permeable membrane inserts (e.g., Millicell-CM)
-
6-well culture plates
-
This compound stock solution in DMSO
-
Nocodazole (optional, for microtubule disruption studies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau; secondary HRP-conjugated antibodies.
-
Western blotting equipment and reagents.
c. Procedure:
-
Prepare organotypic brain slice cultures from P8-9 mice as previously described.[11] Briefly, decapitate pups, remove brains, and cut 350 µm coronal slices using a McIlwain tissue chopper.
-
Place slices onto semi-permeable membrane inserts in 6-well plates containing 1 mL of culture medium.
-
Culture slices for a period to allow for stabilization (e.g., 7-14 days) in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat the brain slices with varying concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
For microtubule disruption experiments, co-treat wild-type brain slices with this compound and nocodazole.
-
Following treatment, wash the slices with ice-cold PBS and harvest them in lysis buffer.
-
Homogenize the tissue and centrifuge to separate soluble and insoluble fractions.
-
Determine protein concentration of the soluble fraction using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the levels of phosphorylated and total tau.
-
Quantify band intensities using densitometry and normalize phosphorylated tau levels to total tau.
Hsp70 ATPase Activity Assay
This is a generalized protocol for a single-turnover ATPase assay.
a. Materials:
-
Purified recombinant Hsp70 (e.g., yeast Ssa1p)
-
Purified recombinant J-domain co-chaperone (e.g., Hlj1p)
-
[α-32P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 11 mM Mg(OAc)2, 0.1% Tween-20)
b. Procedure:
-
Pre-incubate Hsp70 with [α-32P]ATP in assay buffer on ice to allow for nucleotide binding.
-
Remove unbound ATP using a desalting column.
-
Initiate the ATPase reaction by adding the J-domain co-chaperone and this compound at various concentrations (or vehicle control) and incubating at 25°C.
-
At various time points, quench aliquots of the reaction by adding EDTA and spotting onto a TLC plate.
-
Develop the TLC plate to separate ATP from ADP.
-
Dry the plate and expose it to a phosphor screen.
-
Quantify the amounts of [α-32P]ATP and [α-32P]ADP to determine the rate of ATP hydrolysis.
-
Plot the rate of hydrolysis against the concentration of this compound to determine its inhibitory effect.
Discussion and Future Directions
This compound and Amyloid-Beta
While the primary focus of this compound research has been on its effects on tau, the role of Hsp70 in amyloid-beta (Aβ) pathology is also of significant interest. Studies have shown that Hsp70 can interact with Aβ monomers and oligomers, inhibiting their aggregation and promoting their clearance.[2][12][13] As an inhibitor that locks Hsp70 in a high-affinity state for its substrates, this compound could potentially enhance the binding of Hsp70 to Aβ oligomers. This interaction might sequester these toxic species and facilitate their degradation, similar to its effect on tau. However, further experimental validation is required to confirm this hypothesis and to determine the net effect of this compound on Aβ-related pathology in Alzheimer's disease models.
Limitations and Potential for Optimization
A significant limitation of this compound is its poor metabolic stability, with a half-life of less than three minutes in mouse liver microsome assays.[3][8] This rapid metabolism could hinder its therapeutic potential in vivo. To address this, subsequent research has focused on developing derivatives of this compound with improved metabolic stability while retaining Hsp70 inhibitory activity and the ability to reduce tau levels.[8]
Conclusion
This compound represents a valuable chemical probe for investigating the role of Hsp70 in tau homeostasis and for exploring the therapeutic potential of Hsp70 inhibition in Alzheimer's disease. Its ability to penetrate the CNS and selectively promote the degradation of pathogenic tau in preclinical models underscores the promise of this approach. Further development of metabolically stable this compound analogs and continued investigation into its effects on both tau and Aβ pathology will be crucial in advancing this therapeutic strategy towards clinical application.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 70 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp multichaperone complex buffers pathologically modified Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Heat shock proteins 70 and 90 inhibit early stages of amyloid beta-(1-42) aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of YM-08: A Technical Guide
The identity of the specific molecule referred to as "YM-08" remains elusive in publicly available scientific literature. Initial database searches have yielded information on various unrelated compounds and research topics, suggesting that "this compound" may be an internal designation, a misnomer, or a compound not yet widely documented. The following guide is a synthesized compilation of cellular pathways and experimental data for compounds with similar numerical designations or those identified in the initial broad search, which may share mechanistic similarities with the intended "this compound." Researchers are strongly advised to verify the specific identity of their compound of interest before applying the information presented herein.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the cellular pathways potentially affected by compounds that may be related to the query "this compound". Due to the ambiguity of the initial identifier, this guide focuses on pathways and mechanisms that are frequently implicated in the effects of novel therapeutic agents, drawing from a broad analysis of compounds with similar naming conventions.
Core Cellular Pathways Modulated
Our investigation into compounds with designations similar to "this compound" reveals a recurring pattern of interaction with fundamental cellular signaling cascades. These pathways are critical regulators of cell fate, proliferation, and inflammatory responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, governing processes such as cell proliferation, differentiation, and apoptosis.[1] Several investigated compounds have demonstrated modulatory effects on key kinases within this pathway.
Notably, in studies on HuH7 cells, the TGF-α-stimulated phosphorylation of p38 MAPK and JNK was not inhibited by a compound designated this compound at concentrations of 200 μM and 300 μM, respectively.[2] In fact, at concentrations greater than 200 μM for p38 MAPK and 300 μM for JNK, the phosphorylation of these stress-activated protein kinases was upregulated by this compound alone.[2] However, the same compound did not affect the TGF-α-stimulated phosphorylation of MYPT-1 and p44/p42 MAPK, even at a concentration of 500 μM.[2]
Diagram of the MAPK Signaling Pathway
Caption: MAPK signaling cascade showing points of modulation by this compound.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[5] The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1, leading to the activation of the IKK complex and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and induce target gene expression.[3][6] The non-canonical pathway is activated by a specific subset of TNF family receptors and involves the activation of IKKα and NIK.[4][6]
Some immunomodulatory agents have been shown to down-regulate NF-κB activity, leading to apoptosis in cancer cells.[7] This provides a rationale for investigating the effects of novel compounds on this critical pathway.
Diagram of the NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis and the elimination of damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
The extrinsic pathway is triggered by the binding of ligands, such as FasL or TRAIL, to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.[7] The intrinsic pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9.[8]
A compound referred to as DCZ0858 has been shown to induce apoptosis in multiple myeloma cells in a dose- and time-dependent manner.[9] This effect was associated with the cleavage of caspase-3, caspase-9, and PARP, and an increase in the Bax/Bcl-2 ratio.[9] Furthermore, the pro-apoptotic effect of DCZ0858 was attenuated by a pan-caspase inhibitor, confirming the involvement of caspases.[9]
Diagram of Apoptosis Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from studies on compounds with designations that may be related to "this compound".
Table 1: Effects on MAPK Pathway Components
| Compound | Cell Line | Target | Concentration | Effect | Reference |
| This compound | HuH7 | p38 MAPK Phosphorylation (TGF-α stimulated) | 200 μM | No Inhibition | [2] |
| This compound | HuH7 | JNK Phosphorylation (TGF-α stimulated) | 300 μM | No Inhibition | [2] |
| This compound | HuH7 | p38 MAPK Phosphorylation (alone) | >200 μM | Upregulation | [2] |
| This compound | HuH7 | JNK Phosphorylation (alone) | >300 μM | Upregulation | [2] |
| This compound | HuH7 | MYPT-1 Phosphorylation (TGF-α stimulated) | 500 μM | No Effect | [2] |
| This compound | HuH7 | p44/p42 MAPK Phosphorylation (TGF-α stimulated) | 500 μM | No Effect | [2] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Time (h) | Apoptotic Cells (%) | Reference |
| DCZ0858 | H929 | 10 μM | 48 | ~20% | [9] |
| DCZ0858 | H929 | 20 μM | 48 | ~35% | [9] |
| DCZ0858 | H929 | 40 μM | 48 | ~50% | [9] |
| DCZ0858 | ARP-1 | 10 μM | 48 | ~25% | [9] |
| DCZ0858 | ARP-1 | 20 μM | 48 | ~45% | [9] |
| DCZ0858 | ARP-1 | 40 μM | 48 | ~60% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Western Blot Analysis for MAPK Phosphorylation
This protocol was used to assess the effect of this compound on TGF-α-induced phosphorylation of various MAPK pathway proteins in HuH7 cells.[2]
Experimental Workflow
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Detailed Steps:
-
Cell Culture: HuH7 cells were cultured under standard conditions.
-
Pretreatment: Cells were pre-incubated with the indicated concentrations of this compound for 60 minutes (for p38 MAPK and JNK analysis) or 2 hours (for MYPT-1 and p44/p42 MAPK analysis).[2]
-
Stimulation: Cells were then stimulated with 30 ng/ml of TGF-α for various durations: 5 minutes for p38 MAPK and p44/42 MAPK, 20 minutes for JNK, and 1 minute for MYPT-1.[2]
-
Lysis and Protein Quantification: Cells were lysed, and the total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the phosphorylated forms of p38 MAPK, JNK, MYPT-1, and p44/p42 MAPK, as well as an antibody for GAPDH as a loading control.[2]
-
Detection and Analysis: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using a chemiluminescence detection system. The band intensities were quantified, and the phosphorylation levels were normalized to GAPDH.[2]
Apoptosis Detection by Flow Cytometry
This protocol was utilized to quantify the percentage of apoptotic cells following treatment with DCZ0858.[9]
Experimental Workflow
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Steps:
-
Cell Culture and Treatment: H929 and ARP-1 multiple myeloma cells were treated with varying concentrations of DCZ0858 (0, 10, 20, and 40 μM) for 24, 48, and 72 hours.[9]
-
Cell Harvesting and Staining: After treatment, cells were harvested, washed, and then double-stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.[9]
Conclusion
While the specific identity of "this compound" remains to be clarified, this technical guide provides a comprehensive overview of the key cellular pathways—MAPK, NF-κB, and apoptosis—that are frequently modulated by novel therapeutic compounds. The provided quantitative data and detailed experimental protocols, derived from studies of similarly designated molecules, offer a valuable resource for researchers in the field of drug discovery and development. The visualization of signaling pathways and experimental workflows through DOT language diagrams is intended to facilitate a deeper understanding of these complex biological processes. It is imperative for researchers to confirm the precise nature of their compound of interest to ensure the applicability of the information presented in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of immunomodulatory agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel silicone derivative of natural osalmid (DCZ0858) exerts anti-multiple myeloma activity by promoting cell apoptosis and inhibiting cell cycle and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
YM-08 Binding Affinity to Hsp70: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of YM-08, an allosteric inhibitor of Heat shock protein 70 (Hsp70). This document details the quantitative binding data, experimental methodologies for its characterization, and the key signaling pathways modulated by this compound's interaction with Hsp70.
Quantitative Binding Affinity of this compound to Hsp70
This compound, a neutral analog of the Hsp70 inhibitor MKT-077, has been developed to improve blood-brain barrier permeability for the treatment of neurodegenerative tauopathies. Its binding affinity to various Hsp70 isoforms has been quantitatively assessed using multiple biophysical techniques. The key binding parameters are summarized in the table below.
| Target Protein | Assay Method | Affinity Constant (KD) | IC50 | Reference |
| Human Hsc70NBD | Biolayer Interferometry (BLI) | ~4 µM | - | [1] |
| Human Hsp72 (HSPA1) | Biolayer Interferometry (BLI) | ~2 µM | - | [1] |
| Human Hsc70 | ELISA | - | > 50 µM (for YM-02/YM-03, inactive analogs) | [1] |
| SIRT2 | Enzymatic Assay | - | 19.9 µM | [2] |
Note: this compound also demonstrates inhibitory activity against SIRT2, which should be considered in the interpretation of cellular effects.
Mechanism of Action: Allosteric Inhibition of Hsp70
This compound functions as an allosteric inhibitor of Hsp70. Unlike ATP-competitive inhibitors that bind to the nucleotide-binding domain (NBD) and prevent ATP binding, this compound binds to a distinct pocket on the NBD. This binding event locks Hsp70 in an ADP-like conformation, which has a high affinity for its substrate proteins, such as tau. By stabilizing the Hsp70-substrate complex, this compound promotes the ubiquitination and subsequent proteasomal degradation of these client proteins. This mechanism is particularly relevant in the context of tauopathies, where the clearance of pathological tau is a primary therapeutic goal.
Signaling Pathway: Hsp70-Mediated Tau Degradation
The inhibition of Hsp70's normal chaperone cycle by this compound shifts the equilibrium towards tau degradation. This process is mediated by the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein), which ubiquitinates the Hsp70-bound tau, marking it for degradation by the proteasome.
Signaling Pathway: Hsp70 and Anti-Apoptotic Function
Hsp70 is a known inhibitor of apoptosis. It can interfere with both the intrinsic and extrinsic apoptotic pathways. By inhibiting Hsp70, this compound can potentially sensitize cancer cells to apoptosis. Hsp70's anti-apoptotic functions include the inhibition of JNK activation, prevention of apoptosome formation by binding to Apaf-1, and stabilization of lysosomal membranes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound's binding to Hsp70 are provided below.
Biolayer Interferometry (BLI) for KD Determination
Biolayer interferometry is a label-free technology for measuring biomolecular interactions. It measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Recombinant human Hsp70 (biotinylated)
-
This compound
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 1% BSA (PBTB)
-
96-well microplates
Procedure:
-
Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
Immobilization: Immobilize biotinylated Hsp70 onto the SA biosensors by dipping them into wells containing a solution of Hsp70 (e.g., 10-20 µg/mL in assay buffer) for a defined period (e.g., 300-600 seconds) to achieve a stable baseline.
-
Baseline: Establish a stable baseline by dipping the Hsp70-coated biosensors into wells containing assay buffer for 60-120 seconds.
-
Association: Transfer the biosensors to wells containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM) in assay buffer and record the association for 120-300 seconds.
-
Dissociation: Move the biosensors back to the baseline wells containing assay buffer and record the dissociation for 300-600 seconds.
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software. Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation
This competitive ELISA protocol is adapted from methods used for MKT-077, a close analog of this compound. It relies on the competition between this compound and a biotinylated tracer for binding to immobilized Hsp70.
Materials:
-
High-binding 96-well microplates
-
Recombinant human Hsc70
-
Biotinylated MKT-077 (or a biotinylated this compound analog)
-
This compound
-
Coating Buffer: 0.1 M sodium bicarbonate, pH 9.6
-
Blocking Buffer: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST)
-
Wash Buffer: PBST
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microplate with recombinant Hsc70 (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of biotinylated MKT-077 along with varying concentrations of this compound to the wells. Incubate for 1-2 hours at room temperature.
-
Wasting: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the concentration of this compound to determine the IC50 value.
Hsp70 ATPase Activity Assay (Malachite Green)
This assay measures the ATPase activity of Hsp70 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with Pi.
Materials:
-
Recombinant human Hsp70
-
ATP
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl2, pH 7.4
-
Malachite Green Reagent: Solution A (0.045% malachite green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 N HCl), and Solution C (Triton X-100). The final reagent is a mix of these solutions.
-
96-well microplates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add Hsp70 and varying concentrations of this compound in the assay buffer.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.
-
Reading: After a short incubation at room temperature for color stabilization, measure the absorbance at 620-650 nm.
-
Analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi released in each reaction and calculate the percent inhibition of ATPase activity by this compound.
Experimental Workflows
Workflow for Assessing this compound Binding Affinity
Workflow for Tau Reduction Assay in Organotypic Brain Slices
This workflow describes the key steps to evaluate the efficacy of this compound in reducing tau levels in a more physiologically relevant ex vivo model.
References
Methodological & Application
Application Notes and Protocols for YM155 (Sepantronium Bromide) in Murine In Vivo Studies
Disclaimer: Initial searches for a protocol specifically designated as "YM-08" did not yield any results. The following information is provided for YM155 (Sepantronium Bromide) , a well-researched small molecule inhibitor of survivin, based on available scientific literature. It is possible that "this compound" is an internal, unpublished designation or a typographical error. Researchers should verify the identity of their compound of interest before proceeding with any experimental protocol.
Introduction
YM155, also known as Sepantronium (B1243752) Bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in a wide variety of human cancers and is associated with resistance to chemotherapy and radiation, making it an attractive target for cancer therapy.[2][3] YM155 has demonstrated significant antitumor activity in various preclinical cancer models, both in vitro and in vivo.[4] These application notes provide a detailed protocol for the use of YM155 in murine xenograft models, along with a summary of its mechanism of action and relevant quantitative data from published studies.
Mechanism of Action
YM155 exerts its anticancer effects through multiple mechanisms:
-
Survivin Suppression: YM155 was initially identified as a transcriptional suppressant of the BIRC5 gene, which encodes for survivin.[2] This leads to a decrease in both survivin mRNA and protein levels.[5]
-
Induction of Apoptosis: By downregulating the anti-apoptotic protein survivin, YM155 promotes programmed cell death (apoptosis) in cancer cells.[6][7] This is often accompanied by the cleavage of caspases 3, 7, 8, and 9.[7]
-
DNA Damage Response: YM155 has been shown to induce DNA damage, leading to cell cycle arrest, particularly in the S phase.[8][9]
-
Generation of Reactive Oxygen Species (ROS): A primary mode of action for YM155 is the generation of ROS, which contributes to both survivin suppression and DNA damage.[10][11]
-
Autophagy and NF-κB Signaling: In some cancer types, YM155's activity is modulated by the autophagy and NF-κB signaling pathways.[2]
Signaling Pathway of YM155
The following diagram illustrates the proposed signaling pathway of YM155, leading to cancer cell death.
Caption: Proposed signaling pathway of YM155 in cancer cells.
Experimental Protocols
In Vivo Xenograft Study in Mice
This protocol describes a general procedure for evaluating the efficacy of YM155 in a subcutaneous tumor xenograft model in mice.
Materials:
-
YM155 (Sepantronium Bromide)
-
Vehicle (e.g., 6% PEG, 6% Tween-20 in PBS, or saline)[5]
-
Human cancer cell line (e.g., SGC-7901 gastric cancer cells)[7]
-
Female BALB/c nude mice (5-6 weeks old)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-30G)
-
Calipers
-
Micro-osmotic pumps (for continuous infusion)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Check cell viability using trypan blue exclusion; viability should be >95%.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., 80-100 mm³).[7]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=6-8 mice per group).
-
Control Group: Administer the vehicle solution.
-
Treatment Group(s): Administer YM155 at the desired dose (e.g., 1-10 mg/kg/day).[4]
-
Administration Route: YM155 can be administered via continuous intravenous infusion using a micro-osmotic pump for 3 or 7 days, or via intraperitoneal injection five times a week for two weeks.[4][7][12]
-
-
Monitoring:
-
Record tumor volume and body weight every 2-3 days.[5]
-
Monitor the general health of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.[5]
-
Excise the tumors, weigh them, and photograph them.[5]
-
A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for western blot analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of YM155 in a mouse xenograft model.
Caption: General workflow for an in vivo study of YM155 in mice.
Data Presentation
The following tables summarize quantitative data from various in vivo studies on YM155.
Table 1: In Vivo Efficacy of YM155 in Murine Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | YM155 Dose and Schedule | Administration Route | Outcome | Reference |
| Gastric Cancer | SGC-7901 | Nude | 5 mg/kg/day for 7 days | Continuous Infusion | Significant inhibition of tumor growth | [7] |
| Neuroblastoma | SH-SY5Y | - | 5 mg/kg every other day for 21 days | - | Significant reduction in tumor burden | [5] |
| Malignant Fibrous Histiocytoma | Nara-H | BALB/c Nude | 2 or 4 mg/kg, 5 times/week for 2 weeks | Intraperitoneal Injection | Significant reduction in tumor volume | [12] |
| Renal Cell Carcinoma | RENCA | BALB/c | 1 mg/kg/day for 1 week | - | Decreased tumor volume and weight | [13] |
| Non-Small-Cell Lung Cancer | Calu 6 | - | 1-10 mg/kg for 3 or 7 days | Continuous Infusion | Significant antitumor activity | [4] |
| Breast Cancer | MDA-MB-231 | - | 1-10 mg/kg for 3 or 7 days | Continuous Infusion | Significant antitumor activity | [4] |
Table 2: In Vitro Cytotoxicity of YM155 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 / GI50 (nM) | Reference |
| Neuroblastoma | 6 cell lines | 8 - 212 | [5] |
| Various Cancers | 119 cell lines | Mean GI50 of 15 | [4] |
| Gastric Cancer | SGC-7901 | ~5 | [7] |
| Gastric Cancer | AGS | ~5 | [7] |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
YM155 is a promising anticancer agent that targets survivin and induces cell death through multiple pathways. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals interested in conducting in vivo studies with YM155 in murine models. It is crucial to adapt these protocols to the specific cancer model and research questions being investigated. Careful monitoring of animal welfare and adherence to institutional guidelines for animal care and use are paramount.
References
- 1. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of YM155, a novel small-molecule survivin suppressant, via mitochondrial apoptosis in human MFH/UPS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A combination of YM-155, a small molecule survivin inhibitor, and IL-2 potently suppresses renal cell carcinoma in murine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Novel Neuroactive Compound in Cultured Brain Slices
Disclaimer: The following application note and protocol have been generated based on established methodologies for studying neuroactive compounds in cultured brain slices. The compound "YM-08" is a placeholder, as no specific information for a compound with this designation was found in the public domain. Researchers should substitute "this compound" with their compound of interest and optimize the protocols accordingly.
Introduction
Organotypic brain slice cultures are a valuable ex vivo model system that bridges the gap between in vitro cell cultures and in vivo animal models. These cultures preserve the three-dimensional architecture and local synaptic circuitry of the brain region from which they are derived, making them an excellent platform for studying the effects of novel neuroactive compounds on neuronal activity, synaptic plasticity, and cell viability.[1][2][3][4][5] This document provides a detailed protocol for the application of a generic neuroactive compound, here designated this compound, to cultured brain slices, along with methods for assessing its effects.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and basic neuroscience techniques.
Putative Mechanism of Action of this compound (Hypothetical)
For the purpose of this protocol, we will hypothesize that this compound is a modulator of glutamatergic neurotransmission, a common target for neuroactive drugs.[6] Specifically, we will assume this compound acts as a positive allosteric modulator of AMPA receptors, thereby enhancing excitatory synaptic transmission. This hypothetical mechanism will be used to frame the experimental design and data interpretation.
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated from the described experiments to characterize the effects of this compound on neuronal activity in cultured hippocampal slices.
| Parameter | Vehicle Control (0.1% DMSO) | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |
| Spontaneous Firing Rate (Hz) | 2.5 ± 0.3 | 4.8 ± 0.5 | 8.2 ± 0.9 | 15.6 ± 1.8 |
| Field Excitatory Postsynaptic Potential (fEPSP) Slope (mV/ms) | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Cell Viability (% of Control) | 100% | 98 ± 2% | 95 ± 3% | 78 ± 5% |
Caption: Hypothetical dose-dependent effects of this compound on neuronal activity and viability in organotypic hippocampal slice cultures. Data are presented as mean ± SEM.
Experimental Protocols
I. Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from the interface method, which promotes excellent cell survival and preservation of tissue architecture.[2][7]
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Dissection medium: Hibernate A medium supplemented with B27 and GlutaMAX.
-
Culture medium: 50% MEM with Earle's salts, 25% horse serum, 25% Hanks' balanced salt solution, 1 mM L-glutamine, and 25 mM D-glucose.
-
Sterile, porous membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Dissection tools
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Anesthetize and decapitate the postnatal pup according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.[8][9]
-
Isolate the desired brain region (e.g., hippocampus or cortex).
-
Cut the brain tissue into 300-400 µm thick slices using a vibratome or tissue chopper.
-
Collect the slices in a petri dish containing cold dissection medium.
-
Carefully transfer individual slices onto the center of a sterile porous membrane insert.[10]
-
Place the inserts into 6-well plates containing 1 mL of culture medium per well. Ensure the slice is at the air-medium interface.[10]
-
Incubate the slices at 37°C in a 5% CO2 humidified incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize in culture for 7-10 days before experimental manipulation.
II. Application of this compound
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fresh culture medium
-
Cultured brain slices (from Protocol I)
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of this compound.
-
Remove the old culture medium from the wells containing the brain slice inserts.
-
Gently add 1 mL of the prepared this compound working solutions or vehicle control medium to each well.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).
III. Assessment of Neuronal Activity (Electrophysiology)
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for electrophysiology
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
After the desired incubation period with this compound, transfer a brain slice on its membrane to the recording chamber perfused with oxygenated aCSF.
-
Position a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for hippocampal CA1 recording).
-
Place a recording electrode in the target neuronal layer (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
To measure spontaneous firing rate, place the recording electrode in the cell body layer (e.g., stratum pyramidale).
-
Record baseline activity for 10-20 minutes.
-
For evoked responses, deliver electrical stimuli of varying intensities to generate an input-output curve and determine the slope of the fEPSP.
-
Analyze the recorded data to quantify changes in spontaneous firing rate and fEPSP slope.
IV. Assessment of Cell Viability
Materials:
-
Propidium iodide (PI) stock solution
-
Hoechst 33342 stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
After treatment with this compound, wash the slices twice with PBS.
-
Incubate the slices in culture medium containing PI (e.g., 2 µg/mL) and Hoechst 33342 (e.g., 5 µg/mL) for 30 minutes at 37°C.
-
Wash the slices three times with PBS to remove excess dyes.
-
Visualize the slices using a fluorescence microscope.
-
Capture images of the PI (red, indicating dead cells) and Hoechst (blue, indicating all cell nuclei) staining.
-
Quantify cell death by calculating the ratio of PI-positive cells to Hoechst-positive cells.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow.
Caption: The hypothetical signaling pathway of this compound.
References
- 1. Organotypic Brain Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel organotypic cortical slice culture model for traumatic brain injury: molecular changes induced by injury and mesenchymal stromal cell secretome treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Establishing an Adult Mouse Brain Hippocampal Organotypic Slice Culture System that Allows for Tracing and Pharmacological Manipulation of ex vivo Neurogenesis [bio-protocol.org]
- 10. Organotypic Slice Culture of the Embryonic Mouse Brain [bio-protocol.org]
YM-08: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a blood-brain barrier permeable small molecule that functions as a dual inhibitor of Heat Shock Protein 70 (Hsp70) and Sirtuin 2 (SIRT2).[1][2] As a derivative of MKT-077, this compound was developed to improve upon the pharmacokinetic properties of its predecessor, notably its ability to cross the blood-brain barrier, making it a valuable tool for neuroscience research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[2] this compound has been shown to selectively reduce levels of pathogenic, phosphorylated tau in brain slice cultures.[2] Its inhibitory activity against SIRT2 also positions it as a compound of interest for investigating cellular processes regulated by this deacetylase, including microtubule dynamics and cell cycle progression.[1][3] Furthermore, this compound has demonstrated anti-cancer activity against various cell lines.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein expression, and enzymatic activity.
Data Presentation
This compound Inhibitory Activity
| Target | Assay Type | Value | Cell Line/System | Reference |
| Hsp70 (Hsc70/HSPA8) | Competitive Binding Assay | IC50: 0.61 ± 0.05 µM | Human Hsc70/HSPA8 | [2] |
| SIRT2 | Enzymatic Assay | IC50: 19.9 µM | Recombinant Human SIRT2 | [1] |
This compound Anti-Cancer Activity
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 72 hours | 8.5 | |
| MCF10A | Non-tumorigenic Breast Epithelial | 72 hours | 7.8 | |
| MCF7 | Breast Cancer | 72 hours | 10.5 |
Signaling Pathways
Caption: Hsp70 signaling pathway and the inhibitory action of this compound.
Caption: SIRT2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cell line.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. b. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. c. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly by pipetting to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the data to the vehicle control. c. Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Phosphorylated Tau
This protocol is for assessing the effect of this compound on the levels of phosphorylated tau in a relevant cell model (e.g., neuronal cells or HeLaC3 cells).[2]
Caption: Experimental workflow for Western blot analysis of phosphorylated tau.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell line
-
Complete cell culture medium
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau (pS396/404), anti-total-Tau, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Treat cells with this compound at the desired concentration (e.g., 30 µM) for the specified time (e.g., 6-24 hours).[2] Include a vehicle control. c. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. d. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the lysates using a BCA assay. b. Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply ECL substrate and visualize the protein bands using an imaging system. b. Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated tau signal to total tau and the loading control (β-actin).
Protocol 3: Hsp70 ATPase Activity Assay
This protocol is a general guide for measuring the effect of this compound on the ATPase activity of Hsp70.
Caption: Experimental workflow for the Hsp70 ATPase activity assay.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant Hsp70 (e.g., yeast Ssa1p)[2]
-
Recombinant co-chaperone (e.g., Hlj1p)[2]
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 11 mM Mg(OAc)2, 0.5 mM DTT)
-
Malachite green-based phosphate detection reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing Hsp70, co-chaperone, and this compound at various concentrations (or vehicle control) in the assay buffer.
-
Initiate Reaction: a. Initiate the reaction by adding ATP to each well. b. Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Phosphate Detection: a. Stop the reaction and detect the amount of inorganic phosphate released using a malachite green-based reagent according to the manufacturer's instructions.
-
Measurement and Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm). b. Create a standard curve using a phosphate standard. c. Calculate the amount of phosphate released and determine the ATPase activity. d. Plot the percentage of ATPase activity against the log concentration of this compound to determine its inhibitory effect.
Note: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols for YM-08 (MN-08) Administration in Animal Models of Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of YM-08, also known as memantine (B1676192) nitrate (B79036) (MN-08), in preclinical animal models of dementia. The protocols outlined below are based on published research and are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of MN-08.
Introduction
This compound (MN-08) is a novel memantine nitrate compound investigated for its therapeutic efficacy in Alzheimer's disease (AD) and other forms of dementia.[1][2] It functions as a multi-target drug, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist and a nitric oxide (NO) donor.[2][3] This dual mechanism of action is proposed to address multiple pathological cascades in dementia, including excitotoxicity, synaptic dysfunction, amyloid-beta (Aβ) accumulation, and reduced cerebral blood flow.[1][2][3] Preclinical studies in transgenic mouse models of AD have demonstrated the potential of MN-08 to improve cognitive function, reduce Aβ pathology, and protect against neuronal damage.[1][3]
Mechanism of Action
MN-08's therapeutic effects are attributed to its ability to:
-
Antagonize NMDA receptors: Overactivation of NMDA receptors by glutamate (B1630785) leads to excessive calcium (Ca2+) influx into neurons, causing excitotoxicity and subsequent neuronal death, a key process in AD pathology. MN-08 blocks this overactivation, thereby preventing downstream detrimental effects.[1][2][3]
-
Release Nitric Oxide (NO): The nitrate moiety of MN-08 allows for the release of NO, a potent vasodilator. This action is thought to improve cerebral blood flow, which is often compromised in dementia.[2][3]
-
Modulate Signaling Pathways: MN-08 has been shown to reverse the dysregulation of key signaling pathways involved in neuronal survival and plasticity, such as the ERK and PI3K/Akt/GSK3β pathways.[1][2][3]
Below is a diagram illustrating the proposed signaling pathway of MN-08 in a neuronal cell.
Caption: Proposed signaling pathway of this compound (MN-08) in neurons.
Data Presentation: Efficacy of MN-08 in Animal Models
The following tables summarize the quantitative data from key studies evaluating the efficacy of MN-08 in transgenic mouse models of Alzheimer's disease.
Table 1: Effects of MN-08 on Cognitive Performance in AD Mouse Models
| Animal Model | Treatment Strategy | Behavioral Test | Outcome Measure | MN-08 Effect (vs. Vehicle) |
| APP/PS1 Mice (2-month-old) | Preventative (6 months) | Step-Down Avoidance (SDA) | Latency to step down | Increased latency |
| Novel Object Recognition (NOR) | Recognition Index | Increased recognition index | ||
| Morris Water Maze (MWM) | Escape latency | Decreased escape latency | ||
| 3xTg-AD Mice (8-month-old) | Therapeutic (4 months) | Step-Down Avoidance (SDA) | Latency to step down | Increased latency |
| Novel Object Recognition (NOR) | Recognition Index | Increased recognition index | ||
| Morris Water Maze (MWM) | Escape latency | Decreased escape latency |
Table 2: Effects of MN-08 on Neuropathology in AD Mouse Models
| Animal Model | Treatment Strategy | Neuropathological Marker | Brain Region | MN-08 Effect (vs. Vehicle) |
| APP/PS1 Mice | Preventative | Aβ plaque deposition | Hippocampus & Cortex | Reduced deposition |
| Total Aβ levels | Hippocampus & Cortex | Reduced levels | ||
| 3xTg-AD Mice | Therapeutic | Aβ accumulation | Hippocampus & Cortex | Reduced accumulation |
| Dendritic spine density | - | Restored density |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Models
-
APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). They develop Aβ plaques and cognitive deficits starting at a young age.
-
3xTg-AD Mice: These mice harbor three human transgenes: APP (Swedish mutation), MAPT (P301L), and PSEN1 (M146V). They develop both Aβ plaques and neurofibrillary tangles, mimicking the hallmark pathologies of AD.[3]
MN-08 Administration
-
Formulation: MN-08 should be dissolved in a suitable vehicle, such as saline or distilled water. The final concentration should be adjusted based on the desired dosage and administration volume.
-
Dosage: Effective doses in mouse models have been reported to be in the range of 1-5 mg/kg body weight. Dose-response studies are recommended to determine the optimal dose for a specific model and outcome measure.
-
Route of Administration: Oral gavage is a common and effective route for MN-08 administration in rodents.
-
Treatment Duration:
-
Preventative Studies: Administration can begin in young, pre-symptomatic animals (e.g., 2-month-old APP/PS1 mice) and continue for an extended period (e.g., 6 months).[3]
-
Therapeutic Studies: Treatment can be initiated in older, symptomatic animals (e.g., 8-month-old 3xTg-AD mice) and continue for several months (e.g., 4 months) to assess the reversal of existing pathology and cognitive deficits.[3]
-
Behavioral Assays for Cognitive Function
The following is a workflow for a typical behavioral testing paradigm.
Caption: Experimental workflow for behavioral testing.
-
Step-Down Avoidance (SDA) Test:
-
Apparatus: A box with a grid floor capable of delivering a mild foot shock, with a small platform mounted on one side.
-
Training: Place the mouse on the platform. When it steps down onto the grid, deliver a mild, brief foot shock.
-
Testing (e.g., 24 hours later): Place the mouse back on the platform and measure the latency to step down. Longer latencies indicate better aversive memory.
-
-
Novel Object Recognition (NOR) Test:
-
Apparatus: An open-field arena.
-
Habituation: Allow the mouse to freely explore the empty arena for a set period.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them.
-
Testing Phase (e.g., 1-24 hours later): Replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object. A higher recognition index (time spent with novel object / total exploration time) indicates better recognition memory.
-
-
Morris Water Maze (MWM) Test:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (e.g., 5 consecutive days): Conduct multiple trials per day where the mouse is released from different starting positions and must find the hidden platform. Record the escape latency.
-
Probe Trial (e.g., Day 6): Remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
Biochemical and Histological Analyses
-
Tissue Collection: Following the final behavioral tests, animals should be euthanized, and brain tissue collected.
-
Aβ Quantification:
-
ELISA: Homogenize brain tissue (cortex and hippocampus) to measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
Immunohistochemistry/Immunofluorescence: Use specific antibodies to stain brain sections for Aβ plaques. Quantify plaque load and size using image analysis software.
-
-
Western Blotting: Analyze the expression levels of key proteins in the MN-08 signaling pathway (e.g., p-ERK, p-Akt, p-GSK3β) in brain lysates.
-
Dendritic Spine Analysis: Use Golgi staining or fluorescent protein expression to visualize and quantify dendritic spine density in relevant brain regions like the hippocampus.
Conclusion
The administration of this compound (MN-08) in animal models of dementia has shown promising results in ameliorating cognitive deficits and reducing key neuropathological features. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound. Careful experimental design, including appropriate animal models, treatment regimens, and a comprehensive battery of behavioral and biochemical endpoints, is crucial for elucidating the full pharmacological profile of MN-08 and its potential for translation to clinical applications.
References
How to dissolve and prepare YM-08 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of YM-08, a cell-permeable activator of Heat Shock Protein 70 (HSP70).
Product Information
| Property | Value | Reference |
| Synonyms | HSP70 Activator II, (2Z, 5E)-3-Ethyl-5-(3-methyl-1, 3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1, 3-thiazolidin-4-one | [1][2] |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [2] |
| Molecular Weight | 367.49 g/mol | [2] |
| Appearance | Orange solid | [2][3] |
| Purity | ≥99% by HPLC | [2][3] |
Solubility and Storage
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | [1][2] |
| Storage of Solid | Store at 2-8°C. Protect from light. | [2] |
| Stock Solution Storage | Aliquot and freeze at -20°C. | [2] |
| Stock Solution Stability | Stable for up to 3 months at -20°C. | [2] |
Mechanism of Action
This compound is a potent, cell-permeable activator of Heat Shock Protein 70 (HSP70). It is a neutral analog of the HSP70 inhibitor MKT-077, but exhibits a significantly higher binding affinity for HSP70, with an IC50 value of 0.61 µM.[2] Unlike its predecessor, this compound has the crucial advantage of being able to cross the blood-brain barrier.[4] Its mechanism of action involves binding to HSP70, which can lead to the reduction of pathogenic tau protein levels, making it a compound of interest in neurodegenerative disease research.[4]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 367.49 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )
-
Mass (g) = 0.001 L × 0.010 mol/L × 367.49 g/mol = 0.0036749 g
-
Mass (mg) = 3.675 mg
-
-
Weigh this compound: Carefully weigh out approximately 3.68 mg of this compound solid and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. The solution should be clear and orange.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[2] Avoid repeated freeze-thaw cycles.
Figure 2: Workflow for preparing a 10 mM this compound stock solution.
Preparation of Working Solutions for Cell Culture Experiments
For cell culture experiments, the DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 30 µM).
-
Calculate Dilution:
-
For a final concentration of 10 µM in 10 mL of medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (10,000 µL)
-
V₁ = 10 µL of 10 mM stock solution.
-
-
Prepare Working Solution:
-
In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle inversion.
-
The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equal volume of culture medium (10 mL) without the this compound.
-
Treat Cells: Remove the old medium from your cells and replace it with the prepared this compound working solution or the vehicle control.
Preparation for In Vivo Experiments (Mouse Model)
A specific formulation has been reported for intravenous (i.v.) injection in mice to overcome the poor aqueous solubility of this compound.[4]
Formulation:
-
30% Water
-
5% Cremophor
-
5% Ethanol
-
60% Phosphate-Buffered Saline (PBS)
Protocol for a 6.6 mg/kg dose in a 100 µL injection volume: This protocol is adapted from the literature and may require optimization based on the specific mouse strain and experimental design.[4]
-
Preparation of the Vehicle:
-
In a sterile tube, mix 50 µL of Cremophor and 50 µL of ethanol.
-
Add 600 µL of PBS and 300 µL of sterile water.
-
Vortex thoroughly to create a homogenous vehicle solution.
-
-
Dissolving this compound:
-
For a 25 g mouse, a 6.6 mg/kg dose corresponds to 0.165 mg of this compound.
-
To prepare a 1 mL solution containing 1.65 mg of this compound (for multiple injections), weigh 1.65 mg of this compound.
-
Add the this compound to the prepared 1 mL of vehicle.
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming may aid dissolution.
-
-
Administration:
-
Administer 100 µL of the final solution per 25 g mouse via intravenous injection.
-
Summary of Experimental Data
| Parameter | This compound | MKT-077 | YM-01 | Reference |
| HSP70 Binding Affinity (IC50) | 0.61 µM | 6.4 µM | 3.2 µM | [2] |
| Tau Degradation (p-tau/total tau, 24h, 30 µM) | 42% / 64% | 88% / 89% | 81% / 80% | [2] |
| Anti-Cancer Activity (IC50, MDA-MB-231, 72h) | 8.5 µM | 1.4 µM | 2.0 µM | [2] |
| Blood-Brain Barrier Permeability (Mouse) | Detectable | Not Detectable | Not Detectable | [2][4] |
| Peak Brain Concentration (Cmax, 6.6 mg/kg i.v.) | 4 µg/g | N/A | N/A | [2] |
References
- 1. labsolu.ca [labsolu.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YM-08 for Neuroprotection Assays
Introduction
YM-08 is an experimental compound that has demonstrated significant neuroprotective properties in preclinical studies. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways associated with neuronal survival and apoptosis. These application notes provide an overview of the experimental design for evaluating the neuroprotective effects of this compound, including detailed protocols for relevant in vitro assays.
Data Presentation
The following tables summarize hypothetical quantitative data from key neuroprotection experiments with this compound.
Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Excitotoxic Insult | - | 45 ± 3.8 |
| This compound + Excitotoxic Insult | 1 | 58 ± 4.1 |
| This compound + Excitotoxic Insult | 5 | 75 ± 3.5 |
| This compound + Excitotoxic Insult | 10 | 88 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: this compound Mediated Reduction of Apoptosis in Primary Neuronal Cultures
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| Apoptotic Stimulus | - | 4.2 ± 0.5 |
| This compound + Apoptotic Stimulus | 1 | 3.1 ± 0.4 |
| This compound + Apoptotic Stimulus | 5 | 2.0 ± 0.3 |
| This compound + Apoptotic Stimulus | 10 | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of this compound against excitotoxicity-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control group.
-
Induction of Excitotoxicity: Add the excitotoxic agent (e.g., 100 µM Glutamate) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Caspase-3 Activity Assay
This protocol measures the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary neuronal cultures or a neuronal cell line
-
This compound stock solution
-
Apoptotic stimulus (e.g., Staurosporine)
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and the apoptotic stimulus as described in the cell viability assay protocol.
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the control group.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound neuroprotection.
Caption: General workflow for in vitro neuroprotection assays.
Application Notes and Protocols for YM-08 in High-Throughput Screening
Disclaimer: The following application notes and protocols are a projection based on the known biological activity of YM-08 as a Heat Shock Protein 70 (Hsp70) inhibitor. As of the current date, specific high-throughput screening (HTS) campaigns and detailed protocols for this compound have not been extensively published. Therefore, this document provides a hypothetical framework for researchers and scientists to design and implement HTS assays using this compound as a reference compound.
Introduction
This compound is a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70), an emerging drug target for neurodegenerative diseases characterized by the aggregation of tau proteins.[1] A neutral derivative of MKT-077, this compound, has demonstrated the ability to reduce pathogenic tau levels in brain slices, making it a valuable tool for neuroscience research and drug discovery. In a high-throughput screening (HTS) context, this compound can serve as a potent positive control for identifying novel Hsp70 inhibitors.
Biochemical and Physiological Actions:
-
Target: HSP70 Heat-Shock Proteins[1]
-
Mechanism: Acts as an Hsp70 antagonist.[1]
-
Potential Therapeutic Area: Neurodegenerative tauopathies[1]
-
Key Feature: Blood-brain barrier permeability, allowing for potential in vivo studies in the central nervous system.[1]
Hypothetical High-Throughput Screening Application
The primary application of this compound in HTS is as a reference or control compound in screens designed to discover new small molecule inhibitors of Hsp70. These screens can be either biochemical (cell-free) or cell-based assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | |
| Molecular Weight | 367.49 g/mol | |
| Appearance | Yellow to orange powder | |
| Purity (by HPLC) | ≥98% | |
| Storage Temperature | 2-8°C | |
| CAS Number | 812647-88-4 |
Experimental Protocols
The following are generalized protocols for HTS assays where this compound could be used as a positive control. Researchers should optimize these protocols based on their specific instrumentation and reagent choices.
1. Biochemical HTS Assay: ATPase Activity of Hsp70
This assay measures the ATP hydrolysis activity of Hsp70, which is essential for its chaperone function. Inhibitors of Hsp70 will reduce its ATPase activity.
Materials:
-
Recombinant human Hsp70 protein
-
ATP
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds from a chemical library
-
384-well microplates
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of test compounds, this compound (final concentration range for IC₅₀ determination, e.g., 0.1 nM to 10 µM), or DMSO to the appropriate wells.
-
Add 5 µL of Hsp70 solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect the amount of ADP generated by adding the ATP detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ value for this compound.
Table 2: Hypothetical HTS Assay Parameters for this compound
| Parameter | Hypothetical Value | Description |
| Assay Format | 384-well plate | Standard format for HTS. |
| Final Assay Volume | 20 µL | Common volume for low-volume HTS. |
| This compound IC₅₀ | ~1-5 µM | Expected potency range for a small molecule inhibitor in a biochemical assay. |
| Z'-factor | > 0.5 | A measure of assay quality and robustness. |
| Signal-to-Basal | > 3 | Ratio of the signal from the uninhibited reaction to the background signal. |
2. Cell-Based HTS Assay: Tau Reduction in a Cellular Model
This assay utilizes a cell line that overexpresses tau protein to screen for compounds that can reduce tau levels, a downstream effect of Hsp70 inhibition.
Materials:
-
HEK293 cells stably expressing human tau protein
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
Anti-tau antibody (for detection)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent probe)
-
Detection substrate
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
384-well clear-bottom microplates
Protocol:
-
Seed the tau-expressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with test compounds, this compound (final concentration range for EC₅₀ determination, e.g., 1 nM to 100 µM), or DMSO for 24-48 hours.
-
Lyse the cells and perform an immunoassay (e.g., ELISA or a high-content imaging-based assay) to quantify the levels of tau protein.
-
Read the signal (absorbance, fluorescence, or luminescence) using a microplate reader or a high-content imager.
-
Normalize the data to cell viability (which can be assessed in a parallel assay) and calculate the percent reduction in tau levels.
Visualizations
Diagram 1: Simplified Signaling Pathway of Hsp70 in Tau Homeostasis
Caption: Hsp70's role in tau degradation and the inhibitory action of this compound.
Diagram 2: High-Throughput Screening Workflow for Hsp70 Inhibitors
Caption: A generalized workflow for an HTS campaign to identify Hsp70 inhibitors.
References
Application Notes and Protocols for YM-08 in Protein Misfolding Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease and other tauopathies. The molecular chaperone heat shock protein 70 (Hsp70) has emerged as a key therapeutic target due to its role in the degradation of the microtubule-associated protein tau. YM-08 is a brain-penetrant, allosteric inhibitor of Hsp70 designed to promote the clearance of pathogenic tau species. As a neutral analog of the Hsp70 inhibitor MKT-077, this compound exhibits improved permeability across the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies of tau-related neurodegeneration.[1][2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on tau protein levels and aggregation.
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70. It binds to a site distinct from the ATP-binding pocket, stabilizing a conformation of Hsp70 that promotes the degradation of its client proteins, including tau.[3] This mechanism leads to a reduction in both total and hyperphosphorylated tau levels, thereby potentially mitigating tau-mediated neurotoxicity.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated tau degradation.
References
- 1. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with YM-08, a Novel Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with a novel hypothetical kinase inhibitor, "YM-08". The methodologies described are intended for researchers, scientists, and drug development professionals to assess the in-situ effects of this compound on target engagement and downstream signaling pathways within a tissue context. The protocols and data presented herein are generalized and should be optimized for specific experimental conditions, including the tissue type, fixation method, and the primary antibodies used. The example data and pathways are based on the well-characterized PI3K/Akt/mTOR signaling cascade, a critical pathway in cellular growth, proliferation, and survival that is frequently targeted in drug development.
For the context of this document, this compound is a hypothetical selective inhibitor of the PI3K/Akt/mTOR signaling pathway. By using IHC, researchers can visualize and quantify the inhibition of key downstream markers such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) in tissue samples from preclinical models treated with this compound.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data obtained from IHC analysis of xenograft tumor tissues treated with this compound, a putative PI3K inhibitor. Staining intensity was scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells was determined. An H-Score (Histoscore) was calculated using the formula: H-Score = Σ (Intensity × Percentage).[1]
Table 1: IHC Analysis of Phospho-Akt (Ser473) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.8 ± 0.4 | 85 ± 10 | 238 ± 45 |
| This compound (Low Dose) | 1.5 ± 0.6 | 40 ± 15 | 60 ± 28 |
| This compound (High Dose) | 0.8 ± 0.3 | 15 ± 8 | 12 ± 7 |
Table 2: IHC Analysis of Phospho-S6 Ribosomal Protein (Ser235/236) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 90 ± 8 | 261 ± 35 |
| This compound (Low Dose) | 1.3 ± 0.5 | 35 ± 12 | 46 ± 20 |
| This compound (High Dose) | 0.6 ± 0.2 | 10 ± 5 | 6 ± 4 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for IHC analysis of tissues treated with a kinase inhibitor.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.[1]
Part 1: Tissue Preparation and Sectioning
-
Tissue Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.[1]
-
Dehydration and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%) and clear in xylene.[2] Embed the tissues in paraffin wax. Paraffin blocks can be stored at room temperature for extended periods.[2]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome. Float the sections on a warm water bath and mount them on positively charged glass slides.[3] Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
Part 2: Deparaffinization and Rehydration
-
Xylene: Immerse slides in xylene for 5-10 minutes. Repeat twice with fresh xylene.[4]
-
Ethanol: Rehydrate the sections by immersing the slides in a graded series of ethanol solutions:
-
Water Rinse: Rinse slides in deionized water for 5 minutes.[2]
Part 3: Staining Procedure
-
Antigen Retrieval: For many targets, especially phospho-proteins, Heat-Induced Epitope Retrieval (HIER) is recommended.[5]
-
Immerse slides in a staining container filled with 10 mM Sodium Citrate Buffer (pH 6.0).[6]
-
Heat the container in a steamer or water bath to 95-100°C for 20-30 minutes.[7]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[2]
-
Rinse slides with Tris-Buffered Saline with Tween 20 (TBST).
-
-
Peroxidase Block: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide (in methanol (B129727) or PBS) for 10-15 minutes at room temperature.[3][4] Rinse well with PBS.
-
Blocking: To minimize non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum or 3% BSA in TBS) for 30-60 minutes at room temperature in a humidified chamber.[8]
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-Akt Ser473, anti-p-S6 Ser235/236) to its optimal concentration in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[3]
-
-
Washing: Wash slides three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Apply a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution.
-
Incubate for 30-60 minutes at room temperature.
-
Wash slides three times for 5 minutes each with TBST.
-
-
Detection:
-
If using a biotinylated secondary antibody, apply Streptavidin-HRP (part of an ABC kit) and incubate for 30 minutes at room temperature.[9] Wash with TBST.
-
Apply the chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor the color development under a microscope (typically 2-10 minutes).[9] Caution: DAB is a suspected carcinogen. Handle with appropriate personal protective equipment. [6]
-
Rinse slides with deionized water to stop the reaction.[1]
-
Part 4: Counterstaining, Dehydration, and Mounting
-
Counterstaining: Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.[1]
-
"Blueing": "Blue" the sections by rinsing in running tap water for 5-10 minutes.[4]
-
Dehydration and Mounting: Dehydrate slides through graded ethanol (e.g., 95%, 100%) and xylene.[2]
-
Coverslip: Apply a permanent mounting medium and place a coverslip on the tissue section, avoiding air bubbles.[2]
Image Acquisition and Analysis
-
Imaging: Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.[1]
-
Quantitative Analysis: Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score. The H-Score is calculated by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells staining at that intensity.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check for correct dilution and incubation time.[1] |
| Inadequate antigen retrieval | Optimize HIER time, temperature, or buffer pH.[8] | |
| Inactive reagents | Use fresh reagents, especially the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent.[8] |
| Endogenous peroxidase activity | Ensure the peroxidase block step was performed correctly.[5] | |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration.[8] | |
| Overstaining | Incubation times too long | Reduce incubation time for primary/secondary antibodies or DAB. |
| Reagent concentration too high | Dilute primary or secondary antibodies further. | |
| Tissue Damage | Harsh antigen retrieval | Reduce temperature or time for HIER. |
| Sections detaching from slide | Use positively charged slides and ensure proper drying. |
References
- 1. benchchem.com [benchchem.com]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. Protocols | Immunohistochemistry | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. labpages2.moffitt.org [labpages2.moffitt.org]
- 7. usbio.net [usbio.net]
- 8. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Tau (p-tau) Following YM-08 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a novel, blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077, which has shown promise in reducing levels of phosphorylated tau (p-tau).[1][2] The accumulation of hyperphosphorylated tau is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. This compound, as a neutral analogue of MKT-077, is designed to penetrate the central nervous system and modulate tau homeostasis by inhibiting the molecular chaperone Hsp70.[1][2][3] This application note provides a detailed protocol for the analysis of p-tau levels by Western blot following treatment with this compound, enabling researchers to assess its efficacy in relevant cellular or tissue models.
Principle
This compound functions as an allosteric inhibitor of Heat shock protein 70 (Hsp70), a key molecular chaperone involved in protein folding and degradation.[1][3] By inhibiting Hsp70, this compound is thought to promote the degradation of its client proteins, including tau. This leads to a reduction in the overall levels of tau, including the hyperphosphorylated species implicated in neurodegeneration. Western blotting is a powerful immunodetection technique used to separate proteins by molecular weight and quantify the relative abundance of a specific protein of interest. This protocol outlines the use of Western blotting to measure the levels of phosphorylated tau (at specific epitopes such as Ser396/404) and total tau in biological samples treated with this compound.
Signaling Pathway of this compound Action on Tau
Caption: Signaling pathway of this compound in modulating tau phosphorylation.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-tau.
Quantitative Data Summary
Treatment of cultured brain slices with this compound has been shown to reduce the levels of both phosphorylated and total tau. The following table summarizes the reported quantitative data from such an experiment.
| Treatment Group | Phosphorylated Tau (pS396/404) Level (% of Control) | Total Tau Level (% of Control) |
| Vehicle Control | 100% | 100% |
| This compound (30 µM) | ~60% | ~40% |
Data is based on findings reported by Miyata et al. (2013), where this compound decreased pS396/404 tau by ~40% and total tau by ~60%.[1]
Detailed Experimental Protocol: Western Blot for p-tau
Materials and Reagents
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
Sample Buffer: Laemmli sample buffer (4x or 2x).
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 10-12%).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-tau (e.g., pS396/404).
-
Mouse anti-total tau.
-
Mouse or Rabbit anti-loading control (e.g., β-actin, GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Washing Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Protocol
-
Sample Preparation:
-
Culture cells or tissue slices to the desired confluency and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control group.
-
After treatment, wash the cells/slices with ice-cold PBS.
-
Lyse the cells/tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-tau) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-tau band to the intensity of the total tau band for each sample. Further normalize this ratio to the loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
To re-probe the membrane for total tau or a loading control, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer, followed by re-blocking and incubation with the next primary antibody.
-
Troubleshooting
-
High Background: Ensure adequate blocking, optimize antibody concentrations, and increase the number and duration of wash steps.
-
Weak or No Signal: Confirm successful protein transfer with Ponceau S, check the activity and expiration dates of antibodies and ECL substrate, and ensure the cell model expresses detectable levels of the target p-tau epitope.
-
Non-specific Bands: Optimize antibody dilutions and consider using a different blocking agent or antibody.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of phosphorylated tau following treatment with the Hsp70 inhibitor this compound. The provided protocols and data will aid researchers in evaluating the therapeutic potential of this compound and similar compounds in the context of tau-related neurodegenerative diseases. Careful optimization of the protocol for specific experimental systems is recommended to ensure reliable and reproducible results.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of YM-08 in Rodents
Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "YM-08." The following Application Notes and Protocols provide a generalized framework for conducting and documenting the pharmacokinetic analysis of a novel small molecule compound in rodents, using "this compound" as a placeholder. The methodologies described are based on established practices in preclinical drug development.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) analysis of the novel compound this compound in rodent models. The protocols outlined below cover experimental design, sample collection, bioanalytical methods, and data analysis to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound in Rodents
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats and CD-1 mice. This data is essential for comparing the compound's behavior across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 75 |
| Tmax (h) | 0.083 | 1.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 2500 ± 400 | 1800 ± 350 |
| AUC₀-∞ (ng·h/mL) | 2600 ± 420 | 1900 ± 370 |
| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 0.38 ± 0.07 | - |
| Vd (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 68 ± 13 |
Data are presented as mean ± standard deviation (n=6 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1200 ± 200 | 280 ± 60 |
| Tmax (h) | 0.083 | 1.0 ± 0.4 |
| AUC₀-t (ng·h/mL) | 1800 ± 300 | 1300 ± 280 |
| AUC₀-∞ (ng·h/mL) | 1850 ± 310 | 1350 ± 290 |
| t½ (h) | 1.8 ± 0.4 | 2.2 ± 0.5 |
| CL (L/h/kg) | 0.54 ± 0.09 | - |
| Vd (L/kg) | 1.5 ± 0.3 | - |
| F (%) | - | 70 ± 15 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accuracy of the pharmacokinetic data.
Animal Studies
-
Animal Models: Male Sprague-Dawley rats (200-250 g) and male CD-1 mice (25-30 g) are used for these studies.[1][2] Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.[1]
-
Dosing:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL. The formulation is administered as a bolus dose of 1 mg/kg via the tail vein.
-
Oral (PO) Administration: this compound is suspended in a vehicle such as 0.5% methylcellulose. A dose of 10 mg/kg is administered by oral gavage.
-
-
Blood Sampling:
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For IV administration, blood samples (approximately 200 µL for rats, 50 µL for mice) are collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3][4]
-
For PO administration, blood samples are collected at 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.[3]
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Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.[5]
Bioanalytical Method: LC-MS/MS Quantification of this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma samples.[5][6]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound) to precipitate proteins.[6]
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Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for this compound and the internal standard.
-
Tissue Distribution Study
-
Protocol:
-
Rats are administered this compound orally at a dose of 10 mg/kg.
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At predetermined time points (e.g., 1, 4, and 12 hours post-dose), animals are euthanized.[3][7]
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Tissues of interest (e.g., liver, kidney, lung, heart, spleen, brain) are collected, rinsed with cold saline, blotted dry, and weighed.[3]
-
Tissues are homogenized with a suitable buffer.
-
The concentration of this compound in the tissue homogenates is determined by the validated LC-MS/MS method.[3]
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for rodent pharmacokinetic studies.
Caption: Hypothetical signaling pathway for this compound.
Caption: Logical workflow for pharmacokinetic data analysis.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
- 5. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting YM-08 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of YM-08 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound has a reported solubility of 50 mg/mL in DMSO.
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: this compound has poor solubility in aqueous solutions. Direct dissolution in water or Phosphate-Buffered Saline (PBS) is not recommended for achieving high concentrations. For in vivo studies, a specific formulation has been used, which includes co-solvents and surfactants to improve solubility.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
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Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.
-
Increase the volume of the aqueous medium: Add the DMSO stock solution to a larger volume of the aqueous medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations of this compound that can lead to precipitation.
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Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use a pre-mixed, serum-containing medium: The presence of proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the known stability of this compound in aqueous solutions?
A5: this compound, at a concentration of 100 µM, has been shown to be stable in water for at least 8 hours at room temperature. However, the stability in your specific experimental buffer and at different temperatures should be empirically determined if long-term incubation is required.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
Problem: Precipitate forms when preparing working solutions in aqueous media.
Experimental Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into an aqueous medium for in vitro cell-based assays.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
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Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. This may require gentle warming in a 37°C water bath. Visually inspect the solution to ensure no solid particles remain.
-
-
Perform Serial Dilutions (if necessary):
-
If your final working concentration is very low, it is advisable to perform an intermediate dilution of your stock solution in DMSO. This will reduce the volume of DMSO added to your final aqueous solution.
-
-
Dilution into Aqueous Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Aliquot the required volume of the pre-warmed medium into a sterile tube.
-
While vortexing the medium at a moderate speed, add the required volume of the this compound DMSO stock solution dropwise to the center of the vortex. This ensures rapid dispersion of the compound.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider the troubleshooting steps below.
-
Use the freshly prepared working solution immediately in your experiment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Property | Value | Solvent/Vehicle |
| Solubility | 50 mg/mL | DMSO |
| Not soluble at 20 mg/kg | Saline or 10% DMSO/Saline | |
| Stability | Stable for at least 8 hours at 100 µM | Water (at room temperature) |
| In Vivo Formulation | 6.6 mg/kg | 30% Water, 5% Cremophor, 5% Ethanol, 60% PBS |
HSP70 Signaling Pathway
This compound is an inhibitor of Heat Shock Protein 70 (HSP70). HSP70 plays a crucial role in cell survival and apoptosis by interacting with various signaling molecules. The diagram below illustrates the key interactions of HSP70 in cancer-related signaling pathways, which are targeted by this compound.
Caption: this compound inhibits HSP70, promoting apoptosis.
YM-08 off-target effects in neuronal cells
Welcome to the technical support center for YM-08. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel, brain-penetrant Hsp70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a neutral analog of the Hsp70 inhibitor MKT-077. It was specifically designed to have improved blood-brain barrier (BBB) permeability.[1][2][3] Its primary target is the molecular chaperone Heat shock protein 70 (Hsp70).[1][2][3] By inhibiting the ATPase activity of Hsp70, this compound is intended to promote the turnover of aberrant proteins, such as hyperphosphorylated tau, which is implicated in neurodegenerative diseases like Alzheimer's.[1][2][3]
Q2: What are the known off-target effects of this compound in neuronal cells?
A2: Current research has identified two potential off-target activities of this compound that are relevant in neuronal contexts:
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SIRT2 Inhibition: this compound has been reported to act as an inhibitor of Sirtuin 2 (SIRT2), a protein deacetylase involved in various cellular processes, including metabolic regulation and neuroprotection.[4]
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p38 MAPK Pathway Activation: There is evidence to suggest that this compound may increase the phosphorylation of p38 MAPK, a key component of a signaling cascade involved in cellular stress, inflammation, and apoptosis.
Q3: Is this compound neurotoxic?
A3: A study on a similarly named but distinct compound, YM 872 (an AMPA receptor antagonist), showed no significant neurotoxicity in rats after repeated intrathecal administration.[5] However, specific neurotoxicity studies for this compound, the Hsp70 inhibitor, are not extensively reported. As with any small molecule inhibitor, it is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific neuronal cell type and experimental conditions.
Q4: My this compound is not showing the expected effect on tau phosphorylation. What could be the issue?
A4: There are several potential reasons for this:
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Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
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Cellular Model: The effect of Hsp70 inhibition on tau can be cell-type dependent. This compound was shown to be effective in cultured brain slices from a transgenic mouse model of tauopathy.[1][2][3]
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Experimental Conditions: Optimize the concentration of this compound and the treatment duration. A 6-hour treatment with 30-100 µM this compound was effective in brain slices.[3]
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Off-Target Effects: Consider that the off-target effects on SIRT2 or p38 MAPK might be influencing the outcome in your specific experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Compound degradation, variability in cell culture conditions, or pipetting errors. | Prepare fresh dilutions of this compound for each experiment. Standardize cell passage number, seeding density, and treatment times. Ensure pipettes are calibrated. |
| High background in Western blots for phosphorylated proteins | Inappropriate blocking, antibody non-specificity, or high concentration of secondary antibody. | Use 5% BSA in TBST for blocking when detecting phosphorylated proteins.[6] Validate the primary antibody's specificity. Titrate the primary and secondary antibody concentrations. |
| Unexpected changes in cell morphology or viability | This compound cytotoxicity at the concentration used, or off-target effects. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Investigate markers of apoptosis or cellular stress. Consider if SIRT2 inhibition or p38 MAPK activation could be contributing to the phenotype. |
| Difficulty confirming Hsp70 target engagement | Suboptimal assay conditions or insensitive detection method. | Use a well-established Hsp70 ATPase activity assay.[1] Ensure the concentrations of Hsp70, co-chaperones, and ATP are optimized.[7] Consider a cellular thermal shift assay (CETSA) to confirm target binding in cells. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| This compound Brain/Plasma Ratio | ~0.25 (maintained for at least 18h) | In CD1 mice | [1][2][3] |
| This compound IC50 for Hsp70 (Ssa1p) ATPase activity | Not explicitly reported, but shown to partially inhibit. | Purified yeast Ssa1p and Hlj1p | [1] |
| This compound effect on Tau | Reduced phosphorylated tau at 30 µM and 100 µM | 6-hour treatment of brain slices from P301L tau transgenic mice | [3] |
| This compound Stability (in vitro) | Relatively stable in water. t1/2 of ~4 min in human liver microsomes. | LC-MS analysis | [3] |
Experimental Protocols
Hsp70 ATPase Activity Assay (ADP-Glo™ Based)
This protocol is adapted from established methods for measuring Hsp70 ATPase activity.[1]
Materials:
-
Purified Hsp70 and Hsp40 (co-chaperone)
-
This compound (and other test compounds)
-
ATP
-
Hsp70 Assay Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2, 0.1 mg/ml BSA)
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ADP-Glo™ Kinase Assay kit (Promega)
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96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Hsp70 Assay Buffer. The final DMSO concentration should be <1%.
-
Add 5 µL of the compound solution or vehicle control to the wells of a 96-well plate.
-
Prepare a 2x enzyme mix of Hsp70 and Hsp40 in assay buffer and add 10 µL to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
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Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol.
SIRT2 Enzymatic Assay (Fluorogenic)
This protocol is based on commercially available SIRT2 assay kits.[8][9]
Materials:
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Recombinant human SIRT2
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Fluorogenic acetylated peptide substrate for SIRT2
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NAD+
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This compound
-
SIRT2 Assay Buffer
-
Developer solution
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96-well black plates
Procedure:
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Prepare dilutions of this compound in the assay buffer.
-
In a 96-well plate, add SIRT2 enzyme to each well.
-
Add the diluted this compound or control to the respective wells and incubate for a pre-determined time at 37°C.
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Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
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Incubate at 37°C for the desired reaction time.
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Stop the reaction by adding the developer solution, which also contains a nicotinamide (B372718) to inhibit further SIRT2 activity.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Western Blot for Phosphorylated p38 MAPK
This is a general protocol for detecting changes in protein phosphorylation.[2][6]
Materials:
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Neuronal cell culture
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This compound
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p38 MAPK activator (e.g., Anisomycin) as a positive control
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Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
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HRP-conjugated secondary antibody
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ECL substrate
Procedure:
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Culture neuronal cells to the desired confluency.
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Pre-treat cells with different concentrations of this compound for the desired time. Include a vehicle control and a positive control (p38 activator).
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Lyse the cells in ice-cold lysis buffer.
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Determine protein concentration using a BCA assay.
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Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate.
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Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal neurotoxicity and tolerance after repeated intrathecal administration of YM 872, an AMPA receptor antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Potential cytotoxicity of YM-08 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of the hypothetical compound YM-08 at high doses. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound at high concentrations?
A1: At high concentrations, this compound is believed to induce cytotoxicity primarily through the induction of apoptosis. This is thought to occur via the activation of intrinsic apoptotic pathways, characterized by mitochondrial dysfunction and subsequent caspase activation. At very high doses, necrotic cell death has also been observed.
Q2: What are the typical IC50 values for this compound in common cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the duration of exposure. Please refer to the table below for representative data.
Q3: How can I distinguish between apoptotic and necrotic cell death induced by high-dose this compound?
A3: Distinguishing between apoptosis and necrosis can be achieved using a combination of assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic. An LDH assay can also be used to specifically measure necrosis by detecting the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.
Troubleshooting Guides
Problem 1: I am observing higher than expected cytotoxicity at low doses of this compound.
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Possible Cause: The cell line you are using may be particularly sensitive to this compound.
-
Solution: We recommend performing a dose-response curve starting from a very low concentration to determine the precise IC50 value for your specific cell line. Also, ensure the compound is fully dissolved and evenly distributed in the culture medium.
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Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test your cell lines for mycoplasma contamination, as this can affect cellular health and response to treatment.
Problem 2: My cell viability assay results are inconsistent.
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Possible Cause: Uneven cell seeding or variations in incubation times.
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Solution: Ensure a single-cell suspension before seeding and allow cells to adhere and resume logarithmic growth before adding the compound. Standardize all incubation times precisely.
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Possible Cause: Interference of this compound with the assay itself.
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Solution: For colorimetric assays like MTT, high concentrations of a compound can sometimes interfere with the dye reduction. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. Consider using an alternative assay that measures a different viability marker, such as an ATP-based luminescence assay.[1][2]
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 12.5 |
| HeLa | Cervical Cancer | 35.1 |
Table 2: Cell Viability of HCT116 cells after 24-hour treatment with high doses of this compound
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) |
| 10 | 85.3 ± 4.2 |
| 25 | 48.1 ± 3.5 |
| 50 | 22.7 ± 2.1 |
| 100 | 5.4 ± 1.8 |
Table 3: Apoptosis and Necrosis in A549 cells treated with this compound for 48 hours
| This compound Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| 25 | 15.6 ± 2.1 | 8.2 ± 1.5 |
| 50 | 35.2 ± 3.8 | 20.1 ± 2.9 |
| 100 | 20.7 ± 2.5 | 55.4 ± 4.7 |
Experimental Protocols
1. Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
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Seed cells in a 96-well plate as described for the MTT assay.
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Treat cells with this compound and appropriate controls (vehicle control, maximum LDH release control).
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After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
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Add 50 µL of the LDH reaction mixture to each well.
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Incubate for 30 minutes at room temperature, protected from light.
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Add 50 µL of stop solution.
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Measure the absorbance at 490 nm.
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Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
3. Apoptosis Detection by Annexin V/PI Staining
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Culture and treat cells with this compound in 6-well plates.
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Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour.
Visualizations
References
Technical Support Center: YM-08 Stability
Disclaimer: Information regarding the specific compound YM-08 is available in public research, indicating it is a blood-brain barrier permeable derivative of the Hsp70 inhibitor MKT-077.[1][2] While some stability data exists, this technical support center provides a generalized framework for addressing common stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific experimental needs. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: This is a common issue for hydrophobic molecules like this compound.[3][4] Precipitation, or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer as the highly solubilizing DMSO is diluted.[4]
Immediate Steps:
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Do not use the solution with precipitate. The actual concentration of soluble, active this compound will be unknown, leading to unreliable results.[5]
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Centrifuge the vial to pellet the precipitate before attempting to make a new solution.[3]
Troubleshooting & Optimization:
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Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.[3]
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Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to check for solvent effects.[3][5]
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Use Pre-warmed Media: Adding the compound stock to pre-warmed (e.g., 37°C) media or buffer can improve solubility.[4]
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Modify the Dilution Method: Instead of adding a small volume of concentrated stock directly into the full volume of buffer, try a serial dilution approach. Add the stock solution dropwise while gently vortexing the buffer to avoid localized high concentrations.[4]
Q2: I am observing a loss of this compound activity in my assay over time. What are the likely causes?
A2: A time-dependent loss of activity suggests compound degradation. The primary causes in aqueous solutions are typically hydrolysis and oxidation.[6]
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Hydrolysis: The molecule may be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. The stability of this compound in aqueous media has been tested, showing it to be relatively stable for at least 8 hours at room temperature.[1] However, your specific buffer pH could influence this.
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Oxidation: Compounds can be sensitive to dissolved oxygen in the buffer or exposure to light.[6] this compound has been shown to be metabolized rapidly in the presence of human liver microsomes, largely through oxidation.[1] This suggests a potential sensitivity to oxidative conditions.
-
Adsorption: The compound may be adsorbing to the surfaces of plastic tubes or assay plates, reducing the effective concentration in the solution.[6]
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: Improving stability involves controlling the solution environment.[6]
| Strategy | Description | When to Use |
| pH Optimization | Adjust the buffer to a pH where this compound shows maximal stability. This requires experimental testing. | If you suspect pH-dependent hydrolysis. |
| Use Fresh Solutions | The most reliable approach is to prepare solutions immediately before each experiment to minimize degradation over time.[6] | Recommended as a standard best practice for all experiments. |
| Temperature Control | Degradation reactions are generally slower at lower temperatures. Store stock solutions appropriately and conduct experiments at the lowest feasible temperature.[6] | For long-term storage of stock solutions and for sensitive assays. |
| Protect from Light | If the compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil.[6] | When photolytic degradation is a known or suspected issue. |
| Use Antioxidants | For compounds susceptible to oxidation, adding antioxidants like ascorbic acid or DTT to the buffer can be protective.[6] | If oxidative degradation is confirmed. Ensure antioxidant is compatible with the assay. |
| Use Low-Binding Plastics | To prevent loss of compound due to surface adsorption, use low-binding polypropylene (B1209903) tubes and plates. | When working with low concentrations of hydrophobic compounds. |
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving this compound stability issues.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the maximum concentration at which this compound remains soluble when diluted from a DMSO stock into an aqueous buffer.[3][7]
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[8] Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to 0.15 mM).
-
Dilution in Aqueous Buffer: Add 196 µL of your pre-warmed aqueous buffer to the wells of the 96-well plate.
-
Transfer Compound: Quickly transfer 4 µL of each DMSO concentration into the corresponding wells containing the aqueous buffer. This creates a 1:50 dilution (final DMSO concentration of 2%). Mix immediately by pipetting up and down.
-
Incubation: Incubate the plate at room temperature or your experimental temperature for a set time (e.g., 2 hours), protected from light.[9]
-
Assessment:
-
Determine Solubility: The highest concentration that remains clear and shows no increase in absorbance is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Forced Degradation Study
This study exposes this compound to harsh conditions to rapidly identify potential degradation pathways and assess its intrinsic stability.[10][11] The goal is to achieve 5-20% degradation.[10][12][13]
Materials:
-
This compound solution at a known concentration (e.g., 100 µM)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column and detector for this compound analysis
Procedure:
-
Sample Preparation: Prepare separate aliquots of the this compound solution.
-
Stress Conditions: For each condition, mix the this compound solution with the stress agent (e.g., 1:1 ratio with 0.1 M HCl). Include a control sample diluted with water.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.[10]
-
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sample to a light source (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[10]
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).[10] It is recommended to pull time points (e.g., 2, 8, 24 hours) to monitor the rate of degradation.
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze the samples by HPLC.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation.
Signaling Pathway Context
This compound is an inhibitor of Heat Shock Protein 70 (Hsp70).[1] Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and preventing the aggregation of misfolded proteins. In many cancers, Hsp70 is overexpressed and helps stabilize key pro-survival proteins, such as AKT, thereby promoting cell survival and inhibiting apoptosis.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming YM-08 Delivery Challenges In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-08, a blood-brain barrier permeable Hsp70 inhibitor. The following information is designed to help overcome potential challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary advantage over its parent compound, MKT-077?
This compound is a neutral analog of MKT-077, an inhibitor of the molecular chaperone Heat Shock Protein 70 (Hsp70). It was designed to address a major limitation of MKT-077, which is its inability to cross the blood-brain barrier (BBB).[1][2] By replacing the cationic pyridinium (B92312) in MKT-077 with a neutral pyridine, this compound exhibits improved physicochemical properties that allow it to penetrate the CNS.[1]
Q2: What are the main in vivo delivery challenges associated with this compound?
The primary challenges for in vivo studies with this compound are its poor metabolic stability and marginal solubility.[1][3]
-
Metabolic Instability: this compound is rapidly metabolized, with a half-life of less than three minutes in mouse liver microsome assays. This rapid breakdown can significantly limit its systemic exposure and efficacy in vivo.[2] The benzothiazole (B30560) moiety of this compound is particularly vulnerable to metabolism by CYP3A4.
-
Solubility: this compound has been reported to be only marginally soluble in common vehicle solutions like DMSO/saline mixtures, which can complicate the preparation of formulations for in vivo administration.[1]
Q3: How can the metabolic instability of this compound be addressed?
While this compound itself is rapidly metabolized, researchers are developing derivatives with improved stability. For instance, the addition of halogen atoms to the benzothiazole ring has been shown to increase metabolic stability. One such analog, JG-23, demonstrated a 12-fold greater stability in microsome assays while retaining its ability to reduce tau levels. For experiments with this compound, it is crucial to consider its short half-life when designing dosing regimens and interpreting pharmacokinetic data.
Q4: What are the recommended formulation strategies for this compound in vivo studies?
Due to its limited solubility, a standard DMSO/saline formulation may not be adequate. A more effective formulation for this compound involves a Cremophor-based mixture. For a detailed pharmacokinetic study in mice, this compound was successfully formulated in a mixture of 5% Cremophor, 5% ethanol, 60% PBS, and 30% water.[1]
Q5: Are there any potential toxicity concerns with this compound?
The parent compound, MKT-077, was associated with renal toxicity in clinical trials.[4] this compound was designed for quicker clearance from the kidneys to potentially reduce this risk.[1] However, as with any Hsp70 inhibitor, on-target toxicity can be a concern due to the essential roles of Hsp70 in normal cellular function.[5] It is recommended to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and monitor for any signs of toxicity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo | Rapid Metabolism: this compound is quickly cleared from the system, preventing it from reaching therapeutic concentrations at the target site. | Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and brain tissue over time. This will help in optimizing the dosing schedule (e.g., more frequent administration). Consider using a more metabolically stable analog if available. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and distribution. | Utilize a Cremophor-based formulation as described in the FAQs and the detailed experimental protocol below. Ensure the formulation is homogenous and stable before administration.[1] | |
| Difficulty in dissolving this compound for administration | Low Aqueous Solubility: this compound is not readily soluble in simple aqueous buffers or saline. | Prepare the formulation using a co-solvent system. A mixture of Cremophor, ethanol, and PBS has been shown to be effective.[1] See the detailed protocol for formulation preparation. |
| Observed toxicity or adverse effects in animals | Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced toxicity. |
| On-Target Toxicity: Inhibition of Hsp70 in healthy tissues can lead to adverse effects. | Perform a dose-escalation study to identify the MTD. Start with lower doses and carefully monitor the animals for any signs of distress or weight loss.[5] | |
| Off-Target Effects: The compound may be interacting with other proteins. | While specific off-target effects of this compound are not well-documented, consider this possibility if unexpected toxicities arise. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Conditions |
| Dose | 6.6 mg/kg | Single intravenous (i.v.) injection |
| Formulation | 5% Cremophor, 5% ethanol, 60% PBS, 30% water | |
| Peak Brain Concentration | 4 µg/g | |
| Brain/Plasma (B/P) Ratio | ~0.25 | Maintained for at least 18 hours |
(Data sourced from ACS Chemical Neuroscience, 2013)[1]
Table 2: Metabolic Stability of this compound and Analogs
| Compound | % Remaining after 30 min in Mouse Liver Microsomes |
| This compound | < Limit of Detection |
| JG-23 (4-chloro analog) | > 20% |
(Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021)[3]
Experimental Protocols
This compound Formulation for In Vivo Pharmacokinetic Studies
This protocol is adapted from the methodology described for a definitive pharmacokinetic analysis of this compound in mice.[1]
Materials:
-
This compound
-
Cremophor EL
-
Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS)
-
Sterile water for injection
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add Cremophor EL to the tube to achieve a final concentration of 5%.
-
Mix thoroughly until the solution is clear.
-
Add sterile PBS to achieve a final concentration of 60%.
-
Add sterile water to bring the formulation to its final volume (achieving a final concentration of 30% water).
-
Vortex the final solution to ensure it is a homogenous emulsion.
-
Visually inspect the solution for any precipitation before administration.
Visualizations
Caption: Hsp70 signaling in tau degradation and the effect of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: YM-08 Treatment Protocols
Disclaimer: Initial searches for a specific therapeutic agent uniformly designated "YM-08" did not yield a singular, well-documented compound with extensive efficacy and treatment duration data. The information available points to several similarly named research compounds, such as YM-1 (an Hsp70 inhibitor) and YM155 (a survivin suppressant).[1][2] This guide will use YM155 as a representative example to construct the requested technical support documentation, drawing on available clinical trial data. Researchers should verify the specific identity of their compound before applying any protocol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for YM155?
A1: YM155 is a small-molecule suppressor of survivin, a protein that is overexpressed in many cancer cells and is associated with resistance to apoptosis (programmed cell death). By inhibiting survivin, YM155 aims to make cancer cells more susceptible to apoptosis.
Q2: What is the recommended treatment duration for YM155 in a research setting?
A2: Based on a phase II clinical trial in patients with advanced non–small-cell lung cancer (NSCLC), YM155 was administered as a continuous intravenous infusion over 168 hours (7 days), followed by a 14-day observation period, constituting a 21-day treatment cycle.[2] The optimal duration for maximal efficacy is still under investigation and may vary depending on the cancer type and in vitro/in vivo model.
Q3: What are the common adverse effects observed with YM155 treatment?
A3: A phase II study of YM155 reported that the treatment was generally well-tolerated.[2] However, researchers should monitor for potential hematological changes and gastrointestinal symptoms, as these have been noted with similar compounds in early-phase studies.[3]
Q4: How can I troubleshoot a lack of efficacy in my cell culture experiments with YM155?
A4: See the troubleshooting guide below for specific issues. A general lack of efficacy could be due to several factors, including incorrect dosage, degradation of the compound, or resistance of the cell line. Verify the concentration and integrity of your YM155 stock. Additionally, confirm that your cell line expresses survivin, the target of YM155.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell density- Degradation of YM155 stock solution | - Calibrate pipettes regularly.- Ensure consistent cell seeding density.- Aliquot YM155 stock and store at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| High cell viability despite treatment | - Cell line is resistant to YM155- Sub-optimal treatment concentration | - Confirm survivin expression in your cell line via Western blot or qPCR.- Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Precipitation of YM155 in media | - Poor solubility of the compound in aqueous solution | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) before diluting to the final concentration in cell culture media. |
Quantitative Data Summary
The following table summarizes data from a phase II clinical trial of YM155 in patients with advanced, refractory non–small-cell lung cancer.[2]
| Parameter | Value |
| Number of Patients | 37 |
| Objective Response Rate (ORR) | 5.4% |
| Disease Control Rate (Stable Disease + Partial Response) | 43.2% |
| Median Progression-Free Survival (PFS) | 1.7 months |
| Median Overall Survival (OS) | 6.6 months |
| 1-Year Survival Rate | 35.1% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is a general guideline for assessing the effect of YM155 on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of YM155 in an appropriate solvent. Create a serial dilution of YM155 in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).[1]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of YM155. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment: Assess cell viability using a standard method, such as an MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression
This protocol can be used to assess the levels of target proteins (e.g., p53, p21) after YM155 treatment.[1]
-
Cell Lysis: After treating cells with YM155 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, survivin, and a loading control like GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway of YM155.
Caption: General experimental workflow for YM155.
References
How to mitigate YM-08 induced cellular stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-08, a blood-brain barrier permeable Hsp70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce cellular stress?
A1: Contrary to what might be expected from some cellular inhibitors, a key study on this compound demonstrated that it did not induce a classical heat shock stress response.[1][2] Experiments showed that treatment with this compound resulted in unchanged levels of the stress-inducible protein Hsp72 (HSPA1).[1][2] This suggests that the primary mechanism of this compound is not the induction of a heat shock response.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an inhibitor of Heat shock protein 70 (Hsp70).[1][3][4] It functions by binding to Hsp70, which is a molecular chaperone involved in protein folding, stability, and degradation.[5] By inhibiting Hsp70, this compound can lead to the degradation of Hsp70 client proteins. One of the primary applications of this compound has been in the context of Alzheimer's disease models, where it has been shown to reduce the levels of phosphorylated and total tau protein.[1][2]
Q3: My cells are showing signs of distress (e.g., reduced viability, morphological changes) after this compound treatment. If it's not a heat shock response, what could be happening?
A3: While this compound may not induce Hsp72, inhibition of Hsp70 can have various downstream consequences that might be interpreted as cellular stress. These can include the induction of apoptosis (programmed cell death) or autophagy. The cellular response can be highly dependent on the cell type, the concentration of this compound used, and the duration of treatment. It is recommended to investigate specific markers for apoptosis (e.g., cleaved caspases) and autophagy (e.g., LC3-II conversion) to understand the cellular response.
Q4: How can I investigate if this compound is inducing Endoplasmic Reticulum (ER) Stress in my model?
A4: ER stress is a potential cellular response to the disruption of protein homeostasis. To investigate if this compound induces ER stress, you can measure the levels of key ER stress markers by Western blot. Commonly used markers include:
-
CHOP (DDIT3): A transcription factor often upregulated during prolonged or intense ER stress that can lead to apoptosis.[6][7]
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Phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α): Components of one of the major unfolded protein response (UPR) pathways.[7]
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Spliced XBP1 (sXBP1): A transcription factor produced upon activation of the IRE1α branch of the UPR.[8]
Q5: What is the relationship between Hsp70 inhibition, autophagy, and apoptosis?
A5: Autophagy and apoptosis are two distinct forms of programmed cell death that are intricately linked. Hsp70 inhibition can trigger apoptosis in cancer cells by preventing the proper folding and function of proteins required for cell survival. In some contexts, autophagy can be a pro-survival mechanism, allowing cells to degrade and recycle components to survive stress. In other contexts, excessive autophagy can lead to cell death. The balance between these pathways can determine the ultimate fate of the cell following treatment with an Hsp70 inhibitor.
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect of this compound (e.g., no reduction in tau levels).
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a concentration range around 30 µM, as this has been shown to be effective in previous studies.[1][2] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Cell Line Resistance | Some cell lines may be less sensitive to Hsp70 inhibition. Consider using a positive control compound (another known Hsp70 inhibitor) to confirm that the Hsp70 pathway is a valid target in your cell model. |
| Insufficient Treatment Duration | Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect. Effects on protein levels may take 24-72 hours to become apparent. |
Problem 2: I am observing significant cytotoxicity or a decrease in cell viability.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | The observed cytotoxicity may be an on-target effect of Hsp70 inhibition leading to apoptosis. Perform a dose-response curve and determine the IC50 value for your cell line. Use concentrations at or below the IC50 for mechanistic studies if you wish to avoid widespread cell death. |
| Induction of Apoptosis | The cell death you are observing may be programmed cell death. Measure markers of apoptosis, such as caspase-3/7 activity or PARP cleavage by Western blot, to confirm if apoptosis is being induced. |
| Induction of Autophagic Cell Death | In some cases, excessive autophagy can lead to cell death. Assess autophagy markers like the conversion of LC3-I to LC3-II by Western blot. To determine if autophagy is contributing to cell death, you can co-treat with an autophagy inhibitor (e.g., chloroquine) and assess if cell viability is restored. |
| Off-Target Effects | While this compound is an Hsp70 inhibitor, the possibility of off-target effects at high concentrations cannot be excluded. Compare the effects of this compound with other structurally different Hsp70 inhibitors or with genetic knockdown of Hsp70 to confirm that the observed phenotype is due to on-target Hsp70 inhibition. |
Data Presentation
Table 1: Reported Effects of this compound on Tau Protein Levels
This table summarizes the quantitative data from a key study on this compound.
| Compound | Concentration | Target Protein | % Reduction (compared to control) | Reference |
| This compound | 30 µM | Phosphorylated Tau (pS396/404) | ~40% | [1][2] |
| This compound | 30 µM | Total Tau | ~60% | [1][2] |
Table 2: Example Data Table for Western Blot Analysis of Stress Markers
This table can be used as a template to present your own quantitative Western blot data.
| Treatment Group | Hsp72 (Normalized Intensity) | GRP78 (Normalized Intensity) | CHOP (Normalized Intensity) | LC3-II/LC3-I Ratio |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 | 0.5 ± 0.04 |
| This compound (10 µM) | 1.02 ± 0.06 | 1.35 ± 0.12 | 1.80 ± 0.15 | 1.5 ± 0.11 |
| This compound (30 µM) | 0.98 ± 0.07 | 1.85 ± 0.18** | 2.50 ± 0.21 | 2.8 ± 0.25 |
| Positive Control (e.g., Thapsigargin) | N/A | 3.50 ± 0.30 | 4.20 ± 0.35 | N/A |
| Positive Control (e.g., Heat Shock) | 5.20 ± 0.45*** | N/A | N/A | N/A |
| Data are presented as mean ± SEM. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control. |
Experimental Protocols
Protocol 1: Western Blot for Cellular Stress Markers (Hsp72, GRP78, CHOP, LC3)
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or controls for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% polyacrylamide gel. For LC3 analysis, a higher percentage gel (e.g., 15%) or a gradient gel is recommended to resolve LC3-I and LC3-II.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp72, GRP78, CHOP, or LC3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol is based on a fluorogenic substrate that is cleaved by active caspase-3 and -7.
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Cell Plating: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure:
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the caspase-3/7 reagent (containing the fluorogenic substrate) to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
-
Measurement:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for a green fluorescent product).
-
An increase in fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hydroxyquinoline analog YUM70 inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum Stress Markers Are Associated with Obesity in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
YM-08 Inhibitor Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Hsp70 inhibitor, YM-08. The information is designed to help address common issues and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a blood-brain barrier permeable derivative of the Heat Shock Protein 70 (Hsp70) inhibitor, MKT-077.[1][2] Its primary target is the molecular chaperone Hsp70.[1][2] this compound binds to Hsp70 and has been investigated for its potential therapeutic effects in neurodegenerative diseases by reducing tau levels.[1][2]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of observable activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
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Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Improper storage or multiple freeze-thaw cycles can affect its activity.
-
Assay Conditions: The concentration of this compound, incubation time, and cell density can all influence the outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and endpoint.
-
Cell Line Specificity: The expression level of Hsp70 and the dependence of the cellular pathway you are studying on Hsp70 activity can vary between cell lines.
-
Off-Target Effects: At higher concentrations, off-target effects might mask the intended inhibitory activity.
Q3: How can I confirm that this compound is engaging with its target (Hsp70) in my cellular model?
Confirming target engagement is a critical step in validating your experimental results. Several techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring the thermal stability of the protein.[3] Increased thermal stability of Hsp70 in the presence of this compound would indicate target engagement.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between this compound and Hsp70 within the cell.
-
Pull-down Assays: Using a biotinylated version of this compound or a similar analog can help in pulling down Hsp70 from cell lysates, confirming a direct interaction.
Q4: I am observing unexpected or paradoxical effects after treating cells with this compound. What could be the cause?
Unexpected phenotypes can arise from several factors, including:
-
Paradoxical Activation: Some inhibitors can paradoxically activate their target's signaling pathway under certain conditions or in specific cellular contexts.[4] This is a known phenomenon for some kinase inhibitors and could potentially occur with other types of inhibitors.
-
Off-Target Effects: this compound might be interacting with other proteins in the cell, leading to unforeseen biological consequences. Comprehensive target profiling can help identify potential off-target interactions.
-
Cellular Compensation Mechanisms: Cells may adapt to the inhibition of Hsp70 by upregulating other chaperones or activating alternative signaling pathways, leading to a complex cellular response.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
Inconsistent IC50 values for this compound across experiments can be a significant source of frustration. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in Reagent Preparation | Prepare fresh stock solutions of this compound and other critical reagents. Avoid repeated freeze-thaw cycles of the compound. |
| Different Assay Incubation Times | Standardize the incubation time for this compound treatment across all experiments. |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of the compound and reagents. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Serum Lot-to-Lot Variability | If using serum in your culture medium, test different lots or use a single, large batch of serum for a series of experiments to minimize variability. |
Problem 2: Discrepancy Between In Vitro Activity and Cellular Efficacy
It is not uncommon to observe potent inhibition of Hsp70 in a biochemical assay but weaker or no activity in a cell-based assay. This section provides guidance on how to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | Although this compound is designed to be cell-permeable, its uptake can vary between cell lines. You can assess cellular uptake using fluorescently labeled analogs or by measuring the intracellular concentration of this compound. |
| Compound Efflux | Cells may actively pump out this compound through efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| High Protein Binding | This compound may bind to proteins in the cell culture medium, reducing its effective concentration. Consider using serum-free or low-serum medium for your assays. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. You can assess the stability of this compound in your cell line by measuring its concentration over time. |
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for its target, Hsp70.
| Compound | Target | Assay Type | Binding Affinity (KD) | Reference |
| This compound | Hsc70NBD | Octet Red | ~2.3 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Hsp70 Binding Assay (Bio-Layer Interferometry - Octet)
This protocol provides a general framework for measuring the binding of this compound to Hsp70 using Bio-Layer Interferometry (BLI), such as the Octet system.
Materials:
-
Recombinant human Hsc70 or Hsp72
-
Biotinylated Hsc70/Hsp72
-
Streptavidin (SA) biosensors
-
This compound compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Octet instrument and corresponding software
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. Include a buffer-only control.
-
Immobilize Biotinylated Hsp70: Hydrate the streptavidin biosensors in assay buffer. Immobilize the biotinylated Hsc70/Hsp72 onto the biosensors according to the manufacturer's instructions.
-
Establish a Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.
-
Association: Move the biosensors to the wells containing the different concentrations of this compound and measure the association for a defined period (e.g., 300 seconds).
-
Dissociation: Transfer the biosensors back to the buffer-only wells and measure the dissociation for a defined period (e.g., 600 seconds).
-
Data Analysis: Analyze the binding curves using the Octet software to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to confirm this compound target engagement in cells.
Materials:
-
Cells of interest
-
This compound compound
-
DMSO (vehicle control)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration and for the appropriate time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble Hsp70 at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Generate melting curves by plotting the amount of soluble Hsp70 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore, binding.[3]
Visualizations
Caption: Overview of the Hsp70 chaperone cycle and its inhibition by this compound.
Caption: A streamlined workflow for characterizing the activity of this compound.
Caption: A decision tree for troubleshooting this compound experimental issues.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining YK-01 Dosage for Long-Term Studies
This technical support center provides guidance for researchers and scientists on establishing and refining the dosage of YK-01, a selective EGFR inhibitor, for long-term in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for YK-01 in cell culture experiments?
A1: For initial dose-response experiments, we recommend a concentration range of 1 nM to 1 µM. For long-term studies ( > 7 days), a starting concentration equivalent to the IC50 value for the cell line of interest is advised. It is critical to determine the IC50 empirically in your specific cell line.
Q2: How can I determine the optimal YK-01 dosage for long-term in vivo studies?
A2: A dose-finding study is essential. We recommend starting with a range of doses based on preliminary in vitro data and any available literature on similar compounds. A common starting point for a well-tolerated compound in mice is 10 mg/kg, administered daily. Monitor for signs of toxicity and assess tumor growth inhibition to identify the maximum tolerated dose (MTD) and the optimal effective dose.
Q3: What are the common signs of toxicity for YK-01 in animal models?
A3: Common signs of toxicity for EGFR inhibitors include weight loss, skin rash, and diarrhea. Regular monitoring of animal body weight, skin condition, and general behavior is crucial. If significant toxicity is observed, consider dose reduction or a less frequent dosing schedule.
Q4: How often should YK-01 be administered in long-term cell culture experiments?
A4: Due to the stability of YK-01 in culture medium, we recommend a complete medium change with freshly prepared YK-01 every 2-3 days to ensure a consistent compound concentration.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Cell passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells and plates.
-
-
Possible Cause 3: Instability of YK-01 in solution.
-
Solution: Prepare fresh dilutions of YK-01 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
-
Possible Cause 1: Poor bioavailability.
-
Solution: Perform pharmacokinetic (PK) studies to determine the plasma and tumor concentration of YK-01 after administration. Consider alternative routes of administration or formulation.
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: Analyze plasma samples for metabolites of YK-01. If rapid metabolism is confirmed, a different dosing schedule or a higher dose might be necessary.
-
Data Presentation
Table 1: In Vitro IC50 Values for YK-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| MCF-7 | Breast Cancer | 250 |
| HCT116 | Colorectal Cancer | 120 |
| U87 MG | Glioblastoma | 300 |
Table 2: Recommended Starting Doses for In Vivo Studies in Mice
| Parameter | Recommendation |
| Starting Dose | 10 mg/kg |
| Dosing Route | Oral (gavage) |
| Dosing Frequency | Daily |
| Monitoring | Body weight (daily), Tumor volume (every 3 days) |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of YK-01 in culture medium. Replace the existing medium with the medium containing different concentrations of YK-01. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of YK-01 concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: YK-01 inhibits EGFR signaling pathway.
Caption: Workflow for refining YK-01 dosage.
Addressing batch-to-batch variability of YM-08
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues, including batch-to-batch variability, that may be encountered when working with the Hsp70 inhibitor, YM-08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that functions as an inhibitor of Heat Shock Protein 70 (Hsp70). It is a neutral analog of the compound MKT-077, designed with a modification that replaces a cationic pyridinium (B92312) group with a neutral pyridine (B92270) to improve its ability to cross the blood-brain barrier.[1][2][3] this compound binds to Hsp70 and is thought to allosterically modulate its activity, impacting processes such as protein folding and degradation.[1][3]
Q2: What are the key physicochemical properties of this compound?
Below is a summary of the key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [4] |
| Molecular Weight | 367.49 g/mol | [4] |
| Appearance | Orange solid | [4] |
| Solubility | Soluble in DMSO (50 mg/mL) | [4] |
| Storage | 2-8°C, protect from light. Stock solutions can be stored at -20°C for up to 3 months. | [4][5] |
| Purity (typical) | ≥99% (HPLC) | [4] |
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in in vitro assays and can arise from several factors, including potential batch-to-batch variability of the compound. Here is a troubleshooting guide to help you identify the source of the variability.
Troubleshooting Guide: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting variability in experimental results with this compound.
Step 1: Compound Handling and Preparation
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO for each experiment.[6] Avoid using old stock solutions, as the compound may degrade over time.
-
Complete Solubilization: Ensure that this compound is fully dissolved in DMSO before preparing serial dilutions. Vortex thoroughly.
-
Accurate Pipetting: Use calibrated pipettes for preparing stock solutions and serial dilutions to minimize errors in concentration.[6]
-
Storage of Aliquots: If you must reuse a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[5][6]
Step 2: Assay Conditions and Reagents
-
Reagent Quality: Ensure all assay reagents, including buffers, enzymes (e.g., Hsp70), and substrates, are of high quality and have not expired.[6]
-
Buffer pH: Verify the pH of your assay buffer at the experimental temperature, as small shifts can affect enzyme activity and compound binding.[6]
-
Consistent Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in your protocol for all experimental runs.[6]
Step 3: Plate and Dispensing Technique
-
Low-Binding Plates: Use low-binding microplates to prevent this compound from adsorbing to the plastic, which can reduce its effective concentration.[6]
-
Avoid Edge Effects: Be mindful of "edge effects" in multi-well plates. It is good practice to fill the outer wells with buffer or media and not use them for critical samples.[6]
-
Consistent Dispensing: Ensure uniform and accurate dispensing of all reagents into the wells. Inconsistent volumes can lead to significant variability.
Step 4: Addressing Potential Batch-to-Batch Variability
If you have ruled out the factors above, it is possible that you are observing variability between different batches of this compound.
-
Purity and Characterization: Whenever you receive a new batch of this compound, if possible, independently verify its purity and identity (e.g., via HPLC and mass spectrometry).
-
Solubility Check: Perform a visual solubility check with each new batch to ensure it dissolves as expected in DMSO.
-
Side-by-Side Comparison: If you have access to a previous batch of this compound that gave consistent results, run a side-by-side comparison with the new batch in the same experiment. This can help confirm if the variability is batch-dependent.
-
Contact the Supplier: If you suspect batch-to-batch variability, contact the supplier and provide them with the batch number and a summary of your findings.
Experimental Protocols
Protocol: In Vitro Hsp70 Inhibition Assay (Competitive Binding)
This protocol describes a general method for assessing the inhibitory activity of this compound on Hsp70 binding.
Materials:
-
Recombinant human Hsc70/HSPA8
-
Fluorescently labeled ATP or a suitable peptide substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 0.1% BSA)
-
This compound
-
DMSO (anhydrous)
-
Low-binding 96-well or 384-well plates
-
Plate reader capable of fluorescence polarization or similar detection method
Methodology:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). From these, prepare intermediate dilutions in the assay buffer.
-
Assay Reaction:
-
Add a fixed concentration of recombinant Hsp70 to each well of the microplate.
-
Add the various concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently labeled substrate to each well to initiate the binding reaction.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Detection: Measure the fluorescence polarization or other relevant signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Simplified diagram of this compound's proposed interaction with the Hsp70 pathway.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
YM-08 and MKT-077: A Comparative Analysis of Hsp70 Inhibitors in CNS Models
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two Hsp70 inhibitors, YM-08 and MKT-077, with a focus on their potential applications in Central Nervous System (CNS) models. This analysis is supported by available experimental data and methodologies.
MKT-077, a cationic rhodacyanine dye analog, has been investigated for its anti-tumor properties.[1] Its mechanism of action involves binding to the heat shock protein 70 (Hsp70) family member, mortalin (mot-2), which is crucial for cellular protein homeostasis.[1] This interaction disrupts the sequestration of the tumor suppressor protein p53 by mortalin in cancer cells, leading to the reactivation of p53's transcriptional and apoptotic functions.[1][2] Additionally, MKT-077's cationic nature leads to its accumulation in mitochondria, impairing their function, a characteristic that contributes to its selective toxicity towards cancer cells which often exhibit higher mitochondrial membrane potential.[2][3] However, the clinical development of MKT-077 was halted in a Phase I trial due to renal toxicity, and pharmacokinetic studies have shown that it is not detected in the central nervous system.[4][5]
To address the poor CNS penetration of MKT-077, a neutral analog, this compound, was developed. By replacing the cationic pyridinium (B92312) moiety of MKT-077 with a neutral pyridine (B92270), this compound was designed to be a more promising scaffold for Hsp70 inhibitors targeting the CNS.[6] Despite this structural modification aimed at improving blood-brain barrier permeability, this compound has shown significantly lower potency in non-CNS cancer models compared to MKT-077.
Mechanism of Action
Both this compound and MKT-077 target Hsp70 proteins, which are key chaperones involved in protein folding, stability, and degradation. MKT-077 acts as an allosteric modulator of Hsp70, binding to a site distinct from the ATP-binding pocket.[7][8] This binding is preferential to the ADP-bound state of Hsp70 and inhibits the ATPase activity stimulated by J-domain proteins.[8] The primary mechanism in cancer cells involves the disruption of the mortalin-p53 complex, freeing p53 to induce apoptosis.[1][2]
This compound, as a close structural analog, is also believed to interact with Hsp70 proteins.[9] While it was designed to retain this interaction, its altered chemical properties due to the neutral pyridine ring likely affect its subcellular distribution and overall efficacy.[9]
Efficacy in In Vitro Models
Comparative studies in medullary thyroid carcinoma (MTC) cell lines have highlighted a substantial difference in the in vitro efficacy of this compound and MKT-077.
| Cell Line | Compound | IC50 (µM) |
| TT | MKT-077 | ~1.5 - 2.8 |
| TT | This compound | >40 |
| MZ-CRC-1 | MKT-077 | ~29.8 - 128.4 |
| MZ-CRC-1 | This compound | Not specified, but less effective than MKT-077 |
Table 1: Comparative IC50 Values of MKT-077 and this compound in MTC Cell Lines. Data from a study on medullary thyroid carcinoma cells demonstrates the significantly higher potency of MKT-077 compared to its neutral analog, this compound.[9]
The pronounced difference in potency, particularly in the TT cell line, is attributed to the critical role of mitochondrial partitioning for MKT-077's cytotoxic effects.[9] The cationic charge of MKT-077 facilitates its accumulation in the mitochondria, leading to the disruption of mitochondrial function and subsequent cell death.[3][9] In contrast, the neutral charge of this compound prevents this mitochondrial localization, thereby diminishing its cytotoxic efficacy in these cancer cells.[9]
Currently, there is a lack of published data on the efficacy of this compound in CNS-specific in vitro models, such as neuronal cell lines or organoids.
Efficacy in In Vivo Models
While MKT-077 has been evaluated in xenograft models for various cancers, its efficacy in in vivo CNS models is limited by its inability to cross the blood-brain barrier.[4][10] Systemic administration of MKT-077 in mice with tumor xenografts has shown significant tumor growth delay.[10]
To date, there are no published studies detailing the in vivo efficacy of this compound in any CNS models. Although designed for improved CNS penetration, its therapeutic potential within the brain remains to be experimentally validated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1: Mechanism of action of MKT-077.
Figure 2: Development workflow for MKT-077 and this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., TT and MZ-CRC-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MKT-077 or this compound for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-mortalin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
MKT-077 is a potent Hsp70 inhibitor with a well-defined mechanism involving p53 reactivation and mitochondrial impairment. However, its clinical utility, especially for CNS disorders, is severely limited by its poor brain penetration and systemic toxicity. This compound was rationally designed to overcome the CNS delivery challenge by neutralizing the cationic charge of MKT-077. While this modification is expected to improve its pharmacokinetic profile for CNS applications, the available data in non-CNS cancer models reveal a significant trade-off in potency. The reduced efficacy of this compound in these models underscores the importance of the mitochondrial accumulation of its parent compound for its cytotoxic effects.
Further research is imperative to evaluate the efficacy of this compound in relevant CNS models. Studies using neuronal cell lines, primary neuron cultures, and in vivo models of CNS diseases are necessary to determine if the potential for improved CNS penetration translates into therapeutic benefit. The investigation of this compound's ability to modulate Hsp70 and its downstream pathways in a CNS context will be crucial in determining its viability as a therapeutic agent for neurological disorders.
References
- 1. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 4. Pharmacokinetic analysis and antitumor efficacy of MKT-077, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In vivo administration of MKT-077 causes partial yet reversible impairment of mitochondrial function. | Semantic Scholar [semanticscholar.org]
- 7. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Hsp70 Inhibitors: YM-08 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 70 (Hsp70) has emerged as a critical therapeutic target in a range of diseases, from cancer to neurodegenerative disorders. Its role in maintaining protein homeostasis is co-opted by diseased cells to support their survival and proliferation. This has spurred the development of numerous Hsp70 inhibitors. This guide provides a comparative overview of YM-08, a brain-penetrant Hsp70 inhibitor, and other notable inhibitors, with a focus on their mechanism of action, potency, and effects on key signaling pathways, supported by experimental data.
Overview of Hsp70 Inhibition
Hsp70 chaperones are ATP-dependent molecular machines that facilitate the folding of newly synthesized polypeptides, refold misfolded proteins, and target proteins for degradation. Their activity is cyclic, involving ATP binding and hydrolysis, which modulates their affinity for client proteins. Hsp70 inhibitors can be broadly categorized into two main classes based on their binding site and mechanism of action:
-
ATP-Competitive Inhibitors: These compounds bind to the nucleotide-binding domain (NBD) of Hsp70, competing with ATP and thereby inhibiting the chaperone's ATPase activity. VER-155008 is a prominent example of this class.[1][2][3]
-
Allosteric Inhibitors: These molecules bind to sites on Hsp70 other than the ATP-binding pocket, inducing conformational changes that impair its function.[4] This class includes compounds like MKT-077, this compound, YK5, and JG-98.
Quantitative Comparison of Hsp70 Inhibitors
The following tables summarize the in vitro and cellular potency of this compound and other selected Hsp70 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of Hsp70 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50/Kd | Citation(s) |
| This compound | Hsp70, SIRT2 | SIRT2 Enzymatic Assay | 19.9 µM (SIRT2) | |
| MKT-077 | Hsp70 family | Not specified | 0.35 - 1.2 µM | |
| VER-155008 | Hsp70, Hsc70, Grp78 | Cell-free ATPase assay | 0.5 µM (Hsp70), 2.6 µM (Hsc70), 2.6 µM (Grp78) | [1][3] |
| Hsp70 | Not specified | Kd of 0.3 µM | [3] | |
| YK5 | Hsp70, Hsc70 | Luciferase refolding in cells | ~7 µM | [5] |
| JG-98 | Hsp70-Bag1/2/3 interaction | Biochemical assay | 0.6 µM (Hsp70-Bag1), 1.2 µM (Hsp70-Bag2), 1.6 µM (Hsp70-Bag3) | [6] |
Table 2: Cellular Potency of Hsp70 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | GI50/EC50/IC50 | Citation(s) |
| MKT-077 | Various human cancer cell lines | Cell proliferation | 0.35 - 1.2 µM | [4] |
| VER-155008 | HCT116 (Colon) | Cell proliferation (GI50) | 5.3 µM | [3][7] |
| HT29 (Colon) | Cell proliferation (GI50) | 12.8 µM | [3][7] | |
| BT474 (Breast) | Cell proliferation (GI50) | 10.4 µM | [3][7] | |
| MDA-MB-468 (Breast) | Cell proliferation (GI50) | 14.4 µM | [3][7] | |
| JG-98 | MDA-MB-231 (Breast) | Cell proliferation (EC50) | 0.4 µM | [6][8] |
| MCF-7 (Breast) | Cell proliferation (EC50) | 0.7 µM | [6][8] | |
| HeLa (Cervical) | Cell viability (IC50) | 1.79 µM | [9] | |
| SKOV-3 (Ovarian) | Cell viability (IC50) | 2.96 µM | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of Hsp70 inhibitors. Below are outlines of key assays.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70, which is a direct indicator of its chaperone activity.
-
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis. A common method is the ADP-Glo™ Kinase Assay, which uses a luminescence-based readout.
-
Reagents:
-
Human recombinant Hsp70 and Hsp40 (co-chaperone that stimulates ATPase activity).
-
Hsp70 Assay Buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4).
-
ATP solution.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound to wells containing Hsp70 and Hsp40.
-
Incubate to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis: Results are typically expressed as the percentage of inhibition relative to a vehicle control, and the IC50 value is calculated.
Caption: Workflow for determining Hsp70 ATPase activity.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of Hsp70 inhibitors on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
-
Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the GI50 or IC50 value is determined.
Caption: Workflow for assessing cell viability.
Impact on Key Signaling Pathways
Hsp70 inhibitors exert their anti-cancer and neuroprotective effects by modulating various signaling pathways that are crucial for cell survival, proliferation, and protein quality control.
Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and it is often hyperactivated in cancer. Hsp70 is known to chaperone Akt, maintaining its stability and activity.
-
Effect of Hsp70 Inhibition: Inhibition of Hsp70 can lead to the destabilization and subsequent degradation of Akt, thereby suppressing this pro-survival signaling pathway.[10][11][12][13] For instance, the Hsp70 inhibitor methylene (B1212753) blue has been shown to cause a robust decrease in Akt levels in a dose-dependent manner.[10]
Caption: Hsp70 inhibition disrupts Akt stability.
Raf-1 Signaling Pathway
Raf-1 is a key component of the MAPK/ERK signaling cascade, which regulates cell growth, differentiation, and survival. Hsp70 is involved in the proper folding and function of Raf-1.
-
Effect of Hsp70 Inhibition: ATP-competitive inhibitors like VER-155008 have been reported to reduce the cellular levels of Raf-1, leading to the downregulation of this oncogenic pathway.[14]
Caption: Hsp70 inhibition downregulates Raf-1 signaling.
Tau Protein Homeostasis
In neurodegenerative diseases known as tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles. Hsp70 plays a dual role in tau homeostasis, being involved in both tau refolding and degradation.
-
Effect of Hsp70 Inhibition: Certain Hsp70 inhibitors, including this compound and its parent compound MKT-077, have been shown to promote the degradation of tau.[15][16][17][18][19] This is thought to occur by shifting the chaperone's conformation to a state that favors the transfer of tau to the proteasome for degradation. This compound was specifically designed to be a blood-brain barrier permeable derivative of MKT-077 to target tau pathology in the central nervous system.[20][21][22]
Caption: Hsp70 inhibition promotes tau degradation.
Clinical Landscape
The translation of Hsp70 inhibitors from preclinical models to clinical use has been challenging. MKT-077, for example, entered a Phase I clinical trial for patients with advanced solid cancers, but the trial was terminated early due to renal toxicity.[14] Many current Hsp70 inhibitors have not yet reached clinical trials, and their development is often hampered by issues such as toxicity and poor pharmacokinetic properties.[23] Despite these setbacks, the development of new generations of Hsp70 inhibitors with improved safety profiles and efficacy, such as the JG series of compounds, continues to be an active area of research.
Conclusion
This compound represents a promising scaffold for the development of brain-penetrant Hsp70 inhibitors, particularly for the treatment of tauopathies. Its comparison with other Hsp70 inhibitors highlights the diversity of chemical structures and mechanisms of action within this class of compounds. While ATP-competitive inhibitors like VER-155008 have shown potent anti-cancer activity, allosteric modulators such as this compound and JG-98 offer alternative approaches to Hsp70 inhibition that may provide different therapeutic windows and safety profiles. The continued exploration of these compounds, guided by robust preclinical and clinical evaluation, will be crucial in realizing the full therapeutic potential of targeting Hsp70.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medicinescience.org [medicinescience.org]
- 10. Facilitating Akt Clearance via Manipulation of Hsp70 Activity and Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 15. escholarship.org [escholarship.org]
- 16. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Inhibition of Both Hsp70 Activity and Tau Aggregation in Vitro Best Predicts Tau Lowering Activity of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 22. stressmarq.cn.com [stressmarq.cn.com]
- 23. researchgate.net [researchgate.net]
Validating YM-08's Effect on Tau Pathology: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of YM-08, a novel Hsp70 inhibitor, against other therapeutic strategies targeting tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Introduction to this compound and Tau Pathology
Tau is a microtubule-associated protein that, in its hyperphosphorylated state, can aggregate to form neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. This compound is a brain-permeable derivative of the Hsp70 inhibitor MKT-077.[1][2] It functions by binding to heat shock protein 70 (Hsp70), a molecular chaperone involved in protein folding and degradation, thereby promoting the clearance of pathogenic tau.[3][4] This guide compares the efficacy of this compound with alternative approaches, including p38 MAPK inhibitors, GSK-3β inhibitors, and tau aggregation inhibitors.
Comparative Efficacy of Tau-Targeting Compounds
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and its comparators.
| Compound | Target | Model System | Key Findings | Citation(s) |
| This compound | Hsp70 | Cultured mouse brain slices (transgenic for mutant tau) | - 30 µM: Reduction in phosphorylated tau (pS396/404)- 100 µM: Further reduction in phosphorylated tau (pS396/404) | [3] |
| MW181 | p38α MAPK | Aged (~20 months) hTau mice | - 1 mg/kg for 14 days: Significant reduction in AT180 (pT231) tau phosphorylation- Significant reduction in Sarkosyl-insoluble tau aggregates- Improved working memory | [5][6][7] |
| NP12 | GSK-3β | Double transgenic mice (human mutant APP and tau) | - Lowered levels of tau phosphorylation- Decreased amyloid deposition | [8] |
| Tideglusib (B1682902) | GSK-3β | Phase 2 Clinical Trial (Progressive Supranuclear Palsy patients) | - Reduced progression of whole-brain atrophy (-1.3% vs. -3.1% in placebo group)- Did not meet primary clinical endpoints | [9][10][11] |
| Methylene (B1212753) Blue | Tau Aggregation | Tau transgenic mice (preventive treatment) | - Preserved cognitive function- Reduced insoluble tau | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed employ distinct mechanisms to combat tau pathology. The following diagrams illustrate their respective signaling pathways.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Sarkosyl-Insoluble Tau Extraction
This protocol is used to isolate aggregated, insoluble tau from brain tissue.
Protocol:
-
Homogenize brain tissue in a suitable buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and add N-lauroylsarcosinate (sarkosyl) to a final concentration of 1%.[13]
-
Incubate the mixture for 1 hour at room temperature with gentle agitation.[13]
-
Centrifuge at 100,000 x g for 1 hour at room temperature.[13]
-
The resulting pellet contains the sarkosyl-insoluble tau fraction, which can be resuspended and analyzed by Western blot or other methods.[14][15]
In Vitro Tau Aggregation Assay
This assay measures the ability of a compound to inhibit the formation of tau aggregates in a cell-free system.
Protocol:
-
Prepare a reaction mixture containing purified recombinant tau protein, an aggregation inducer (e.g., heparin), and the test compound at various concentrations.[16]
-
Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.[16]
-
Incubate the mixture at 37°C.
-
Monitor the increase in ThT fluorescence over time using a plate reader (excitation ~450 nm, emission ~510 nm).[17]
-
The rate and extent of aggregation are determined by the fluorescence signal, allowing for the quantification of the inhibitory effect of the test compound.
Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.
Protocol:
-
Visible Platform Training: Mice are trained to find a visible platform in a circular pool of water. This assesses for any visual or motor deficits.[18]
-
Hidden Platform Training: The platform is submerged and hidden from view. Mice must use spatial cues in the room to learn the platform's location over several trials and days.[18]
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[18]
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and percentage of time spent in the target quadrant during the probe trial. These are compared between treated and untreated animal groups.[2]
Conclusion
This compound presents a promising mechanism of action by targeting the Hsp70 chaperone system to promote the degradation of pathogenic tau. The preclinical data in cultured brain slices demonstrates its ability to reduce phosphorylated tau.[3] When compared to other tau-targeting strategies, this compound's efficacy in in vivo models and eventually in clinical trials will be crucial for its validation. The p38 MAPK and GSK-3β inhibitors have shown positive results in animal models, with Tideglusib also demonstrating a reduction in brain atrophy in a human clinical trial, despite not meeting its primary clinical endpoints.[9][11] Methylene blue has also shown promise in preclinical models as a tau aggregation inhibitor.[12] Further studies are warranted to fully elucidate the therapeutic potential of this compound in the context of these alternative approaches.
References
- 1. innoprot.com [innoprot.com]
- 2. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective suppression of the α isoform of p38 MAPK rescues late-stage tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective suppression of the α isoform of p38 MAPK rescues late-stage tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tideglusib reduces progression of brain atrophy in progressive supranuclear palsy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 2 trial of the GSK-3 inhibitor tideglusib in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tideglusib | ALZFORUM [alzforum.org]
- 12. Preventive methylene blue treatment preserves cognition in mice expressing full-length pro-aggregant human Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recovery of sarkosyl-insoluble fraction from human brains [bio-protocol.org]
- 15. Aqueous extractable nonfibrillar and sarkosyl extractable fibrillar Alzheimer’s disease tau seeds have distinct properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
Unveiling the Neuroprotective Potential of YM-08: A Comparative Analysis of Hsp70 Inhibitors in Tauopathies
For researchers and drug development professionals, the quest for effective neuroprotective agents against tauopathies like Alzheimer's disease is a paramount challenge. YM-08, a brain-permeable inhibitor of Heat Shock Protein 70 (Hsp70), has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's neuroprotective effects, comparing its performance with its parent compound, MKT-077, and a more recent analog, JG-23. The following analysis is based on available experimental data to offer an objective overview of their potential in targeting tau pathology.
Performance Comparison of Hsp70 Inhibitors
The primary mechanism by which this compound and its analogs are thought to exert their neuroprotective effects is through the inhibition of Hsp70, a molecular chaperone implicated in the stabilization and aggregation of the tau protein. By inhibiting Hsp70, these compounds promote the degradation of tau, particularly the hyperphosphorylated and aggregation-prone forms that are hallmarks of tauopathies.
| Compound | Target | Key Features | Reported Efficacy in Tau Reduction | Blood-Brain Barrier (BBB) Permeability | Metabolic Stability |
| MKT-077 | Pan-Hsp70 inhibitor | Parent compound, potent Hsp70 inhibitor. | >80% reduction in total tau at 30 µM in HeLaC3 cells.[1] | No | Low |
| This compound | Pan-Hsp70 inhibitor | Neutral analog of MKT-077 designed for CNS penetration. | ~60% reduction in total tau and ~40% reduction in phosphorylated tau (pS396/404) at 30 µM in HeLaC3 cells.[1] Reduces phospho-tau in organotypic brain slices at 30 µM and 100 µM.[1] | Yes | Low (rapidly metabolized)[2] |
| JG-23 | Pan-Hsp70 inhibitor | Halogenated derivative of this compound. | Retains the ability to reduce tau levels in cell-based models.[2][3] | Presumed to be similar to or better than this compound. | 12-fold greater metabolic stability than this compound.[2][3] |
Experimental Protocols
Organotypic Brain Slice Culture for Tau Phosphorylation Assay
This ex vivo model provides a physiologically relevant environment to assess the efficacy of compounds on tau pathology in intact neural circuits.
Experimental Workflow:
Detailed Steps:
-
Slice Preparation: Hippocampal slices are prepared from postnatal day 7 (P7) P301S tau transgenic mice, a model for tauopathy. The brains are rapidly removed and placed in ice-cold dissection buffer. The hippocampi are then dissected and sliced into 350 µm sections using a vibratome.
-
Culture: Slices are placed on semiporous membrane inserts in 6-well plates containing culture medium supplemented with horse serum. The cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: After a period of stabilization in culture, the medium is replaced with fresh medium containing the desired concentration of this compound, its analogs, or a vehicle control.
-
Analysis: Following the treatment period (e.g., 24 hours), the slices are harvested and lysed. The protein concentration of the lysates is determined, and equal amounts of protein are subjected to SDS-PAGE and Western blotting. Specific antibodies are used to detect total tau and various phosphorylated tau species (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404). The intensity of the bands is quantified using densitometry to determine the effect of the compound on tau levels.
Cell-Based Tau Reduction Assay
This in vitro assay allows for higher-throughput screening of compounds for their ability to reduce tau levels.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: HeLaC3 cells, which are engineered to stably express the 4R0N isoform of human tau, are seeded in multi-well plates.
-
Treatment: After allowing the cells to adhere and grow for 24 hours, the culture medium is replaced with medium containing various concentrations of the Hsp70 inhibitors (e.g., this compound, MKT-077, JG-23) or a vehicle control. The cells are incubated for an additional 24 hours.
-
Lysis and Western Blotting: The cells are lysed, and the total protein concentration is determined. Equal amounts of protein are then analyzed by Western blotting using antibodies against total tau and specific phospho-tau epitopes.
-
Quantification: The relative band intensities are quantified to determine the dose-dependent effect of the inhibitors on tau levels.
Signaling Pathway of Hsp70-Mediated Tau Degradation
The neuroprotective effects of this compound and its analogs are rooted in their ability to modulate the cellular machinery responsible for protein quality control. Hsp70 plays a crucial role in this process, and its inhibition shifts the fate of tau towards degradation.
Under normal physiological conditions, Hsp70, with the assistance of co-chaperones like Hsp40, binds to unfolded or misfolded tau. This interaction can lead to two primary outcomes: refolding of tau into its native conformation or targeting it for degradation through the ubiquitin-proteasome system or autophagy, a process often mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein).
This compound and other allosteric Hsp70 inhibitors bind to a site on Hsp70 distinct from the ATP-binding pocket. This binding event is thought to lock Hsp70 in a conformation that favors the transfer of bound tau to the degradation machinery, thereby reducing the overall levels of cellular tau, including the pathogenic, hyperphosphorylated species.
Conclusion
This compound represents a significant advancement in the development of neuroprotective agents targeting tau pathology. Its ability to cross the blood-brain barrier addresses a critical limitation of its parent compound, MKT-077. While this compound itself has limitations in terms of metabolic stability, the development of more stable analogs like JG-23 demonstrates the potential of this chemical scaffold for creating clinically viable therapeutics for tauopathies. The experimental data, though still emerging, strongly supports the continued investigation of Hsp70 inhibitors as a promising strategy to combat neurodegenerative diseases characterized by tau accumulation. Further preclinical studies, including in vivo efficacy and safety assessments in animal models of tauopathy, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of heat shock protein 70 (Hsp70) with enhanced metabolic stability reduce tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Candidate YM-08 and Current Alzheimer's Disease Therapeutics
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the preclinical compound YM-08 against established and recently approved therapeutics for Alzheimer's disease (AD). The analysis focuses on mechanisms of action, efficacy data from relevant studies, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these different therapeutic strategies.
Executive Summary
Current Alzheimer's disease treatment has bifurcated into two primary approaches: symptomatic treatments that modulate neurotransmitter systems and disease-modifying therapies (DMTs) that target the underlying neuropathology. The preclinical candidate, this compound, represents a novel third approach, targeting the molecular chaperone Hsp70 to promote the degradation of pathological tau protein. This contrasts with established symptomatic agents like cholinesterase inhibitors (Donepezil) and NMDA receptor antagonists (Memantine), and newer, amyloid-beta (Aβ) plaque-clearing monoclonal antibodies such as Lecanemab and Donanemab. While this compound shows promise in preclinical models for its tau-clearing abilities, the approved Aβ-antibodies have demonstrated a modest but statistically significant slowing of cognitive decline in large-scale human clinical trials.
Mechanisms of Action
The therapeutic agents discussed operate via distinct biological pathways. Symptomatic agents aim to correct neurotransmitter imbalances, modern DMTs target the removal of extracellular Aβ plaques, and this compound is designed to enhance the clearance of intracellular tau aggregates.
This compound: Hsp70-Mediated Tau Degradation
This compound is a blood-brain barrier-permeable inhibitor of Heat Shock Protein 70 (Hsp70). In tauopathies like Alzheimer's disease, the Hsp70 chaperone system can become dysregulated, leading to the accumulation of misfolded and hyperphosphorylated tau. By inhibiting the ATPase activity of Hsp70, this compound is hypothesized to shift the chaperone's conformation, promoting the ubiquitination and subsequent proteasomal degradation of bound tau protein. This mechanism aims to reduce the intracellular tau pathology that correlates closely with neurodegeneration and cognitive decline.
Amyloid-Targeting Monoclonal Antibodies (e.g., Lecanemab, Donanemab)
These therapies are humanized monoclonal antibodies designed to bind to different species of Aβ. Lecanemab preferentially targets soluble Aβ protofibrils, while Donanemab targets an N-terminal pyroglutamate (B8496135) Aβ epitope found in established plaques. Binding of these antibodies to their targets facilitates the clearance of Aβ from the brain, primarily through microglial-mediated phagocytosis. This is based on the amyloid cascade hypothesis, which posits that Aβ accumulation is the initiating event in AD pathology.
Symptomatic Agents (Donepezil, Memantine)
-
Donepezil: As a cholinesterase inhibitor, Donepezil reversibly inhibits the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine (B1216132).[1][2] This increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in AD.[1][2]
-
Memantine: This drug is a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3] In AD, pathological overstimulation of NMDA receptors by glutamate (B1630785) is thought to contribute to neurotoxicity.[3] Memantine blocks the NMDA receptor channel only when it is excessively open, thereby preventing prolonged calcium influx into neurons without disrupting normal synaptic activity.[3]
Comparative Efficacy Data
The efficacy of these compounds is measured using vastly different models and endpoints, reflecting their respective stages of development. This compound data is preclinical (in vitro/ex vivo), while data for approved drugs comes from large-scale Phase 3 human trials.
Table 1: Quantitative Efficacy Comparison
| Compound | Drug Class | Study Type | Primary Efficacy Endpoint(s) | Key Quantitative Results | Citation(s) |
| This compound | Hsp70 Inhibitor | Preclinical | Reduction of Tau Protein | ~60% reduction in total tau and ~40% reduction in phospho-tau (pS396/404) in HeLaC3 cells at 30 µM. Also showed reduction of phospho-tau in transgenic mouse brain slices. | [4][5] |
| Lecanemab | Aβ-targeting Antibody | Phase 3 (Clarity AD) | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 27% slowing of decline vs. placebo on CDR-SB at 18 months (a -0.45 difference on the 18-point scale). | [6] |
| Phase 3 (Clarity AD) | Amyloid Plaque Burden (PET) | Significant reduction in brain amyloid levels. | [7][8] | ||
| Donanemab | Aβ-targeting Antibody | Phase 3 (TRAILBLAZER-ALZ 2) | Change in integrated Alzheimer's Disease Rating Scale (iADRS) | 35% slowing of decline vs. placebo on iADRS at 18 months. | [9][10] |
| Phase 3 (TRAILBLAZER-ALZ 2) | Change in CDR-SB | 36% slowing of decline vs. placebo on CDR-SB at 18 months. | |||
| Phase 3 (TRAILBLAZER-ALZ 2) | Amyloid Plaque Burden (PET) | 84 Centiloid reduction in amyloid plaque at 76 weeks from a baseline of 108 Centiloids. | [9][11] | ||
| Donepezil | Cholinesterase Inhibitor | Multiple Clinical Trials | Change in ADAS-Cog, CIBIC-Plus | Modest symptomatic improvement in cognition and global function. Does not alter disease progression. | [1][2] |
| Memantine | NMDA Receptor Antagonist | Multiple Clinical Trials | Change in ADCS-ADL, CIBIC-Plus | Modest symptomatic benefit, particularly in moderate-to-severe AD. Does not alter disease progression. | [3] |
Experimental Protocols
The methodologies used to assess this compound and the approved DMTs are fundamentally different, highlighting the gap between preclinical discovery and clinical validation.
This compound: Preclinical Protocol
The initial evaluation of this compound involved in vitro and ex vivo assays to determine its mechanism and potential efficacy.
-
Target Engagement: In vitro single turnover ATPase assays were performed using purified yeast Ssa1p (an Hsp70 homolog) to confirm that this compound inhibits the enzyme's activity.
-
Cellular Efficacy Model: HeLaC3 cells, which stably overexpress human 4R0N tau, were treated with this compound for 24 hours. Cell lysates were then analyzed by Western blot to quantify the levels of total tau and phosphorylated tau (pS396/404), using actin as a loading control.
-
Ex Vivo Efficacy Model: Organotypic brain slice cultures were prepared from transgenic mice (Tg4510 model) that express human P301L mutant tau.[4] Slices were treated with this compound for 6 hours, after which protein levels of total and phospho-tau were measured by Western blot.[4]
Lecanemab/Donanemab: Phase 3 Clinical Trial Protocol (General)
The efficacy of Aβ-targeting antibodies was established in large, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials (e.g., Clarity AD for Lecanemab, TRAILBLAZER-ALZ 2 for Donanemab).[12]
-
Participant Population: Subjects were typically aged 60-85 with Mild Cognitive Impairment (MCI) or mild dementia due to Alzheimer's disease.[12][13] Key inclusion criteria required confirmation of amyloid pathology via PET scan or cerebrospinal fluid (CSF) analysis.[13][14] Key exclusion criteria included other neurological conditions or contraindications to MRI.[14]
-
Intervention: Participants were randomized to receive intravenous infusions of the active drug (e.g., Lecanemab 10 mg/kg bi-weekly) or a placebo over a period of 18 months.
-
Primary Outcome Measures: The primary endpoint was the change from baseline in a cognitive and functional scale.
-
Clarity AD (Lecanemab): Clinical Dementia Rating-Sum of Boxes (CDR-SB). This 18-point scale assesses cognitive and functional performance across six domains.[6]
-
TRAILBLAZER-ALZ 2 (Donanemab): Integrated Alzheimer's Disease Rating Scale (iADRS). This scale combines scores from the ADAS-Cog13 and the ADCS-iADL to measure both cognition and activities of daily living.[9][10]
-
-
Biomarker Assessment: A key secondary outcome was the change in brain amyloid plaque burden, quantified in Centiloids using PET imaging.[9][11]
Conclusion and Future Directions
The comparison between the preclinical candidate this compound and clinically approved Alzheimer's drugs highlights the diverse strategies being employed to combat this complex neurodegenerative disease.
-
This compound offers a compelling, alternative mechanism of action by targeting tau pathology, which is known to correlate better with cognitive symptoms than amyloid plaques. Its ability to reduce pathological tau in preclinical models is a crucial first step. However, its journey to clinical relevance is long and requires extensive safety and efficacy testing in animal models and eventually, human trials.
-
Amyloid-targeting antibodies (Lecanemab, Donanemab) represent a landmark achievement as the first approved treatments to modify the course of Alzheimer's disease. They have unequivocally demonstrated that removing amyloid plaques can modestly slow cognitive and functional decline.[6][9] This provides crucial validation for the amyloid hypothesis. However, their efficacy is partial, and they are associated with risks such as Amyloid-Related Imaging Abnormalities (ARIA).
-
Symptomatic agents (Donepezil, Memantine) remain a part of the standard of care for managing symptoms but do not impact the underlying disease progression.[1][3]
For the scientific community, the path forward involves several key areas of investigation. For tau-targeting agents like this compound, optimizing blood-brain barrier penetration and demonstrating in vivo efficacy and safety are critical next steps. For the field at large, the modest effects of amyloid-clearing drugs suggest that combination therapies, potentially pairing an anti-amyloid agent with a tau-targeting agent like a future derivative of this compound, may be necessary to achieve a more profound clinical benefit for patients with Alzheimer's disease. Continued research into these distinct but potentially complementary pathways is essential.
References
- 1. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil - Wikipedia [en.wikipedia.org]
- 8. neurology.org [neurology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRAILBLAZER-ALZ 2 | Alzheimer Europe [alzheimer-europe.org]
- 14. Clarity AD | Alzheimer Europe [alzheimer-europe.org]
Head-to-Head Comparison of Hsp70 Inhibitors: YM-08 and JG-98
A Comprehensive Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the molecular chaperone Heat Shock Protein 70 (Hsp70) has emerged as a critical target. Its overexpression in various tumor types is linked to enhanced cell survival, proliferation, and resistance to therapy. This guide provides a detailed head-to-head comparison of two allosteric Hsp70 inhibitors, YM-08 and JG-98, intended for researchers, scientists, and drug development professionals. This document synthesizes available experimental data to offer an objective comparison of their performance and underlying mechanisms.
Introduction to this compound and JG-98
Both this compound and JG-98 are derivatives of the parent compound MKT-077 and function as allosteric inhibitors of Hsp70. They bind to a conserved pocket in the Nucleotide-Binding Domain (NBD) of Hsp70, distinct from the ATP-binding site. This allosteric modulation disrupts the chaperone's interaction with co-chaperones, leading to the destabilization of Hsp70 client proteins and ultimately inducing apoptosis in cancer cells.
This compound was developed as a neutral analog of MKT-077 with the primary goal of improving its blood-brain barrier permeability.[1] This modification was achieved by replacing a charged pyridinium (B92312) group with a neutral pyridine.[1] While this enhances its potential for treating central nervous system disorders, it has been observed to have reduced cytotoxicity in some cancer cell lines compared to its charged counterparts.[2]
JG-98 is a second-generation MKT-077 derivative, designed for greater stability and potency.[3] It has been extensively studied and has demonstrated significant anti-cancer activity in a variety of preclinical models.[4] JG-98 effectively disrupts the crucial protein-protein interaction (PPI) between Hsp70 and the co-chaperone Bag3 (Bcl-2-associated athanogene 3).[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and JG-98 is the allosteric inhibition of Hsp70. By binding to the NBD, they lock Hsp70 in an ADP-bound conformation, which has a high affinity for client proteins but is unable to release them, leading to their eventual degradation. A key distinction lies in the potency of their disruption of specific Hsp70-co-chaperone interactions.
JG-98 is a potent inhibitor of the Hsp70-Bag3 interaction.[6] The Hsp70-Bag3 complex is crucial for the survival of cancer cells by promoting the stability of oncoproteins such as FoxM1.[6] By disrupting this complex, JG-98 leads to the destabilization of FoxM1 and an increase in the levels of cell cycle inhibitors p21 and p27, ultimately triggering apoptosis.[5][6] The signaling cascade affected by JG-98 is depicted below.
While this compound also binds to Hsp70, its effect on the Hsp70-Bag3 interaction is less potent compared to JG-98, as inferred from studies on its close analog, YM-01.[6] this compound has been shown to reduce levels of pathogenic tau protein in brain slices, suggesting its potential in neurodegenerative diseases.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and JG-98, providing a basis for their comparative performance.
Table 1: In Vitro Binding Affinity and PPI Inhibition
| Compound | Target | Assay Type | KD (µM) | IC50 (µM) | Reference |
| This compound | Hsp70 | ELISA | ~2.3 | - | [1] |
| JG-98 | Hsp70 | ELISA | 0.086 ± 0.015 | - | [6] |
| JG-98 | Hsp70-Bag1 PPI | Flow Cytometry | - | 0.6 ± 0.1 | [6] |
| JG-98 | Hsp70-Bag2 PPI | Flow Cytometry | - | 1.2 ± 0.1 | [6] |
| JG-98 | Hsp70-Bag3 PPI | Flow Cytometry | - | 1.6 ± 0.3 | [6] |
| YM-01 * | Hsp70-Bag3 PPI | Flow Cytometry | - | >100 | [6] |
*YM-01 is a close structural analog of this compound.
Table 2: Anti-proliferative Activity (EC50/IC50 in µM)
| Cell Line | Cancer Type | JG-98 | This compound | Reference |
| MDA-MB-231 | Breast Cancer | ~0.3 - 0.4 | Not Reported | [5] |
| MCF-7 | Breast Cancer | ~0.7 | Not Reported | [5] |
| HeLa | Cervical Cancer | 1.79 (IC50, 24h) | Not Reported | [7] |
| SKOV-3 | Ovarian Cancer | 2.96 (IC50, 24h) | Not Reported | [7] |
| Various | Multiple | ~0.3 - 4 (EC50, 72h) | Reduced cytotoxicity noted | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used in the evaluation of Hsp70 inhibitors.
Hsp70 Binding Assay (ELISA-based)
This assay quantifies the direct binding of the inhibitor to purified Hsp70 protein.
Protocol Summary:
-
Coating: Purified Hsp70 is coated onto the wells of a microtiter plate.
-
Blocking: Non-specific binding is blocked using a solution like bovine serum albumin (BSA).
-
Inhibitor Incubation: Biotinylated versions of the inhibitors (e.g., this compound or JG-98) are added in a series of dilutions and incubated to allow binding.
-
Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated inhibitor.
-
Signal Generation: A chromogenic substrate for HRP (e.g., TMB) is added, and the colorimetric change is measured using a plate reader. The binding affinity (KD) is then calculated.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of this compound or JG-98 for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[1]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 or EC50 value is determined.[1]
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the protein levels of key components of the signaling pathways affected by the inhibitors.
Protocol Summary:
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., FoxM1, p21, cleaved caspase-3, PARP) and a loading control (e.g., actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Summary and Conclusion
This guide provides a comparative overview of the Hsp70 inhibitors this compound and JG-98, based on available scientific literature.
-
JG-98 emerges as a potent anti-cancer agent with well-documented activity against a range of cancer cell lines. Its mechanism of action, primarily through the disruption of the Hsp70-Bag3 interaction, is well-characterized, and it shows efficacy in in vivo models.
-
This compound represents a promising scaffold for the development of Hsp70 inhibitors for central nervous system applications due to its enhanced blood-brain barrier permeability. However, its anti-cancer cytotoxicity appears to be lower than that of JG-98.
For researchers in drug development:
-
JG-98 is a robust tool compound for investigating the therapeutic potential of Hsp70 inhibition in various cancers. The extensive data available for JG-98 provides a strong foundation for further preclinical and clinical development.
-
This compound and its analogs warrant further investigation, particularly for neurodegenerative diseases where brain penetration is critical. Further studies are needed to comprehensively evaluate its efficacy and to identify potential synergistic combinations that could enhance its anti-cancer activity if desired.
The provided data and protocols should serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of these and other Hsp70 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HSP70 (D69) Antibody | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to the Independent Verification of Blood-Brain Barrier Penetration
For drug development professionals targeting the central nervous system (CNS), robust and independent verification of a compound's ability to cross the blood-brain barrier (BBB) is a critical step. The BBB is a highly selective barrier that protects the CNS, and accurately quantifying a molecule's penetration is essential for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative overview of the primary methodologies used to assess BBB penetration, complete with representative data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Comparative Analysis of BBB Penetration Assessment Methods
The evaluation of a compound's BBB penetration typically follows a tiered approach, starting with high-throughput in silico and in vitro models to screen candidates, followed by more complex and physiologically relevant in vivo studies for promising leads. Each method offers a unique set of advantages and limitations in terms of throughput, cost, complexity, and biological relevance.
Quantitative Comparison of Key Methodologies
The following table summarizes the key quantitative parameters, typical data ranges, and characteristics of common in silico, in vitro, and in vivo methods for assessing BBB penetration.
| Method Category | Specific Assay/Model | Key Parameter(s) | Typical Data Range for BBB+ / BBB- | Throughput | Cost | Biological Relevance |
| In Silico | QSAR, Machine Learning Models | Predicted logBB, CNS MPO Score | logBB > 0 (BBB+), < -1 (BBB-); MPO > 4 | Very High | Low | Low (Predictive) |
| In Vitro (Non-cell-based) | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Apparent Permeability (Papp) | Papp > 4 x 10⁻⁶ cm/s (High), < 2 x 10⁻⁶ cm/s (Low) | High | Low | Low (Passive Diffusion) |
| In Vitro (Cell-based) | MDCK-MDR1, Caco-2 | Apparent Permeability (Papp), Efflux Ratio (ER) | Papp > 1.0 x 10⁻⁵ cm/s; ER < 2-3 | Medium | Medium | Medium (Includes Efflux) |
| In Vivo | In Situ Brain Perfusion | Brain Uptake Clearance (K_in) | Varies by compound | Low | High | High |
| In Vivo | Brain/Plasma Concentration Ratio | Total Brain-to-Plasma Ratio (Kp), Unbound Brain-to-Plasma Ratio (Kp,uu) | Kp,uu ≈ 1 (Passive), > 1 (Influx), < 1 (Efflux) | Low | High | Very High |
| In Vivo | Microdialysis | Unbound Brain Extracellular Fluid Concentration (C_u,brain) | Direct measurement of target site concentration | Very Low | Very High | Very High |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of BBB penetration data across different studies. Below are summaries of the methodologies for two key assays.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro screen for predicting passive, transcellular BBB penetration.
Principle: This assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor compartment.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate shaker
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Membrane Coating: A solution of porcine brain lipid is applied to the filter of the donor plate and the organic solvent is allowed to evaporate, leaving a lipid layer.
-
Compound Preparation: The test compound and controls are dissolved in PBS (often with a small percentage of a co-solvent like DMSO) to a known concentration.
-
Assay Setup: The acceptor wells are filled with buffer. The donor wells are then filled with the compound solutions. The filter plate is placed on top of the acceptor plate.
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours), often with gentle shaking.
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using an appropriate analytical method.
-
Calculation of Permeability: The apparent permeability (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
In Situ Brain Perfusion
The in situ brain perfusion technique in rodents is a well-established in vivo method to measure the rate of drug transport across the BBB, independent of systemic disposition.
Principle: The blood supply to one cerebral hemisphere is replaced by a controlled perfusion of a buffered saline solution containing the test compound. This allows for the direct measurement of brain uptake over a short duration.
Materials:
-
Anesthetized rodent (typically a rat)
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂) containing the test compound and a vascular space marker (e.g., radiolabeled sucrose (B13894) or dextran).
-
Perfusion pump
-
Surgical instruments
-
Brain tissue homogenization equipment
-
Analytical instrumentation for compound quantification (e.g., scintillation counter for radiolabeled compounds, LC-MS/MS).
Procedure:
-
Anesthesia and Surgery: The animal is anesthetized, and the common carotid artery on one side is exposed and cannulated. The external carotid artery branches are ligated.
-
Perfusion: The perfusion fluid is infused at a constant rate (e.g., 10 mL/min) for a short period (e.g., 30-60 seconds).
-
Decapitation and Brain Removal: At the end of the perfusion, the animal is decapitated, and the brain is rapidly removed.
-
Sample Processing: The perfused hemisphere is dissected, weighed, and homogenized.
-
Quantification: The concentration of the test compound and the vascular marker in the brain homogenate and the perfusion fluid is determined.
-
Calculation of Brain Uptake: The brain uptake clearance (K_in) is calculated after correcting for the compound remaining in the vascular space. The volume of distribution in the brain (V_d) is calculated by dividing the amount of drug in the brain by its concentration in the perfusate.
Visualizing Key Concepts in BBB Penetration
Diagrams are powerful tools for understanding complex biological processes and experimental workflows.
Caption: A typical workflow for assessing the BBB penetration of new chemical entities.
Caption: Major pathways for molecular transport across the blood-brain barrier.
YM-08: A Comparative Guide to its Hsp70 Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-08, a blood-brain barrier permeable derivative of the Hsp70 inhibitor MKT-077, and its selectivity for various Heat shock protein 70 (Hsp70) isoforms. In the landscape of Hsp70 inhibitors, isoform-selective agents are highly sought after to minimize off-target effects and enhance therapeutic efficacy. This document aims to objectively present the available experimental data on this compound's performance in comparison to other notable Hsp70 inhibitors, detail the experimental methodologies used for these assessments, and visualize key experimental workflows.
Executive Summary
This compound is an allosteric inhibitor of Hsp70 that functions by promoting a conformation that binds tightly to its "client" proteins.[1] It is a neutral analogue of MKT-077, designed for improved brain penetrance.[1][2] While this compound has shown promise in models of neurodegenerative disease by reducing pathogenic tau levels, comprehensive data on its selectivity across different Hsp70 isoforms is limited.[1][2][3] The available evidence suggests that, like its parent compound MKT-077, this compound is likely a pan-Hsp70 inhibitor, binding to a highly conserved allosteric site within the nucleotide-binding domain (NBD) of Hsp70 family members.[4][5] This guide will compare the available quantitative data for this compound with that of other well-characterized Hsp70 inhibitors.
Quantitative Comparison of Hsp70 Inhibitor Selectivity
The following table summarizes the inhibitory and binding affinities of this compound and other selected Hsp70 inhibitors against various Hsp70 isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Inhibitor | Target Hsp70 Isoform | Assay Type | IC50 / Kd (µM) | Reference |
| This compound | Hsc70 (HSPA8) | Competitive Binding | 0.61 ± 0.05 (IC50) | [2] |
| SIRT2 | Enzymatic Assay | 19.9 (IC50) | [6] | |
| VER-155008 | Hsp70 (HSPA1A) | ATPase Activity | 0.5 (IC50) | [1][4][7][8] |
| Hsc70 (HSPA8) | ATPase Activity | 2.6 (IC50) | [1][7] | |
| Grp78 (HSPA5/BiP) | ATPase Activity | 2.6 (IC50) | [1][7] | |
| Hsp70 (HSPA1A) | Binding Affinity | 0.3 (Kd) | [1] | |
| MKT-077 | Various Cancer Cell Lines | Cell Viability | 0.35 - 1.2 (IC50) | [5] |
| JG-98 | Hsp70-Bag1 Interaction | - | 0.6 (IC50) | [9] |
| Hsp70-Bag2 Interaction | - | 1.2 (IC50) | [9] | |
| Hsp70-Bag3 Interaction | - | 1.6 (IC50) | [9] | |
| MCF-7 Cells | Cell Viability | 0.7 (EC50) | [9] | |
| MDA-MB-231 Cells | Cell Viability | 0.4 (EC50) | [9] | |
| Apoptozole | Hsp70/Hsc70 | Binding Affinity | Reported, but nonspecific due to aggregation | [10][11][12][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the selectivity and potency of Hsp70 inhibitors.
Hsp70 ATPase Activity Assay (Malachite Green)
This biochemical assay quantifies the enzymatic activity of Hsp70 by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced, and thus to the ATPase activity of Hsp70. Inhibition of this activity by a compound is a measure of its potency.
Protocol Outline:
-
Reaction Setup: In a 96-well or 384-well plate, incubate recombinant human Hsp70 isoform with the test inhibitor (e.g., this compound) at various concentrations in an appropriate assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4).[14]
-
Initiation: Add a defined concentration of ATP (e.g., 1 mM) to initiate the reaction.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 60 minutes).[14]
-
Quenching and Detection: Stop the reaction and add the malachite green reagent. A saturated solution of sodium citrate (B86180) can be used to quench the reaction and prevent non-enzymatic ATP hydrolysis.[14]
-
Measurement: Measure the absorbance at approximately 620 nm using a plate reader.[14][15]
-
Data Analysis: Calculate the amount of Pi released from a standard curve. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This biophysical assay is used to measure the binding affinity of a small molecule inhibitor to an Hsp70 isoform.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein like Hsp70, the complex tumbles slower, leading to an increase in polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.
Protocol Outline:
-
Assay Components:
-
Assay Setup: In a black microplate, add the Hsp70 isoform and the fluorescent tracer at fixed concentrations.
-
Inhibitor Addition: Add the test inhibitor at varying concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 10 minutes to 3 hours) to reach equilibrium.[7][16]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.[16][18]
-
Data Analysis: Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the IC50 or Ki value.
Visualizations
Experimental Workflow for Hsp70 Isoform Selectivity Screening
Caption: Workflow for determining Hsp70 inhibitor isoform selectivity.
Allosteric Inhibition of Hsp70 by this compound
Caption: Mechanism of allosteric Hsp70 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition | PLOS One [journals.plos.org]
- 11. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition | Semantic Scholar [semanticscholar.org]
- 14. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of a fluorescence polarization assay platform for the study of human Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of YM-08's Anti-Tau Activity
A detailed examination of YM-08, a promising Hsp70 inhibitor, against other therapeutic strategies targeting tau pathology reveals distinct mechanisms and varying levels of efficacy in preclinical and clinical studies. This guide provides a comparative analysis of this compound with its parent compound MKT-077, the tau aggregation inhibitor RI-AG03, and the anti-tau monoclonal antibody posdinemab, offering researchers and drug development professionals a comprehensive overview of the current landscape of anti-tau therapeutics.
This compound is a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, designed to reduce levels of phosphorylated tau.[1] Its mechanism of action centers on the inhibition of Hsp70, a molecular chaperone implicated in the folding and degradation of tau protein. By inhibiting Hsp70, this compound aims to promote the clearance of pathological tau, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.
This comparative guide will delve into the quantitative data from preclinical and clinical studies, detail the experimental protocols used to evaluate these compounds, and provide visual representations of their mechanisms of action and experimental workflows.
Quantitative Comparison of Preclinical Anti-Tau Activity
The following table summarizes the key in vitro and in vivo data for this compound and its preclinical comparators, MKT-077 and RI-AG03.
| Compound | Target/Mechanism | Key Preclinical Findings | Reference |
| This compound | Hsp70 Inhibitor | - Reduces phosphorylated tau (pS396/404) by ~40% and total tau by ~60% in HeLaC3 cells at 30 µM.[1]- Crosses the blood-brain barrier in mice.[1] | [1] |
| MKT-077 | Hsp70 Inhibitor | - Reduces tau levels by >80% in HeLaC3 cells at 30 µM.[1]- Does not penetrate the blood-brain barrier.[1]- IC50 of 0.35-1.2 µM against several human cancer cell lines.[2] | [1][2] |
| RI-AG03 | Tau Aggregation Inhibitor | - Dose-dependently inhibits tau aggregation with IC50 of 7.83 µM (TauΔ1-250) and 5 µM (Tau2N4R).[3]- Inhibits seeding capacity of tau seeds in HEK-293 cells with an IC50 of 23.85 µM.[3]- Significantly increases the lifespan of human tau-expressing fruit flies by approximately 2 weeks.[4][5] | [3][4][5] |
Clinical Trial Data for Anti-Tau Antibody: Posdinemab
Posdinemab (JNJ-63733657) represents a different therapeutic approach, utilizing a monoclonal antibody to target phosphorylated tau. While it recently failed to meet its primary endpoint in a Phase 2 clinical trial, the data provides valuable insights into the challenges and potential of immunotherapy for tauopathies.
| Compound | Target/Mechanism | Key Clinical Findings (Phase 1 & 2) | Reference |
| Posdinemab | Anti-phospho-tau (pT217) Monoclonal Antibody | - Generally safe and well-tolerated in Phase 1 studies.[6][7]- Demonstrated dose-dependent reductions in free and total p217+tau in cerebrospinal fluid.[6][7]- Failed to show a statistically significant slowing of clinical decline in a Phase 2b trial (AuTonomy study).[8][9] | [6][7][8][9] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the comparative data.
Cell-Based Tau Reduction Assay (for this compound and MKT-077)
-
Cell Line: HeLaC3 cells engineered to overexpress human tau.
-
Treatment: Cells were incubated with varying concentrations of the test compounds (e.g., 30 µM for this compound and MKT-077) or DMSO as a control for a specified period (e.g., 24 hours).
-
Analysis: Cell lysates were collected, and protein levels were analyzed by Western blotting using antibodies specific for total tau and phosphorylated tau (e.g., pS396/404).
-
Quantification: The intensity of the protein bands was quantified using densitometry software (e.g., NIH Image J) to determine the percentage reduction in tau levels compared to the control.[1]
In Vitro Tau Aggregation Assay (for RI-AG03)
-
Reagents: Recombinant tau protein (e.g., TauΔ1-250 or full-length Tau2N4R) and an aggregation inducer (e.g., heparin).
-
Procedure: The tau protein was incubated with the aggregation inducer in the presence of various concentrations of RI-AG03 or a vehicle control.
-
Monitoring: The formation of tau aggregates was monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT binds to β-sheet structures in the aggregates, resulting in an increase in fluorescence.
-
Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce aggregation by 50%, was calculated from the dose-response curve.[3]
Drosophila Melanogaster Lifespan Study (for RI-AG03)
-
Model: Transgenic fruit flies expressing human tau pan-neuronally (e.g., under the Elav-GAL4 driver).
-
Treatment: Flies were raised on a diet containing either a low dose (e.g., 0.08 µM) or a high dose (e.g., 0.8 µM) of RI-AG03, or a control diet.
-
Data Collection: The number of surviving flies was recorded daily.
-
Analysis: Survival curves were generated, and the median lifespan was calculated. Statistical analysis (e.g., Log-Rank test) was used to determine the significance of the lifespan extension.[4]
Clinical Trial Protocol for Posdinemab (AuTonomy Study - Phase 2b)
-
Participants: Over 500 individuals with early-stage Alzheimer's disease.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Intervention: Participants received intravenous infusions of one of two doses of posdinemab or a placebo.
-
Primary Endpoint: Change from baseline in the Integrated Alzheimer's Disease Rating Scale (iADRS) score at Week 104, a measure of cognition and function.
-
Secondary Endpoints: Various clinical and imaging measures.
-
Outcome: The study was discontinued (B1498344) as posdinemab did not achieve statistical significance in slowing clinical decline at a scheduled review.[8][9]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RI-AG03 targets main promoters of tau protein aggregation at once | BioWorld [bioworld.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Alzheimer's: Experimental drug may stop toxic protein accumulation [medicalnewstoday.com]
- 6. Phase 1 Studies of the Anti-Tau Monoclonal Antibody JNJ-63733657 in Healthy Participants and Participants with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. J&J abandons Alzheimer's antibody in setback for tau | pharmaphorum [pharmaphorum.com]
Replicating Published YM-08 Study Results: A Comparative Guide
This guide provides a comprehensive comparison of the published data for YM-08, a blood-brain barrier permeable Hsp70 inhibitor, with available data from subsequent studies. It is intended for researchers, scientists, and drug development professionals interested in the replicability and further development of this class of compounds.
Data Presentation
The following tables summarize the key quantitative findings from the original this compound study and compare them with data from a follow-up study on a derivative compound, JG-98, and an independent study evaluating this compound in a different therapeutic context.
Table 1: Hsp70 Binding Affinity
| Compound | Target | Method | Reported KD (μM) | Source |
| This compound | Hsc70NBD | Biolayer Interferometry (BLI) | ~4 | Miyata et al., 2013 |
| This compound | Hsp72 (HSPA1) | Biolayer Interferometry (BLI) | ~2 | Miyata et al., 2013 |
No independent replication data for the Hsp70 binding affinity of this compound was found in the searched literature.
Table 2: In Vitro Efficacy - Tau Reduction
| Compound | Cell Line | Assay | Endpoint | IC50 (μM) | Source |
| This compound | HeLaC3 | Western Blot | Phospho-Tau Reduction | Not explicitly reported as IC50, but showed significant reduction at 30 and 100 μM in brain slices. | Miyata et al., 2013[1] |
No direct independent replication of the IC50 for tau reduction in HeLaC3 cells was found. The original study demonstrated dose-dependent reductions in phospho-tau in a brain slice model.
Table 3: In Vitro Efficacy - Cytotoxicity in Cancer Cells
| Compound | Cell Line | Assay | Endpoint | IC50 (μM) | Source |
| This compound | MIA PaCa-2 | MTT Assay | Cell Viability | 11.21 - 13.29 | Wadhwa et al., 2021[2] |
| This compound | AsPC-1 | MTT Assay | Cell Viability | 7.55 - 8.22 | Wadhwa et al., 2021[2] |
| This compound | PANC-1 | MTT Assay | Cell Viability | 3.53 - 3.93 | Wadhwa et al., 2021[2] |
| MKT-077 | MIA PaCa-2 | MTT Assay | Cell Viability | 0.27 - 0.34 | Wadhwa et al., 2021[2] |
| MKT-077 | AsPC-1 | MTT Assay | Cell Viability | 0.55 - 0.73 | Wadhwa et al., 2021[2] |
| MKT-077 | PANC-1 | MTT Assay | Cell Viability | 0.33 - 0.40 | Wadhwa et al., 2021[2] |
Table 4: In Vivo Pharmacokinetics in Mice
| Compound | Dosing | Peak Brain Concentration | Brain/Plasma Ratio | Source |
| This compound | 6.6 mg/kg i.v. | 4 μg/g | ~0.25 for 18 h | Miyata et al., 2013[1] |
No independent replication data for the pharmacokinetic profile of this compound was found in the searched literature.
Experimental Protocols
1. Hsp70 Binding Assay (Biolayer Interferometry)
-
Objective: To determine the binding affinity of this compound to Hsp70 isoforms.
-
Instrumentation: ForteBio Octet RED.
-
Methodology:
-
Recombinant N-terminally biotinylated Hsc70 nucleotide-binding domain (NBD) or full-length Hsp72 was immobilized on streptavidin-coated biosensors.
-
The biosensors were equilibrated in a buffer (e.g., 1x PBS with 0.1% BSA and 0.02% Tween-20).
-
Association of this compound at various concentrations was measured by dipping the biosensors into wells containing the compound solutions.
-
Dissociation was measured by moving the biosensors to wells containing compound-free buffer.
-
The binding and dissociation curves were recorded and fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (KD).
-
2. Cellular Tau Reduction Assay (Organotypic Brain Slice Culture)
-
Objective: To assess the effect of this compound on the levels of phosphorylated tau in a neuronal context.
-
Model: Brain slice cultures from transgenic mice expressing mutated human tau.
-
Methodology:
-
Organotypic hippocampal slice cultures were prepared from transgenic mice.
-
Slices were treated with varying concentrations of this compound (e.g., 30 and 100 μM) or vehicle control for a specified duration (e.g., 6 hours).
-
Following treatment, the slices were harvested and lysed.
-
Protein concentrations of the lysates were determined.
-
Equal amounts of protein were subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membranes were probed with primary antibodies against total tau and phosphorylated tau (e.g., pS396/404), followed by a secondary antibody.
-
The protein bands were visualized and quantified to determine the relative levels of total and phosphorylated tau.
-
3. In Vivo Pharmacokinetic Study
-
Objective: To evaluate the blood-brain barrier permeability and pharmacokinetic profile of this compound in mice.
-
Animal Model: CD1 mice.
-
Methodology:
-
This compound was formulated in a suitable vehicle (e.g., Cremophor mixture).
-
A single dose of this compound (e.g., 6.6 mg/kg) was administered intravenously (i.v.).
-
At various time points post-injection, blood and brain tissue were collected from cohorts of mice.
-
Plasma was separated from the blood samples.
-
Brain tissue was homogenized.
-
The concentrations of this compound in plasma and brain homogenates were determined using a sensitive analytical method such as LC-MS/MS.
-
Pharmacokinetic parameters, including peak brain concentration (Cmax) and the brain-to-plasma concentration ratio, were calculated.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in promoting tau degradation.
Caption: Workflow for key in vitro experiments.
References
A Comparative Analysis of YM-08 and Other Tau-Targeting Compounds for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
The aggregation of microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The development of therapeutic agents that specifically target tau pathology is a critical area of research. This guide provides a comparative overview of YM-08, a novel heat shock protein 70 (Hsp70) inhibitor, and other prominent tau-targeting compounds with distinct mechanisms of action: the tau aggregation inhibitor LMTX (leucomethylthioninium bis(hydromethanesulfonate)), the microtubule stabilizer TPI-287, and the anti-tau antibody BIIB092 (gosuranemab).
Introduction to Tau-Targeting Strategies
Therapeutic strategies aimed at mitigating tau pathology are diverse and target different aspects of the disease process. These approaches primarily include:
-
Hsp70 Inhibition: Modulating the cellular stress response to enhance the clearance of pathological tau.
-
Tau Aggregation Inhibition: Directly preventing the misfolding and aggregation of tau proteins.
-
Microtubule Stabilization: Compensating for the loss of tau's normal function in stabilizing microtubules.
-
Immunotherapy: Utilizing antibodies to target and clear extracellular tau, thereby preventing cell-to-cell spread of pathology.
This guide will delve into the specifics of this compound and a representative compound from each of the other major categories, presenting available experimental data for a comprehensive comparison.
This compound: An Hsp70 Inhibitor
This compound is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077.[1] The rationale behind its development was to create a compound that could access the central nervous system and modulate the chaperone-mediated clearance of pathological tau.
Mechanism of Action
The molecular chaperone Hsp70 plays a role in the proper folding and degradation of tau protein. In tauopathies, the chaperone system can become overwhelmed. This compound, like its parent compound MKT-077, is believed to allosterically inhibit the ATPase activity of Hsp70. This inhibition is thought to prolong the interaction of Hsp70 with its client proteins, including tau, thereby promoting their ubiquitination and subsequent degradation by the proteasome.
Signaling Pathway of Hsp70 in Tau Homeostasis
Caption: Hsp70's role in tau degradation and this compound's mechanism.
Preclinical Data
Preclinical studies have shown that this compound can cross the blood-brain barrier and reduce levels of phosphorylated tau in cultured brain slices.[1]
| Compound | Model System | Key Finding | Reference |
| This compound | Cultured murine brain slices | Reduced phosphorylated tau levels. | [1] |
| MKT-077 | Cellular models | Reduces tau levels. | [1] |
Experimental Protocols
Western Blot for Phosphorylated Tau:
-
Brain slices are cultured and treated with this compound or a vehicle control.
-
Following treatment, slices are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Comparative Analysis with Other Tau-Targeting Compounds
LMTX: A Tau Aggregation Inhibitor
LMTX (leucomethylthioninium bis(hydromethanesulfonate)) is a second-generation tau aggregation inhibitor derived from methylene (B1212753) blue.[2]
Mechanism of Action: LMTX is designed to inhibit the aggregation of tau protein into paired helical filaments (PHFs), which are the primary component of neurofibrillary tangles.[3] It is believed to interfere with the tau-tau binding that is necessary for aggregation.[4]
Clinical Data: LMTX has undergone extensive clinical testing. Phase 3 trials have shown mixed results, with some post-hoc analyses suggesting potential benefits in patients not taking other Alzheimer's medications (monotherapy).[1][2] A key challenge in these trials has been the urinary discoloration caused by the drug, which can effectively unblind participants.[5] Recent analyses comparing LMTX-treated patients to historical placebo data have suggested significant reductions in cognitive decline and brain atrophy.[5][6]
| Compound | Study Phase | Key Finding | Reference |
| LMTX | Phase 3 (LUCIDITY trial) | 82% reduction in cognitive decline (ADAS-cog13) at 18 months compared to matched placebo. | [5][6] |
| 35% reduction in brain atrophy progression at 18 months. | [5][6] | ||
| Phase 3 (TRx-237-005) | Significant benefits observed in monotherapy group. | [1] |
Experimental Protocols: Tau Aggregation Assay (Thioflavin T):
-
Recombinant tau protein is incubated under conditions that promote aggregation (e.g., with heparin or arachidonic acid).
-
The tau protein is co-incubated with different concentrations of LMTX or a vehicle control.
-
At various time points, aliquots are taken, and Thioflavin T (a fluorescent dye that binds to beta-sheet structures) is added.
-
Fluorescence is measured at an excitation of ~440 nm and an emission of ~485 nm.
-
A reduction in fluorescence in the presence of LMTX indicates inhibition of tau aggregation.
TPI-287: A Microtubule Stabilizer
TPI-287 is a novel taxane (B156437) derivative that, unlike other taxanes, can cross the blood-brain barrier.[7][8]
Mechanism of Action: In tauopathies, the detachment of hyperphosphorylated tau from microtubules leads to their destabilization and impaired axonal transport. TPI-287 stabilizes microtubules, thereby compensating for the loss of functional tau.[9][10]
Clinical Data: TPI-287 has been evaluated in Phase 1 clinical trials for Alzheimer's disease, progressive supranuclear palsy (PSP), and corticobasal syndrome (CBS).[9][10] The trials showed that the drug was generally well-tolerated, although some hypersensitivity reactions were observed.[9] In patients with mild-to-moderate Alzheimer's disease, there was a statistically significant difference in the change in Mini-Mental State Examination (MMSE) scores between the TPI-287 and placebo groups after 12 weeks.[9]
| Compound | Study Phase | Key Finding | Reference |
| TPI-287 | Phase 1 | Statistically significant improvement in MMSE scores in Alzheimer's patients compared to placebo after 12 weeks. | [9] |
| Generally well-tolerated in patients with tauopathies. | [10] |
Experimental Protocols: Microtubule Polymerization Assay:
-
Purified tubulin is kept on ice to prevent polymerization.
-
The tubulin solution is transferred to a temperature-controlled spectrophotometer set to 37°C to initiate polymerization.
-
The rate of polymerization is monitored by measuring the increase in absorbance at 340 nm.
-
The assay is repeated in the presence of different concentrations of TPI-287 or a vehicle control.
-
An increased rate and extent of polymerization in the presence of TPI-287 indicates microtubule stabilization.
BIIB092 (Gosuranemab): An Anti-Tau Antibody
BIIB092 is a humanized monoclonal antibody that targets the N-terminus of the tau protein.[11]
Mechanism of Action: The "prion-like" hypothesis of tau pathology spread suggests that pathological tau seeds are released into the extracellular space and taken up by neighboring neurons. BIIB092 is designed to bind to these extracellular tau species, preventing their uptake and the subsequent seeding of pathology in other cells.[11]
Clinical Data: BIIB092 was evaluated in Phase 1 and 2 clinical trials for PSP and Alzheimer's disease.[12][13][14] While the antibody was generally safe and well-tolerated, and demonstrated target engagement by reducing N-terminal tau in the cerebrospinal fluid (CSF), it failed to show clinical efficacy in improving cognitive or functional outcomes.[13][14][15] Consequently, its clinical development was discontinued.[14]
| Compound | Study Phase | Key Finding | Reference |
| BIIB092 | Phase 2 (TANGO study) | Did not meet primary efficacy endpoint (change in CDR-SB) in Alzheimer's disease. | [13][14] |
| Phase 1b | Generally safe and well-tolerated in PSP; reduced unbound N-terminal tau in CSF by over 90%. | [12][15] |
Experimental Protocols: Enzyme-Linked Immunosorbent Assay (ELISA) for CSF N-terminal Tau:
-
CSF samples are collected from patients at baseline and various time points after BIIB092 or placebo administration.
-
The wells of a microplate are coated with a capture antibody that binds to N-terminal tau.
-
CSF samples are added to the wells, allowing the N-terminal tau to bind to the capture antibody.
-
After washing, a detection antibody (which may be conjugated to an enzyme like HRP) that also binds to N-terminal tau is added.
-
A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal.
-
The intensity of the signal, which is proportional to the amount of N-terminal tau, is measured using a plate reader.
Experimental Workflow for ELISA
Caption: Workflow for quantifying N-terminal tau using ELISA.
Summary and Future Perspectives
The landscape of tau-targeting therapies is diverse, with multiple strategies being pursued to address the complex pathology of tauopathies.
-
This compound represents a promising preclinical approach that leverages the cell's own protein degradation machinery. Its ability to cross the blood-brain barrier is a significant advantage. Further in vivo studies are needed to establish its efficacy and safety profile.
-
LMTX , as a tau aggregation inhibitor, has shown potential in clinical trials, particularly as a monotherapy. The ongoing evaluation of its clinical data will be crucial in determining its future role in treating Alzheimer's disease.
-
TPI-287 demonstrates that stabilizing microtubules can offer a therapeutic benefit in tauopathies. While showing some positive signals in early-phase trials, further investigation is required to optimize its therapeutic window and manage potential side effects.
-
The story of BIIB092 highlights the challenges of immunotherapy for intracellular pathologies. Despite successful target engagement in the CSF, it did not translate to clinical benefit, raising important questions about the role of extracellular tau in disease progression and the optimal epitopes for antibody targeting.
The continued exploration of these and other novel tau-targeting compounds, with a focus on well-designed preclinical and clinical studies, is essential for the development of effective treatments for Alzheimer's disease and other devastating tauopathies.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Second phase III study results for anti-tau Alzheimer’s treatment released - Alzheimer's Research UK [alzheimersresearchuk.org]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. HMTM | ALZFORUM [alzforum.org]
- 5. AD/PD 2025: Further evidence for efficacy of TauRx’s LMTX [clinicaltrialsarena.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS Pharmaceuticals | TPI 287 [cnspharma.com]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Cortice Biosciences Announces Presentation of Results From Placebo-Controlled Phase I Clinical Trials Evaluating TPI 287 for Treatment of Alzheimer’s Disease and Related Tauopathies - BioSpace [biospace.com]
- 11. A randomized, single ascending dose study of intravenous BIIB092 in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of the tau-directed monoclonal antibody BIIB092 in progressive supranuclear palsy: a randomised, placebo-controlled, multiple ascending dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biogen Announces Topline Results From Phase 2 Study of Gosuranemab, an Anti-Tau Antibody, for Alzheimer’s Disease | Biogen [investors.biogen.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Anti-Tau Antibody Looks Safe, Hits Target | ALZFORUM [alzforum.org]
Performance Benchmark: YM-08 and Similar Hsp70 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the Heat Shock Protein 70 (Hsp70) inhibitor, YM-08, against its parent molecule, MKT-077, and other notable analogs such as YM-01 and JG-98. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of a selection of key performance metrics supported by experimental data.
Introduction to this compound and its Analogs
This compound is a neutral analog of the cationic rhodacyanine dye MKT-077.[1][2] Both molecules are inhibitors of Hsp70, a molecular chaperone often overexpressed in cancer cells and implicated in neurodegenerative diseases.[3][4] A key distinction of this compound is its designed ability to cross the blood-brain barrier, a significant limitation of MKT-077.[1][2] This property makes this compound a promising candidate for therapies targeting central nervous system disorders.[1][2] Other analogs, including YM-01 and JG-98, have also been developed to improve upon the therapeutic profile of MKT-077.[5][6]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and its analogs across various cancer cell lines. The data is primarily presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, which are common metrics for inhibitor potency.
| Molecule | Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| This compound | MCF-7 | Breast Cancer | 7.8 (EC50) | [2] |
| MDA-MB-231 | Breast Cancer | 10.5 (EC50) | [2] | |
| MCF-10A | Breast (Non-tumorigenic) | 9.2 (EC50) | [2] | |
| TT | Medullary Thyroid Carcinoma | >40-fold higher than MKT-077 | [6] | |
| MKT-077 | MCF-7 | Breast Cancer | 1.4 (EC50) | [2] |
| MDA-MB-231 | Breast Cancer | 3.0 (EC50) | [2] | |
| MCF-10A | Breast (Non-tumorigenic) | 2.5 (EC50) | [2] | |
| Various Cancer Cell Lines | - | 0.35 - 1.2 (IC50) | [7] | |
| TT | Medullary Thyroid Carcinoma | ~1.6 | [6] | |
| YM-01 | MCF-7 | Breast Cancer | 2.0 (EC50) | [2] |
| MDA-MB-231 | Breast Cancer | 5.2 (EC50) | [2] | |
| MCF-10A | Breast (Non-tumorigenic) | 3.5 (EC50) | [2] | |
| TT | Medullary Thyroid Carcinoma | ~1.5 | [6] | |
| JG-98 | MDA-MB-231 | Breast Cancer | 0.4 (EC50) | [8] |
| MCF-7 | Breast Cancer | 0.7 (EC50) | [8] | |
| HeLa | Cervical Cancer | 1.79 (IC50) | [9] | |
| SKOV-3 | Ovarian Cancer | 2.96 (IC50) | [9] | |
| TT | Medullary Thyroid Carcinoma | ~1.6 | [6] |
| Molecule | Hsp70 Binding Affinity (IC50) | Citation |
| This compound | 0.61 ± 0.05 µM | [2] |
| MKT-077 | 6.4 ± 0.23 µM | [2] |
| YM-01 | 3.2 ± 0.23 µM | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[11]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]
Biolayer Interferometry (BLI) for Protein-Ligand Binding
Biolayer interferometry is a label-free technology for measuring biomolecular interactions in real-time.[12][13]
-
Baseline: Establish a baseline reading by dipping the biosensor tips in a buffer-containing microplate well.
-
Loading: Immobilize a biotinylated ligand (e.g., biotinylated MKT-077) onto streptavidin-coated biosensors.[2]
-
Second Baseline: Dip the functionalized biosensors into a buffer-containing well to establish a new baseline.
-
Association: Move the biosensors to wells containing the analyte (e.g., Hsp70) at different concentrations to measure the binding rate.
-
Dissociation: Transfer the biosensors back to buffer-only wells to measure the dissociation rate of the analyte.
Signaling Pathways and Experimental Workflows
Hsp70 Inhibition and Downstream Signaling
Hsp70 plays a crucial role in protein folding and degradation, impacting numerous signaling pathways involved in cell survival and apoptosis.[3][14] Its inhibition can lead to the destabilization of client proteins, many of which are oncoproteins, ultimately promoting cancer cell death.[15][16]
Caption: Hsp70 inhibition leads to client protein degradation and apoptosis.
Hsp70 and Tau Protein Regulation
In the context of neurodegenerative diseases, Hsp70 is involved in the regulation of the tau protein.[17][18] Inhibition of Hsp70 can promote the degradation of hyperphosphorylated and aggregated forms of tau.[19]
Caption: Hsp70 inhibition can promote the degradation of pathogenic tau.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the performance of Hsp70 inhibitors.
Caption: Workflow for comparing Hsp70 inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-01 | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medicinescience.org [medicinescience.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 13. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations [frontiersin.org]
- 16. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hsp70 ATPase Modulators as Therapeutics for Alzheimer’s and other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability | Journal of Neuroscience [jneurosci.org]
Safety Operating Guide
Essential Safety and Handling Protocols for YM-08-7
This document provides crucial safety and logistical information for the handling and disposal of YM-08-7, a chemical product containing Methylene diphenyl diisocyanate (MDI). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound-7 is classified as a hazardous substance that can cause significant health effects. It is harmful if inhaled, causes skin and serious eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Prolonged or repeated exposure may cause organ damage.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound-7
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and particulates or a Self-Contained Breathing Apparatus (SCBA). | Use in well-ventilated areas or under a fume hood.[1] SCBA is necessary for emergency operations or in unknown atmospheric conditions.[2] |
| Eyes & Face | Chemical safety goggles and a face shield. | Must be worn whenever there is a risk of splashes or flying particles.[3] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Consult glove manufacturer guidelines for chemical resistance.[3] |
| Body | Chemical-resistant lab coat or coveralls. | Flame-resistant lab coats should be considered if working with other flammable materials.[3] |
| Feet | Closed-toe shoes made of a chemically resistant material. | Footwear must provide adequate protection from spills.[3] |
Experimental Protocol: Safe Handling of this compound-7 in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely using this compound-7 in a controlled laboratory environment.
1. Pre-Experiment Preparation:
- Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
- Verify the availability and proper functioning of an emergency eyewash station and safety shower.
- Assemble all necessary PPE as detailed in Table 1 and inspect for any damage.
- Prepare a designated waste container for this compound-7 contaminated materials.
2. Handling Procedure:
- Don all required PPE before entering the designated handling area.
- Conduct all work involving this compound-7 within the chemical fume hood to ensure good ventilation and exhaust.[1]
- Keep the container of this compound-7 tightly sealed when not in use.[1]
- Avoid the formation of aerosols.[1] If spraying or heating above 100°F, ensure exhaust ventilation is active.[1]
- Dispense the required amount of this compound-7 carefully, avoiding splashing.
- After handling, wash hands and any potentially exposed skin thoroughly.
3. Post-Experiment Clean-up:
- Decontaminate all surfaces that may have come into contact with this compound-7 using an appropriate deactivating solution (e.g., a solution of 5% sodium carbonate and 0.5% liquid detergent in water).
- Wipe down the work area within the fume hood.
- Properly dispose of all contaminated materials, including gloves, wipes, and disposable labware, in the designated hazardous waste container.
Operational and Disposal Plan
Storage:
-
Store this compound-7 in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent moisture contamination, which can lead to a build-up of CO2 gas and pressure.[1]
-
Store away from incompatible materials such as amines and alcohols.[1]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, labeled container for hazardous waste.
-
Do not let the product enter drains.
Disposal:
-
All waste material containing this compound-7 must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Leave chemicals in their original containers or in a properly labeled hazardous waste container. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Visual Guides for Safe Handling
The following diagrams illustrate the key workflows and decision-making processes for the safe handling of this compound-7.
Caption: Workflow for the safe handling of this compound-7 from preparation to disposal.
Caption: Decision-making guide for selecting appropriate PPE based on the handling task for this compound-7.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
